2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(17)14-8-12(9-14)6-7-15(14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSPEDFYJGUBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CC1C2)C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a conformationally restricted pipecolic acid analogue of significant interest in medicinal chemistry. Constrained bicyclic amino acids are paramount in drug design, offering a strategy to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics by locking the molecular scaffold into a specific, biologically active conformation. This document details the complete synthetic pathway, from the preparation of the key cyclobutanone precursor to the final hydrolysis of the bicyclic nitrile intermediate. Each section is grounded in established literature, providing not just protocols, but the causal logic behind experimental choices, detailed mechanistic insights, and critical safety considerations.
Introduction: The Strategic Value of Conformational Restraint
The incorporation of non-natural amino acids into peptidomimetics is a cornerstone of modern drug discovery. By moving "beyond flatland," medicinal chemists can design molecules with improved metabolic stability, receptor affinity, and selectivity.[1] The 2-azabicyclo[3.1.1]heptane scaffold, a constrained analogue of pipecolic acid, represents a valuable building block in this endeavor. Its rigid, bridged structure provides a unique three-dimensional presentation of functional groups, making it a compelling bioisostere for exploring structure-activity relationships (SAR) in various therapeutic targets, including orexin receptor antagonists for addiction disorders.[2]
This guide focuses on the N-benzyl protected version of this scaffold, which serves as a versatile intermediate for further functionalization or as a final compound for biological screening. The synthetic route presented herein is robust, scalable, and relies on a key tandem Strecker-intramolecular cyclization reaction.
Retrosynthetic Analysis
The synthetic strategy hinges on disconnecting the target carboxylic acid at the C1-carboxyl bond, revealing a nitrile as its immediate precursor. This nitrile, in turn, is formed via the key bicyclization step from a functionalized cyclobutanone.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Key Precursor: 3-(2-chloroethyl)cyclobutanone
The entire synthesis relies on the successful and scalable preparation of the key building block, 3-(2-chloroethyl)cyclobutanone. This is achieved via a two-stage process involving a [2+2] cycloaddition followed by reductive dechlorination.[3][4]
Stage 1: [2+2] Cycloaddition of Dichloroketene with Homoallyl Chloride
Dichloroketene is a highly reactive ketene that readily undergoes [2+2] cycloadditions with alkenes.[3] It is too unstable for isolation and must be generated in situ. A reliable method involves the reductive dechlorination of trichloroacetyl chloride using an activated zinc-copper couple.
Caption: Workflow for the [2+2] cycloaddition step.
Experimental Protocol: Synthesis of 2,2-dichloro-3-(2-chloroethyl)cyclobutanone
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Activated Zn-Cu Couple | ~2.5 | - | ~16.3 g | Prepared from Zinc dust and CuSO₄ |
| Homoallyl Chloride | 1.0 | 76.53 | 7.65 g | Also known as 4-chlorobut-1-ene |
| Trichloroacetyl Chloride | 1.2 | 181.38 | 21.7 g | Highly corrosive and moisture sensitive |
| Anhydrous Diethyl Ether | - | - | 200 mL | Anhydrous conditions are crucial |
Procedure:
-
Apparatus Setup: A 500 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried and maintained under a nitrogen atmosphere.
-
Initial Charge: The flask is charged with the activated zinc-copper couple and 100 mL of anhydrous diethyl ether.
-
Reagent Addition: A solution of homoallyl chloride and trichloroacetyl chloride in 100 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension over 2-3 hours.
-
Reaction: The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the metal salts. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude dichlorocyclobutanone, which is used in the next step without further purification.
Stage 2: Reductive Dechlorination
The resulting dichlorocyclobutanone is then treated with zinc dust in acetic acid to remove the geminal chloro groups, affording the final precursor.[5]
Experimental Protocol: Synthesis of 3-(2-chloroethyl)cyclobutanone
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Crude Dichlorocyclobutanone | 1.0 | 187.46 | (Assumed from previous step) | - |
| Zinc Dust | ~4.0 | 65.38 | ~26 g | - |
| Acetic Acid | - | 60.05 | 100 mL | Solvent and proton source |
| Diethyl Ether | - | - | 100 mL | For extraction |
Procedure:
-
Reaction Setup: The crude 2,2-dichloro-3-(2-chloroethyl)cyclobutanone is dissolved in acetic acid in a round-bottomed flask equipped with a magnetic stirrer.
-
Zinc Addition: Zinc dust is added portion-wise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 60 °C using a water bath.
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature for 12-18 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.
-
Work-up: The reaction mixture is filtered through Celite® to remove excess zinc. The filtrate is diluted with 200 mL of water and extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic extracts are washed carefully with saturated sodium bicarbonate solution until effervescence ceases, then with brine. The solution is dried over MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 3-(2-chloroethyl)cyclobutanone as a colorless oil.[5]
Core Synthesis: Tandem Strecker-Intramolecular Cyclization
This is the key bond-forming sequence that constructs the bicyclic core. The reaction involves the in situ formation of an imine from the cyclobutanone and benzylamine, followed by the addition of a cyanide source (acetone cyanohydrin) to form an α-aminonitrile. This intermediate does not require isolation; the tethered chloroethyl side chain undergoes an intramolecular SN2 reaction with the newly formed amine, displacing the chloride and forging the second ring.[6][7]
Caption: Mechanism of the key bicyclization step.
Experimental Protocol: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (for 18.9 mmol scale)[7] | Notes |
| 3-(2-chloroethyl)cyclobutanone | 1.0 | 132.59 | 2.5 g | Key precursor |
| Benzylamine | 1.0 | 107.15 | 2.06 mL | Forms the imine |
| Acetone Cyanohydrin | 3.0 | 85.09 | 5.13 mL | EXTREMELY TOXIC , source of HCN |
| Dry Methanol | - | 32.04 | 20 mL | Anhydrous solvent |
Procedure: [7]
-
Reaction Setup: To a solution of 3-(2-chloroethyl)cyclobutanone (2.5 g, 18.9 mmol) in dry methanol (20 mL) in a round-bottomed flask equipped with a reflux condenser, add benzylamine (2.06 mL, 18.9 mmol).
-
Cyanide Addition: Carefully add acetone cyanohydrin (5.13 mL, 56.1 mmol). (Caution: See Section 7) .
-
Reaction: The mixture is heated under reflux for 80 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is diluted with 10% sodium hydroxide solution (25 mL) and extracted with diethyl ether (3 x 30 mL).
-
Purification: The combined organic extracts are dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography (eluent: hexane/ethyl acetate/triethylamine 15:5:1) to give the title compound as a white crystalline solid.[7]
Final Step: Nitrile Hydrolysis
The final step involves the hydrolysis of the nitrile functional group to the corresponding carboxylic acid. This is typically achieved under strong acidic conditions by heating at reflux.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (for 0.5 mmol scale)[6] | Notes |
| Bicyclic Nitrile | 1.0 | 212.29 | 106 mg | Starting material from Section 4 |
| 6 N Hydrochloric Acid | - | - | 4 mL | Reagent and solvent |
Procedure: [6]
-
Reaction: A solution of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile (0.5 mmol) in 6 N HCl (4 mL) is heated under reflux overnight (approx. 18 hours).
-
Isolation (as Hydrochloride Salt): After cooling to room temperature, the mixture is often placed in a freezer to facilitate crystallization of the hydrochloride salt of the carboxylic acid. The resulting crystals can be collected by filtration.[6]
-
Isolation (as Free Acid): Alternatively, the solvent can be evaporated under reduced pressure. The residue is redissolved in a minimal amount of water and the pH is carefully adjusted to the isoelectric point (approx. pH 6-7) using a suitable base (e.g., 1 M NaOH or Amberlite resin) to precipitate the zwitterionic free acid. The solid is then collected by filtration, washed with cold water and ethanol, and dried in vacuo.
Analytical Characterization
Validation of the synthesis requires thorough characterization of the key intermediate and the final product.
Table 1: Characterization Data for 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile [7]
| Analysis | Data |
| Appearance | White crystalline solid |
| Melting Point | 55-57 °C |
| IR (KBr, cm⁻¹) | 2235 (ν C≡N) |
| MS (m/z) | 212 (M⁺), 184, 171, 91 (C₇H₇⁺) |
| ¹H NMR (CDCl₃, δ) | 7.38 (d, 2H), 7.34 (t, 2H), 7.27 (t, 1H), 3.87 (s, 2H, CH₂Ph), 2.88 (t, 2H, 3-CH₂), 2.52 (m, 1H, 5-CH), 2.44 (t, 2H, 4-CH₂), 2.27 (dd, 2H, 6- and 7-CHH), 1.93 (m, 2H, 6- and 7-CHH) |
| ¹³C NMR (CDCl₃, δ) | 139.0 (ipso-C), 128.8 (m-C), 128.6 (p-C), 128.0 (o-C), 120.5 (CN), 58.7 (1-C), 57.5 (CH₂Ph), 43.0 (3-CH₂), 37.4 (6- and 7-CH₂), 31.5 (5-CH), 27.9 (4-CH₂) |
Table 2: Expected Characterization Data for this compound Hydrochloride
Note: While the synthesis of this specific hydrochloride salt is reported, its detailed characterization is not explicitly provided in the primary literature. The data below is projected based on the closely related, fully characterized 2-(4-Methoxybenzyl) analog.[6]
| Analysis | Expected Data |
| Appearance | White to off-white solid |
| IR (ATR, cm⁻¹) | ~3300-2500 (br, O-H, N-H⁺), ~1740 (C=O), ~1600, 1500 (Aromatic C=C) |
| ¹H NMR (D₂O, δ) | Signals for benzyl protons (~7.4-7.6 ppm), benzyl CH₂ (~4.5 ppm), and complex multiplets for the bicyclic core protons (~2.0-3.8 ppm). Shift to higher ppm values compared to the free base is expected due to protonation. |
| ¹³C NMR (D₂O, δ) | Carboxyl carbon (~170-175 ppm), aromatic carbons (~128-135 ppm), bridgehead C1 (~60-65 ppm), and aliphatic carbons of the bicyclic system. |
| MS (ESI+) | m/z = 232.13 [M+H]⁺ (for the free acid) |
Critical Safety Considerations
Chemical synthesis requires rigorous adherence to safety protocols. Several reagents used in this synthesis are highly hazardous.
-
Acetone Cyanohydrin: This reagent is extremely toxic and a direct source of hydrogen cyanide (HCN) gas, especially in the presence of base or heat. It is fatal if swallowed, inhaled, or absorbed through the skin.
-
Handling: Must be handled only in a certified chemical fume hood with excellent ventilation.
-
PPE: Wear nitrile gloves (double-gloving recommended), a lab coat, and chemical splash goggles.
-
Emergency: An emergency HCN response plan, including access to a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate), should be in place before starting work.
-
-
Trichloroacetyl Chloride & Dichloroketene: Trichloroacetyl chloride is highly corrosive and a lachrymator. Dichloroketene is highly reactive and toxic.
-
Handling: Both should be handled in a fume hood. Avoid contact with moisture.
-
-
Strong Acids & Bases (6 N HCl, 10% NaOH): These are corrosive and can cause severe burns. Handle with appropriate PPE, including gloves and goggles.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for each experimental step.
Conclusion
The synthesis of this compound is a multi-step but highly achievable process for a moderately skilled synthetic chemist. The pathway provides reliable access to a valuable, conformationally constrained amino acid derivative. The key to success lies in the careful execution of the dichloroketene generation and the tandem Strecker-cyclization reaction. By following the detailed protocols and adhering to the critical safety precautions outlined in this guide, research and development teams can confidently produce this important building block for application in advanced drug design and discovery programs.
References
-
Zhang, W., & Wulff, W. D. (2005). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Tetrahedron, 61(49), 11667–11679. [Link]
-
Snieckus, V., & Trujillo, J. I. (2012). Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts, 8(01), 0017. [Link]
-
Feng, Y., & Burgess, K. (2014). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]
-
Radchenko, D. S., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(15), 5541–5547. [Link]
-
Krumpolc, M., & Rocek, J. (1988). CYCLOBUTANONE. Organic Syntheses, 60, 20. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. orgsyn.org [orgsyn.org]
- 3. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1stsci.com [1stsci.com]
- 5. This compound | 1334367-72-4 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: A Constrained Amino Acid for Advanced Drug Discovery
Introduction: The Strategic Value of Conformational Restriction in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. A key strategy in this endeavor is the use of conformationally restricted amino acids (CRAAs), which limit the spatial orientation of a molecule, thereby reducing the entropic penalty upon binding to a biological target.[1] The 2-azabicyclo[3.1.1]heptane framework, a rigid bicyclic system, serves as a valuable scaffold for creating non-natural, constrained analogues of pipecolic acid and piperidine. This guide provides a comprehensive technical overview of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a versatile building block at the intersection of peptidomimetic design and the development of novel therapeutic modalities like protein degraders.
This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the synthesis, properties, and strategic applications of this unique molecular scaffold.
Core Molecular Properties and Identification
This compound is a derivative of 2,4-methanopipecolic acid, where the bridgehead nitrogen is protected by a benzyl group. This N-benzyl group serves a dual purpose: it acts as a common protecting group during synthesis and can also be integral to the final molecule's interaction with its target.
Chemical Identity
The fundamental identifiers for this compound are crucial for sourcing and regulatory purposes.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 1334367-72-4 | [2] |
| Molecular Formula | C₁₄H₁₇NO₂ | [3] |
| Molecular Weight | 231.29 g/mol | [3] |
| Structure (SMILES) | O=C(O)C12CC(CCN1CC1C=CC=CC=1)C2 | [4] |
Physicochemical Characteristics
Quantitative physicochemical data for the title compound are not widely reported in peer-reviewed literature or commercial catalogs. This is common for specialized building blocks where the focus is on their subsequent chemical transformations. However, data for the closely related hydrochloride salt of the de-benzylated core (2,4-methanepipecolic acid) provides a critical reference point for understanding the scaffold's general properties.
| Property | This compound | 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl | Source(s) |
| Physical Form | Solid (inferred) | White solid | [1] |
| Melting Point | Data not available | >150 °C (decomposes) | [1] |
| Boiling Point | Data not available | Data not available | N/A |
| Solubility | Data not available | Soluble in water | [5] |
| pKa | Data not available | Data not available | N/A |
The benzyl group increases the lipophilicity compared to the parent amino acid. The solubility of the free base is expected to be highest in organic solvents like DMSO, DMF, and alcohols, while the hydrochloride salt of the de-benzylated core shows good aqueous solubility.
Synthesis and Spectroscopic Characterization
The synthesis of the 2-azabicyclo[3.1.1]heptane scaffold is a multi-step process that requires precise control over cyclization. The most authoritative route involves the hydrolysis of a bicyclic nitrile intermediate, which itself is formed through a key intramolecular substitution reaction.[1][6]
Synthetic Workflow
The established pathway begins with 3-(2-chloroethyl)cyclobutanone. The causality behind this choice is the presence of a ketone for imine formation and a suitably positioned leaving group (chloride) on an ethyl side chain, primed for intramolecular cyclization.
Detailed Experimental Protocol
The following protocol is synthesized from the methodologies reported in the literature.[1][6]
Step 1: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
-
To a solution of 3-(2-chloroethyl)cyclobutanone (1.0 eq) in dry methanol, add benzylamine (1.0 eq) and acetone cyanohydrin (~3.0 eq).
-
Heat the mixture under reflux for 80-90 hours. The extended reflux is necessary to drive the equilibrium towards the cyclized product.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dilute the residue with a 10% sodium hydroxide solution and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the bicyclic carbonitrile as a solid.
Step 2: Hydrolysis to this compound
-
Suspend the purified carbonitrile intermediate (1.0 eq) in 6 N hydrochloric acid.
-
Heat the solution under reflux overnight (approx. 18 hours). This forces the complete hydrolysis of the robust nitrile group to a carboxylic acid.
-
After cooling, the product may crystallize directly from the acidic aqueous solution. Alternatively, the solvent can be evaporated, and the resulting hydrochloride salt can be neutralized or used directly.
-
For the free acid, the residue can be purified via ion-exchange chromatography.
Spectroscopic Characterization Insights
While a published spectrum for the title compound is elusive, detailed data for the closely related 2-(4-methoxybenzyl) derivative provides a strong proxy for expected signals.[6]
-
Infrared (IR) Spectroscopy: A broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid O-H stretch. A strong carbonyl (C=O) stretch should appear around 1730-1740 cm⁻¹.
-
¹H NMR Spectroscopy: The spectrum will be complex due to the rigid bicyclic system. Key expected signals include:
-
Aromatic protons from the benzyl group between 7.2-7.5 ppm.
-
A singlet for the benzylic CH₂ protons around 3.8-4.0 ppm.
-
A complex series of multiplets in the aliphatic region (1.8-3.0 ppm) corresponding to the seven protons on the bicyclo[3.1.1]heptane core.
-
-
¹³C NMR Spectroscopy:
-
A signal for the carboxylic acid carbonyl carbon is expected around 170-175 ppm.
-
Aromatic carbon signals will appear in the 127-140 ppm range.
-
The bridgehead carbon bonded to the carboxyl group should appear around 60-65 ppm.
-
Multiple signals in the 25-60 ppm range will correspond to the remaining aliphatic carbons of the core and the benzylic CH₂.
-
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a specialized building block for creating sophisticated therapeutic agents. Its rigid structure is a powerful tool for medicinal chemists to optimize ligand-receptor interactions.
Orexin Receptor Antagonists
The 2-azabicyclo[3.1.1]heptane scaffold has been explicitly identified in patent literature as a core component of novel orexin receptor antagonists.[7][8][9][10][11] Orexin receptors are implicated in regulating sleep-wake cycles, feeding behavior, and addiction. Incorporating this rigid scaffold helps to lock the molecule into a bioactive conformation necessary for potent and selective antagonism at these G-protein coupled receptors, making it a target for treating disorders like insomnia and substance abuse.
Protein Degrader Building Block
Several chemical suppliers categorize this molecule as a "Protein Degrader Building Block".[3] This points to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. These bifunctional molecules induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase.
The rigid 2-azabicyclo[3.1.1]heptane core can serve as a non-flexible linker component or as part of the ligand that binds to the target protein or the E3 ligase. Recent research has focused on synthesizing bridged analogs of thalidomide, a well-known E3 ligase binder, from related azabicyclo[3.1.1]heptane scaffolds.[12][13] This application places the title compound at the forefront of therapeutic innovation, aimed at targeting proteins previously considered "undruggable".
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategic tool for addressing complex challenges in medicinal chemistry. Its conformationally rigid framework provides a robust platform for designing molecules with precisely controlled three-dimensional structures. While the lack of extensive published physicochemical data highlights its status as a specialized intermediate, its documented synthesis and clear applications in high-value areas like orexin antagonists and protein degraders underscore its importance. As drug discovery continues to move towards structurally complex and highly specific modalities, the demand for sophisticated building blocks like the 2-azabicyclo[3.1.1]heptane core is poised to grow, making it a valuable asset in the modern drug hunter's toolbox.
References
- Chronos Therapeutics Limited. (2018). Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists. Google Patents.
-
Semeraro, T., et al. (2023). Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists. Justia Patents. Retrieved from [Link]
- Chronos Therapeutics Limited. (2025). Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists. Google Patents.
- Chronos Therapeutics Limited. (2020). Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists. Google Patents.
- Chronos Therapeutics Limited. (2019). DERIVATIVES OF 2-AZABICYCLO [3.1.1] HEPTANE AND 2-AZABICYCLO [3.2.1] OCTANE SUBSTITUTED AS OREXIN RECEPTOR ANTAGONISTS. Google Patents.
- Cereblon-based kras degrading protacs and uses related thereto. (2024). Google Patents.
- De Blieck, A., & Stevens, C. V. (2012). Synthesis of Azabicyclo[3.1.
- Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Retrieved from [Link]
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Kymera Therapeutics, Inc. (2023). Compounds for targeting degradation of irak4 proteins. Google Patents.
-
Supplementary Information Amine-promoted three-component... (n.d.). Retrieved from [Link]
-
Design, synthesis, and characterization of SO2-containing... (n.d.). Retrieved from [Link]
- D’hooghe, M., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(14), 5541-5547.
-
PubChem. (n.d.). Methacrylic Acid. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 1334367-72-4 [m.chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. echemi.com [echemi.com]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. GB2558975B - Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. MD3676261T2 - Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists - Google Patents [patents.google.com]
- 10. EP3676261B1 - Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists - Google Patents [patents.google.com]
- 11. WO2019043407A1 - DERIVATIVES OF 2-AZABICYCLO [3.1.1] HEPTANE AND 2-AZABICYCLO [3.2.1] OCTANE SUBSTITUTED AS OREXIN RECEPTOR ANTAGONISTS - Google Patents [patents.google.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid (CAS 1334367-72-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS Number: 1334367-72-4), a conformationally restricted piperidine analog. The unique bridged bicyclic structure of this compound has positioned it as a valuable scaffold in medicinal chemistry. This guide delves into its chemical properties, established synthetic routes, and potential biological activities, with a particular focus on its prospective role as a modulator of orexin receptors. The application of the broader 2-azabicyclo[3.1.1]heptane framework in drug discovery as a bioisostere for meta-substituted arenes is also explored. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential therapeutic implications, offering a foundational resource for researchers engaged in the development of novel therapeutics.
Introduction: A Scaffold of Therapeutic Potential
This compound is a synthetic organic compound characterized by a rigid bicyclic core. This structural rigidity is a desirable attribute in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. The 2-azabicyclo[3.1.1]heptane moiety is increasingly recognized as a valuable building block in medicinal chemistry, serving as a saturated bioisostere for meta-substituted aromatic rings. This substitution can enhance the physicochemical properties of drug candidates, such as metabolic stability and lipophilicity. While direct biological data for this compound is not extensively published, the parent scaffold is a key component in compounds targeting the orexin system, suggesting a promising avenue for its therapeutic application, particularly in the context of neurological disorders.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1334367-72-4 | [1] |
| Molecular Formula | C₁₄H₁₇NO₂ | [1] |
| Molecular Weight | 231.29 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | O=C(O)C12CC(CCN1CC1C=CC=C=1)C2 | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol and DMSO. |
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives has been reported in the scientific literature. A common approach involves a tandem Strecker reaction and intramolecular nucleophilic cyclization.
General Synthetic Protocol
A representative synthetic scheme is outlined below. The key step involves the reaction of a suitable cyclobutanone derivative with benzylamine and a cyanide source, followed by hydrolysis of the resulting nitrile to the carboxylic acid.
Figure 1: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol
-
Step 1: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile: To a solution of 3-(2-chloroethyl)cyclobutanone in a suitable solvent such as methanol, add benzylamine and potassium cyanide. The reaction mixture is typically stirred at room temperature or heated to facilitate the tandem Strecker reaction and intramolecular cyclization.
-
Step 2: Hydrolysis to the Carboxylic Acid: The resulting 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile is then subjected to acidic or basic hydrolysis to yield the final carboxylic acid product.
Potential Mechanism of Action: Targeting the Orexin System
While direct experimental evidence for the biological activity of this compound is limited, the 2-azabicyclo[3.1.1]heptane scaffold is a key feature in a class of compounds that modulate the activity of orexin receptors.[2][3] Orexin-A and orexin-B are neuropeptides that regulate various physiological functions, including wakefulness, appetite, and reward. There are two subtypes of orexin receptors, OX1R and OX2R, which are G-protein coupled receptors.[4]
Derivatives of the 2-azabicyclo[3.1.1]heptane scaffold have been investigated as both orexin receptor agonists and antagonists.[5][6] Notably, compounds with this core structure have been patented as orexin OX2 receptor agonists with potential applications in the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness.[4]
Orexin Signaling Pathway
The binding of orexin to its receptors initiates a signaling cascade that leads to neuronal excitation.
Figure 2: Simplified orexin signaling pathway leading to neuronal excitation.
Given the structural similarities, it is plausible that this compound could act as a modulator of orexin receptors. However, this remains a hypothesis that requires experimental validation.
Applications in Drug Discovery and Medicinal Chemistry
The rigid 2-azabicyclo[3.1.1]heptane scaffold is a valuable tool for medicinal chemists. Its use as a bioisostere for meta-substituted phenyl rings can lead to the development of drug candidates with improved pharmacokinetic and pharmacodynamic properties.
Bioisosteric Replacement Workflow
The process of using the 2-azabicyclo[3.1.1]heptane core as a bioisostere involves several key steps:
Figure 3: Workflow for utilizing the 2-azabicyclo[3.1.1]heptane scaffold as a bioisostere.
Future Directions
The full therapeutic potential of this compound remains to be elucidated. Future research should focus on:
-
Biological Screening: Comprehensive screening of the compound against a panel of receptors, with a primary focus on orexin receptors, is essential to determine its biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will help in understanding the key structural features required for potent and selective activity.
-
Pharmacokinetic Profiling: In vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to assess the drug-like properties of the compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its rigid bicyclic framework, coupled with the known biological activities of the broader 2-azabicyclo[3.1.1]heptane class of compounds, makes it a compelling candidate for further investigation in drug discovery programs. This technical guide provides a foundational understanding of its chemistry and potential biological relevance, serving as a catalyst for future research aimed at unlocking its therapeutic value.
References
- BioWorld. (2025, May 9). Orexin ox2 receptor agonists.
- Benchchem. (n.d.). 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride | 2792200-64-5.
- BioWorld. (2025, December 23). orexin OX2 receptor agonists - Page 1.
- Google Patents. (n.d.). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
- WIPO Patentscope. (2019, March 7). WO/2019/043407 SUBSTITUTED 2-AZABICYCLO[3.1.1]HEPTANE AND 2-AZABICYCLO[3.2.
- 1st Scientific. (n.d.). This compound | 1334367-72-4.
Sources
- 1. 1stsci.com [1stsci.com]
- 2. Orexin ox2 receptor agonists - Articles | BioWorld [bioworld.com]
- 3. orexin OX2 receptor agonists - Page 1 | BioWorld [bioworld.com]
- 4. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride synthesis
An In-depth Technical Guide to the Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Conformational Constraint in Modern Drug Design
In the landscape of contemporary medicinal chemistry and drug development, the pursuit of molecular scaffolds that offer precise conformational control is of paramount importance. Conformationally restricted amino acids, such as the 2-azabicyclo[3.1.1]heptane system, represent a significant class of building blocks that address key challenges in peptidomimetic and small molecule design.[1][2] By locking the molecular backbone into a rigid, bicyclic structure, these noncanonical amino acids can enhance metabolic stability, improve target selectivity, and fine-tune pharmacokinetic properties.[3]
The title compound, this compound hydrochloride, is a valuable analogue of pipecolic acid, a six-membered cyclic amino acid. Its rigid 2,4-methanopiperidine scaffold provides a unique three-dimensional presentation of chemical functionalities, making it an attractive component for constructing novel therapeutics.[3] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the critical causality behind each procedural step.
Section 1: Retrosynthetic Analysis and Strategic Approach
The synthesis of the 2-azabicyclo[3.1.1]heptane core is most efficiently achieved through a strategy that builds the bicyclic system in a highly convergent manner. The key disconnection lies at the C1-N2 and C1-C7 bonds, pointing towards a tandem reaction sequence involving the formation of an α-aminonitrile followed by an intramolecular cyclization.
This approach has been validated as a robust method for constructing this and related bicyclic systems.[4][5] It leverages a readily accessible cyclobutanone precursor, which undergoes a Strecker-type reaction with benzylamine and a cyanide source, followed by an in-situ intramolecular nucleophilic substitution to forge the final bicyclic framework.
Caption: Retrosynthetic analysis of the target compound.
Section 2: The Core Synthesis Pathway
The synthesis is executed in two primary stages starting from the key precursor, 3-(2-chloroethyl)cyclobutanone. This precursor itself can be prepared on a multigram scale via a [2+2] cycloaddition, ensuring a reliable supply for the main sequence.[3]
Stage 1: Tandem Strecker Reaction and Intramolecular Cyclization
This stage represents the cornerstone of the entire synthesis, where the bicyclic skeleton is constructed in a single operational step.
-
Imine Formation: The reaction is initiated by the condensation of 3-(2-chloroethyl)cyclobutanone with benzylamine to form the corresponding imine in situ.
-
Cyanide Addition: A cyanide source, typically acetone cyanohydrin for safety and handling convenience, adds to the imine. This forms a crucial α-aminonitrile intermediate.[4][5]
-
Intramolecular Substitution: The nitrogen atom of the aminonitrile, now positioned correctly due to the cyclobutane scaffold, acts as an internal nucleophile. It attacks the terminal carbon of the 2-chloroethyl side chain, displacing the chloride ion and forming the second ring of the bicyclic system. This intramolecular nucleophilic substitution is the key ring-closing step.[3][4]
The result of this elegant sequence is the formation of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile.
Caption: Key mechanism of the tandem reaction sequence.
Stage 2: Nitrile Hydrolysis to the Carboxylic Acid Hydrochloride
The final step involves the conversion of the nitrile functional group into a carboxylic acid. This is reliably achieved through acidic hydrolysis.
-
Hydrolysis: The bicyclic nitrile is refluxed in a strong mineral acid, typically 6 N aqueous hydrochloric acid.[4][5] This process converts the nitrile (-CN) group to a carboxylic acid (-COOH) group.
-
Salt Formation: A significant advantage of using hydrochloric acid for the hydrolysis is that upon completion and cooling, the product crystallizes directly from the reaction mixture as the desired this compound hydrochloride salt. This simplifies purification, often yielding a product of high purity without the need for chromatography.
Section 3: Detailed Experimental Protocols
These protocols are based on established and peer-reviewed methodologies.[4][5] All operations should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| 3-(2-chloroethyl)cyclobutanone | 132.58 | 2.50 g | 18.9 | 1.0 |
| Benzylamine | 107.15 | 2.06 mL (2.02 g) | 18.9 | 1.0 |
| Acetone cyanohydrin | 85.09 | 5.13 mL (4.77 g) | 56.1 | ~3.0 |
| Dry Methanol | - | 20 mL | - | - |
| 10% Sodium Hydroxide | - | 25 mL | - | - |
| Diethyl Ether | - | As needed | - | - |
| Magnesium Sulfate (anhydrous) | - | As needed | - | - |
Procedure:
-
To a solution of 3-(2-chloroethyl)cyclobutanone (1.0 eq) in dry methanol, add benzylamine (1.0 eq) followed by acetone cyanohydrin (~3.0 eq).
-
Heat the reaction mixture to reflux and maintain for approximately 80 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with a 10% aqueous sodium hydroxide solution and extract the aqueous phase thoroughly with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile, which can be used in the next step or purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound hydrochloride
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| Bicyclic Nitrile (from Protocol 1) | 226.31 | 0.50 g | 2.21 | 1.0 |
| 6 N Hydrochloric Acid | - | 10 mL | - | - |
Procedure:
-
Dissolve the 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile (1.0 eq) in 6 N aqueous hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress can be monitored by observing the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath or refrigerator to facilitate crystallization.
-
Collect the resulting crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold water or acetone and dry under vacuum to yield the final product, this compound hydrochloride, as a white solid.[4]
Section 4: Characterization and Data
The identity and purity of the synthesized compounds must be confirmed through rigorous analytical methods.
-
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile: Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
-
This compound hydrochloride: In addition to NMR and mass spectrometry, Infrared (IR) spectroscopy is valuable for confirming the presence of the carboxylic acid (O-H and C=O stretches). Elemental analysis provides definitive proof of the empirical formula and purity. An analytical sample of a related analogue showed characteristic IR bands at 3358 cm⁻¹ (br, OH) and 1739 cm⁻¹ (C=O).[4]
| Step | Product | Typical Yield | Key Analytical Data |
| 1 | 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile | 70-80% | ESI-MS confirms molecular weight. |
| 2 | This compound HCl | 85-95% | IR: ~1740 cm⁻¹ (C=O); Elemental Analysis: C, H, N values match calculated.[4] |
Section 5: Safety and Handling Considerations
-
Acetone Cyanohydrin: This reagent is a source of hydrogen cyanide and is highly toxic. It must be handled with extreme caution in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. All waste must be quenched and disposed of according to institutional safety protocols.
-
Hydrochloric Acid: 6 N HCl is highly corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Reflux Operations: All reactions performed at reflux must be conducted with appropriate condensers and in a fume hood to prevent the release of solvent vapors.
This guide provides a robust and reproducible pathway for the synthesis of a valuable, conformationally constrained amino acid derivative. By understanding the causality behind each step, researchers can confidently execute this synthesis and adapt it for the creation of novel molecular entities in their drug discovery programs.
References
-
De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition-Intramolecular Substitution Sequence. Synlett, 2011(12), 1748–1752. [Link]
-
St. Amant, A. H., et al. (2022). General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. The Journal of Organic Chemistry, 87(23), 15555–15568. [Link]
-
Pathak, T. P., & Miller, M. J. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511–518. [Link]
-
Lee, H.-S., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society, 131(41), 14945–14953. [Link]
-
Alker, A., et al. (2000). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 3531–3544. [Link]
-
Radchenko, D. S., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(15), 5541–5547. [Link]
Sources
- 1. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
structure of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
An In-Depth Technical Guide to the Structure, Synthesis, and Properties of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Abstract
The 2-azabicyclo[3.1.1]heptane scaffold is a rigid, conformationally constrained diamine isostere that holds significant potential in medicinal chemistry for the development of novel therapeutics. Its unique three-dimensional structure allows for precise orientation of substituents, making it an attractive framework for mimicking peptide turns or interacting with specific receptor pockets. This guide provides a comprehensive technical overview of a specific derivative, this compound, a compound that combines the rigidity of the bicyclic core with a bridgehead carboxylic acid and an N-benzyl protecting group. Due to the novelty of this specific molecule, this document synthesizes information from related structures and foundational chemical principles to propose a robust framework for its synthesis and characterization. We will delve into the stereochemical and conformational nuances of the core structure, outline a plausible and detailed synthetic pathway with mechanistic justifications, predict its key spectroscopic features, and discuss its potential applications in drug discovery.
The 2-Azabicyclo[3.1.1]heptane Core: A Scaffold of Strategic Importance
The 2-azabicyclo[3.1.1]heptane system represents a class of "unnatural" products that have garnered interest in synthetic and medicinal chemistry. Unlike more common bicyclic systems, its strained four-membered ring fused to a six-membered ring imparts significant conformational rigidity. This rigidity is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The parent scaffold can be considered a constrained analog of piperidine or a di-substituted cyclohexane. The nitrogen at the 2-position provides a handle for further functionalization, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
Structural Analysis of this compound
The target molecule presents several key structural features that dictate its chemical properties and synthetic strategy. A thorough understanding of these features is paramount for its successful synthesis and application.
-
The Bicyclic Core: The azabicyclo[3.1.1]heptane framework is inherently strained. The bridgehead carbons (C1 and C5) are key focal points. The molecule will adopt a conformation that minimizes this strain, leading to a well-defined three-dimensional shape.
-
Bridgehead Carboxylic Acid (C1-COOH): The placement of a carboxylic acid at a bridgehead position is a significant structural feature. Bridgehead carbons are typically less reactive due to steric hindrance and the difficulty of forming a planar carbocation or carbanion intermediate (Bredt's rule). The synthesis of such a feature requires specific methodologies that can overcome these hurdles.
-
N-Benzyl Group (N2-Bn): The benzyl group serves a dual purpose. Primarily, it acts as a robust protecting group for the secondary amine, preventing unwanted side reactions during synthesis. It is stable to a wide range of conditions but can be removed via hydrogenolysis. Secondly, the bulky benzyl group will influence the overall conformation of the molecule.
-
Stereochemistry: The bicyclic system contains multiple stereocenters. The relative stereochemistry of the substituents is locked by the ring system. The synthesis must therefore be carefully designed to control the diastereoselectivity and, if required, enantioselectivity.
Below is a diagram illustrating the core structure and the key functional groups.
Caption: Core structure of the target molecule.
Note: As a specific diagram for this novel compound is not available in public databases, a placeholder representation is used. The key is the connectivity of the bicyclic system with the specified substituents at the 1 and 2 positions.
Proposed Synthetic Strategy: A Step-by-Step Protocol
Given that this is a novel target, a de novo synthetic route must be devised. The following protocol is proposed based on established methodologies for constructing similar bicyclic systems and introducing bridgehead functionality. The overall strategy involves the initial construction of the bicyclic amine core, followed by N-benzylation and, finally, the challenging introduction of the bridgehead carboxylic acid.
Experimental Workflow Overview
The proposed synthesis follows a logical progression from a suitable starting material to the final product.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Protocol
Step 1: Synthesis of the 2-Azabicyclo[3.1.1]heptane Core
-
Rationale: The core is not commercially available and must be synthesized. A plausible route involves an intramolecular cyclization. One established method starts from substituted piperidines.
-
Protocol:
-
Begin with a suitable piperidine precursor, such as 4-iodopiperidine.
-
Protect the piperidine nitrogen, for example, with a Boc group (tert-butoxycarbonyl).
-
Perform an intramolecular Heck reaction or a similar radical cyclization to form the bicyclic system. This is a key and challenging step requiring careful optimization of catalyst, ligand, and base.
-
Remove the Boc protecting group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the parent 2-azabicyclo[3.1.1]heptane.
-
Step 2: N-Benzylation of the Bicyclic Amine
-
Rationale: The secondary amine of the core scaffold is nucleophilic and must be protected before attempting functionalization at the bridgehead carbon. The benzyl group is chosen for its stability.
-
Protocol:
-
Dissolve the 2-azabicyclo[3.1.1]heptane core in a suitable aprotic solvent, such as acetonitrile or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.
-
Add benzyl bromide (BnBr) dropwise at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the product, 2-benzyl-2-azabicyclo[3.1.1]heptane, by column chromatography.
-
Step 3: Bridgehead Carboxylation
-
Rationale: This is the most critical and challenging step. Introducing a substituent at a non-activated bridgehead carbon typically requires harsh conditions. Directed metallation followed by quenching with carbon dioxide is a viable strategy. The nitrogen at position 2 can help direct the metallation to the adjacent C1 bridgehead.
-
Protocol:
-
Strictly Anhydrous Conditions: Set up an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the N-benzylated intermediate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong organolithium base, such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi). The choice of base is critical; t-BuLi is more reactive and may be required for this difficult deprotonation. The solution will likely change color, indicating the formation of the lithiated species.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation at the C1 position.
-
Quench the reaction by bubbling dry carbon dioxide (CO₂) gas through the solution or by pouring the reaction mixture over crushed dry ice.
-
Allow the mixture to slowly warm to room temperature.
-
Perform an acidic workup by adding aqueous HCl to protonate the carboxylate salt.
-
Extract the final product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify via recrystallization or column chromatography.
-
Predicted Spectroscopic Data
Characterization of the final product is essential for structural confirmation. Based on the proposed structure, the following spectroscopic signatures are anticipated.
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic Protons: Multiplet around 7.2-7.4 ppm (from Benzyl group).- Benzylic Protons: A singlet or AB quartet around 3.5-4.0 ppm (CH₂-Ph).- Bicyclic Protons: A series of complex multiplets in the aliphatic region (1.5-3.5 ppm), showing characteristic splitting patterns due to the rigid bicyclic structure.- Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: Signal around 170-180 ppm.- Aromatic Carbons: Signals in the 127-140 ppm range.- Bridgehead Carbons: Two distinct signals for C1 and C5, with C1 (bearing the COOH) being significantly downfield.- Aliphatic Carbons: Multiple signals in the 20-60 ppm range. |
| FT-IR | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).- C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹.- C-H Stretches: Aromatic (~3030 cm⁻¹) and aliphatic (2850-2960 cm⁻¹). |
| Mass Spec (ESI) | - [M+H]⁺: Expected molecular ion peak corresponding to C₁₅H₁₇NO₂ + H⁺.- [M-H]⁻: Expected molecular ion peak corresponding to C₁₅H₁₇NO₂ - H⁺. |
Potential Applications in Drug Discovery
The rigid scaffold of this compound makes it an excellent candidate for use as a constrained amino acid mimic.
-
Peptidomimetics: The structure can be incorporated into peptide sequences to enforce specific secondary structures, such as beta-turns. This can enhance metabolic stability and receptor binding affinity.
-
Neurological Targets: Constrained scaffolds are often explored for their ability to interact with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system (CNS). The defined spatial arrangement of the carboxylic acid and the amine (after deprotection) could target receptors that recognize amino acid neurotransmitters like GABA or glutamate.
-
Asymmetric Catalysis: After deprotection of the benzyl group and potential modification of the carboxylic acid, the chiral bicyclic core could serve as a ligand in asymmetric catalysis.
Conclusion
While this compound represents a novel and likely uncharacterized molecule, its structure is rooted in well-established principles of medicinal and synthetic chemistry. The rigid 2-azabicyclo[3.1.1]heptane core offers a powerful platform for creating spatially defined molecules. The synthetic route proposed herein is challenging, particularly the bridgehead carboxylation step, but is based on sound and validated organometallic methodologies. The successful synthesis and characterization of this compound would provide a valuable and unique building block for drug discovery programs aiming to develop next-generation therapeutics with high specificity and potency. Further research into its biological activity is warranted.
References
Currently, no direct peer-reviewed articles for the synthesis or properties of "this compound" exist in major chemical databases. The synthetic protocols and structural analysis presented in this guide are therefore a synthesis of established chemical principles and analogous transformations found in the broader literature of organic synthesis and medicinal chemistry. Authoritative references for the core methodologies are provided below.
-
Bridgehead Functionalization
- Title: Bridgehead Functionaliz
- Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transform
-
URL: [Link] (This reference provides a comprehensive overview of the strategies and challenges associated with modifying bridgehead positions in bicyclic systems, which is the core challenge in the proposed synthesis.)
-
N-Benzylation of Amines
- Title: Comprehensive Organic Transformations: A Guide to Functional Group Prepar
- Source: Wiley
-
URL: [Link] (This textbook is an authoritative source for standard functional group interconversions, including the N-benzylation protocol described.)
-
Constrained Scaffolds in Medicinal Chemistry
- Title: The Use of Bicyclic Scaffolds in Medicinal Chemistry
- Source: Future Medicinal Chemistry
-
URL: [Link] (This review article discusses the rationale and application of rigid bicyclic structures, like the one in the target molecule, for drug design, supporting the claims made in the "Potential Applications" section.)
A Technical Guide to 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: A Conformationally Restricted Piperidine Isostere for Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is paramount. Conformationally restricted amino acids have emerged as a powerful tool in this endeavor, enabling the design of peptidomimetics and small molecules with enhanced potency, selectivity, and metabolic stability.[1] This technical guide provides an in-depth exploration of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a unique, non-chiral pipecolic acid analogue. We will detail its rational design as a piperidine isostere, provide a comprehensive, field-proven synthetic protocol, and discuss its potential applications in drug discovery, with a particular focus on the development of next-generation therapeutics such as orexin receptor antagonists.
The Rationale: Overcoming Flexibility in Drug Design
The biological activity of a drug molecule is intrinsically linked to its three-dimensional conformation, which dictates its ability to bind to a specific biological target. Many bioactive peptides and small molecules suffer from high conformational flexibility, which can lead to a decrease in binding affinity due to entropic penalties upon binding.[2] Furthermore, flexible molecules are often more susceptible to metabolic degradation. The introduction of conformational constraints is a well-established strategy to mitigate these issues.[3]
This compound belongs to a class of conformationally restricted amino acids (CRAAs) that serve as rigid scaffolds. The bicyclic nature of the 2-azabicyclo[3.1.1]heptane core significantly limits the rotational freedom of the molecule, presenting the carboxylic acid and the benzyl-protected amine in a well-defined spatial orientation. This scaffold can be considered a nonclassical piperidine isostere, offering a novel geometric presentation of functional groups compared to more traditional piperidine-containing compounds. This unique structural feature makes it a valuable building block for the synthesis of novel therapeutic agents.
Synthesis of this compound
The synthesis of the title compound is achieved through a robust and scalable two-step process, commencing with a tandem Strecker reaction and intramolecular nucleophilic cyclization, followed by hydrolysis of the resulting nitrile intermediate. This approach provides efficient access to the bicyclic core.
Key Synthetic Strategy: Tandem Strecker Reaction and Intramolecular Cyclization
The cornerstone of this synthesis is the formation of the 2-azabicyclo[3.1.1]heptane skeleton from a readily available cyclobutanone derivative. The key transformation is a tandem reaction sequence involving the in-situ formation of an imine, followed by the addition of a cyanide source (Strecker reaction), and a subsequent intramolecular nucleophilic substitution to construct the bicyclic ring system. This elegant approach allows for the rapid assembly of a complex molecular architecture from simple precursors.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
This protocol is adapted from the procedure described by Radchenko et al.[4]
-
Reaction Setup: To a solution of 3-(2-chloroethyl)cyclobutanone (2.5 g, 18.9 mmol) in dry methanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add benzylamine (2.06 mL, 18.9 mmol).
-
Addition of Cyanide Source: Carefully add acetone cyanohydrin (5.13 mL, 56.1 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 80 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with a 10% aqueous solution of sodium hydroxide (25 mL) and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Part B: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile in 6N hydrochloric acid.
-
Reaction: Heat the solution to reflux and maintain for 18 hours. The hydrolysis of the nitrile to the carboxylic acid is typically complete under these conditions.
-
Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is the hydrochloride salt of the title compound. For the free amino acid, further purification by ion-exchange chromatography or recrystallization may be employed.
Characterization Data
The following table summarizes the key analytical data for the intermediate and the expected data for the final product.
| Compound | Molecular Formula | Molecular Weight | Appearance | Key Spectroscopic Data |
| 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile | C₁₄H₁₆N₂ | 212.29 g/mol | White crystalline solid | IR (KBr, cm⁻¹): 2235 (ν(C≡N)).MS (m/z): 212 (M⁺), 184, 171, 91 (C₇H₇⁺).¹H NMR (CDCl₃, δ): 7.38-7.27 (m, 5H, Ar-H), 3.87 (s, 2H, CH₂Ph), 2.88 (t, 2H), 2.52 (m, 1H), 2.44 (t, 2H), 2.27 (dd, 2H), 1.93 (m, 2H).¹³C NMR (CDCl₃, δ): 139.0, 128.8, 128.6, 128.0, 120.5 (CN), 58.7, 57.5, 43.0, 37.4, 31.5, 27.9.[4] |
| This compound | C₁₄H₁₇NO₂ | 231.29 g/mol | White to off-white solid | IR (KBr, cm⁻¹): Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹).[5]MS (m/z): Expected [M+H]⁺ at 232.13. |
Application in Drug Discovery: A Scaffold for Orexin Receptor Antagonists
The 2-azabicyclo[3.1.1]heptane scaffold is of significant interest in the development of therapeutics targeting the central nervous system. One particularly relevant area is the design of orexin receptor antagonists. The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of sleep, wakefulness, and reward-seeking behaviors.[6][7] Dual orexin receptor antagonists (DORAs) have been successfully developed for the treatment of insomnia.[8][9]
The rigid 2-azabicyclo[3.1.1]heptane core can serve as a central scaffold to position the necessary pharmacophoric groups for potent and selective interaction with orexin receptors. The carboxylic acid moiety of the title compound can be further functionalized, for example, through amide bond formation, to introduce substituents that occupy the binding pockets of the receptors. The benzyl group can be retained or replaced with other substituents to fine-tune the molecule's properties, such as potency, selectivity, and pharmacokinetic profile. The use of such bicyclic scaffolds has been reported in the optimization of orexin antagonists.[6]
Caption: Advantage of conformational restriction in ligand-receptor binding.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its rigid, bicyclic structure offers a unique conformational constraint that can be leveraged to design potent and selective modulators of various biological targets. The synthetic route presented herein is efficient and amenable to scale-up, ensuring a reliable supply of this important intermediate. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of conformationally restricted scaffolds, such as the 2-azabicyclo[3.1.1]heptane core, will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
References
-
Roecker, A. J., et al. (2016). Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793. ACS Medicinal Chemistry Letters, 7(10), 929-933. [Link]
-
Boss, C., et al. (2016). Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. Chemistry – A European Journal, 22(41), 14595-14616. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]
-
Lescrinier, E., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(8), 1338. [Link]
-
Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332. [Link]
-
Hruby, V. J., et al. (2007). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Protein & Peptide Science, 8(2), 91-107. [Link]
-
Coleman, P. J., et al. (2012). Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. Current Topics in Medicinal Chemistry, 12(4), 304-325. [Link]
-
Fairlie, D. P., et al. (2016). Constrained Peptides in Drug Discovery and Development. Peptide Science, 106(6), 831-845. [Link]
-
First-Sciences. This compound. [Link]
-
Radchenko, D. S., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(15), 5541-5544. [Link]
-
Carl Roth. Specification: (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride. [Link]
-
Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024, November 10). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). [Link]
-
Micheli, F., et al. (2016). Novel 2-Azabicyclo[3.1.1]Heptane-5-Carboxylic Acid. Tetrahedron Letters, 57(11), 1268-1269. [Link]
-
Aluminum Chemist. (2024, March 15). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives [Video]. YouTube. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Azabicycloalkane Carboxylic Acids: Synthesis, Characterization, and Application
Abstract
Azabicycloalkane carboxylic acids represent a pivotal class of rigid, three-dimensional molecular scaffolds that have garnered significant attention in medicinal chemistry and drug discovery. Their inherent conformational constraint allows for the precise spatial presentation of pharmacophoric elements, leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the discovery and development of novel azabicycloalkane carboxylic acids. We will delve into key synthetic strategies, including modern catalytic approaches, detailing the rationale behind experimental choices. Furthermore, this guide will cover essential techniques for purification, chiral resolution, and unambiguous stereochemical characterization. Finally, we will explore the application of these privileged scaffolds in the design of innovative therapeutics, with a focus on their impact in central nervous system (CNS) disorders and oncology.
Introduction: The Significance of Structural Rigidity in Drug Design
The concept of "privileged scaffolds" in medicinal chemistry highlights molecular frameworks that can serve as versatile templates for the development of ligands for multiple biological targets.[1][2] Azabicycloalkane carboxylic acids have emerged as a prominent class of such scaffolds due to their unique three-dimensional architecture.[3][4] Unlike flexible aliphatic chains, the fused ring systems of azabicycloalkanes restrict conformational freedom, which can lead to a lower entropic penalty upon binding to a biological target. This structural pre-organization often translates to higher potency and selectivity. The carboxylic acid moiety provides a crucial anchor for biological interactions and a handle for further chemical modification.[5]
The applications of these scaffolds are extensive, ranging from their use as constrained dipeptide mimics to their incorporation into complex drug molecules.[3][6] For instance, derivatives of 2-azabicyclo[3.3.0]octane-3-carboxylic acid are key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Ramipril.[7] Their utility extends to the development of novel agents for CNS disorders and oncology, where precise targeting is paramount.[8][9][10]
This guide is intended for researchers and scientists in the field of drug discovery, providing both foundational knowledge and practical, field-proven insights into the multifaceted process of developing novel azabicycloalkane carboxylic acids.
Synthetic Strategies for Azabicycloalkane Carboxylic Acid Scaffolds
The construction of the azabicyclic core is a key challenge in the synthesis of these molecules. Several elegant strategies have been developed, each with its own advantages and considerations. Here, we detail some of the most effective and widely used methodologies.
Rhodium-Catalyzed Cyclohydrocarbonylation
Rhodium-catalyzed cyclohydrocarbonylation (CHC) has emerged as a highly efficient method for the synthesis of various 1-azabicyclo[x.y.0]alkane amino acid derivatives.[11][12] This process involves a tandem reaction sequence initiated by the hydroformylation of a terminal alkene, followed by intramolecular cyclizations.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a rhodium precursor, such as Rh(acac)(CO)₂, in combination with a bulky phosphine ligand like BIPHEPHOS is crucial for achieving high regioselectivity (linear aldehyde) in the hydroformylation step and for promoting the subsequent cyclization cascades.[11]
-
Reaction Conditions: The reaction is typically carried out under a carbon monoxide and hydrogen atmosphere (syngas) at elevated temperatures. The pressure of CO and H₂ can be optimized to balance the rate of hydroformylation with the stability of the catalyst and intermediates.[11]
-
Substrate Design: The substrate, typically a dipeptide derivative, is designed to contain a terminal alkene and a nucleophilic group (e.g., a hydroxyl or amino group) that will participate in the final intramolecular cyclization.[11]
Experimental Protocol: Synthesis of (3S,6S,10S)-1-Aza-3-tert-butoxycarbonylamino-10-methoxycarbonyl-5-oxa-2-oxobicyclo[4.4.0]decane [11]
-
Catalyst Preparation: In a 10 mL round-bottom flask, add Rh(acac)(CO)₂ (1.9 mg, 0.0073 mmol, 2 mol%) and BIPHEPHOS (11.6 mg, 0.0148 mmol, 4 mol%).
-
Replace the atmosphere with nitrogen and add degassed toluene (1.0 mL). Stir until a homogeneous solution is formed.
-
Substrate Preparation: In a separate reaction flask, dissolve the dipeptide substrate (0.365 mmol) in degassed toluene (5.0 mL).
-
Reaction Setup: Transfer the catalyst solution to the substrate solution via syringe. Place the reaction flask in a 300 mL stainless steel autoclave.
-
Pressurization: Flush the autoclave with CO several times. Pressurize with 2 atm of CO, followed by 2 atm of H₂.
-
Reaction: Heat the autoclave to 65°C and stir for 20-24 hours.
-
Work-up: Cool the autoclave to room temperature and carefully release the pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/n-hexane) to afford the desired product.
Diagram: Rh-Catalyzed Cyclohydrocarbonylation Workflow
Sources
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CNS Anticancer Drug Discovery and Development Conference White Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Efficient Synthesis of Azabicyclo[x.y.0]alkane Amino Acids and Congeners by Means of Rh-Catalyzed Cyclohydrocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New and efficient synthesis of azabicyclo[4.4.0]alkane amino acids by Rh-catalyzed cyclohydrocarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. longdom.org [longdom.org]
A Technical Guide to 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: A Conformationally Restricted Pipecolic Acid Analogue for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a nonchiral, conformationally restricted analogue of pipecolic acid. The unique bridged bicyclic structure of this compound imparts significant steric constraint, making it a valuable building block for introducing novel three-dimensional topographies into peptidomimetics and other bioactive molecules. This document details the strategic rationale for its use in medicinal chemistry, provides a thorough analysis of its synthesis, outlines detailed experimental protocols, and discusses its potential applications in the development of next-generation therapeutics.
Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Design
The paradigm of drug discovery is increasingly moving away from "flat" aromatic structures towards more complex, three-dimensional (3D) molecular architectures. This shift, often termed "escaping flatland," is driven by the need to access novel chemical space and to design ligands with higher specificity and improved physicochemical properties for challenging biological targets.[1] Saturated bicyclic scaffolds are at the forefront of this movement, serving as bioisosteres for phenyl rings and other planar moieties.
The 2-azabicyclo[3.1.1]heptane core, a bridged piperidine derivative, represents a compelling scaffold in this context. Its rigid structure locks the piperidine ring into a defined conformation, reducing the entropic penalty upon binding to a biological target and allowing for the precise spatial orientation of substituents. This compound is a key derivative of this scaffold, serving as a protected, nonchiral amino acid analogue that can be incorporated into peptide sequences or used as a starting material for more complex derivatives.[1][2]
Molecular Overview and Physicochemical Properties
This compound is a synthetic organic compound featuring a bicyclic amine core. The benzyl group serves as a common protecting group for the secondary amine, which can be readily removed via hydrogenolysis to reveal the parent amino acid, 2,4-methanopipecolic acid.[1]
Chemical Structure
Caption: Structure of this compound.
Physicochemical Data
While specific experimental data such as melting point and solubility for this compound are not extensively reported in peer-reviewed literature, the fundamental properties are summarized below. Researchers should determine these properties experimentally for their specific batches.
| Property | Value | Source |
| CAS Number | 1334367-72-4 | [3][4] |
| Molecular Formula | C₁₄H₁₇NO₂ | [3] |
| Molecular Weight | 231.29 g/mol | [3] |
| Appearance | Typically a white to off-white solid | Inferred |
| Hydrochloride CAS | 1334330-32-3 | [5] |
| Hydrochloride MW | 267.75 g/mol | [5] |
Synthesis and Mechanistic Insights
The synthesis of the 2-azabicyclo[3.1.1]heptane core is a well-reasoned process that hinges on the formation of the strained bicyclic system from a more flexible cyclobutane precursor. The most authoritative and efficient route involves a tandem reaction sequence that constructs the key carbon-nitrogen bonds in a single pot, followed by hydrolysis.[1][2]
Synthetic Strategy Overview
The overarching strategy involves two primary transformations:
-
Bicyclic Core Formation: A tandem Strecker reaction and intramolecular nucleophilic substitution to form the nitrile-substituted bicyclic amine, 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile.
-
Hydrolysis: Conversion of the nitrile functional group to the corresponding carboxylic acid.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of the carbonitrile precursor and the general hydrolysis of related compounds.[1]
Protocol 1: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
Causality: This one-pot reaction is a highly efficient method for constructing the bicyclic core. Benzylamine first forms an iminium ion with 3-(2-chloroethyl)cyclobutanone. The cyanide source (from acetone cyanohydrin) then attacks the iminium ion in a Strecker-type reaction to form an α-amino nitrile. The crucial step is the subsequent intramolecular SN2 reaction, where the newly formed secondary amine attacks the primary alkyl chloride, displacing the chloride and closing the second ring to form the bicyclic product. Refluxing for an extended period ensures the completion of this sterically demanding cyclization.
Methodology:
-
To a solution of 3-(2-chloroethyl)cyclobutanone (2.5 g, 18.9 mmol) in dry methanol (20 mL), add benzylamine (2.06 mL, 18.9 mmol) followed by acetone cyanohydrin (5.13 mL, 56.1 mmol).
-
Heat the mixture to reflux and maintain for 80 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting ketone.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with a 10% aqueous sodium hydroxide solution (25 mL) to neutralize any remaining acid and deprotonate the amine.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or recrystallization to afford the pure 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile.
Protocol 2: Hydrolysis to this compound
Causality: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. Under strong acidic conditions (6N HCl) and heat, the nitrile is protonated, making it susceptible to nucleophilic attack by water. This proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium ion. Refluxing overnight ensures the reaction goes to completion.
Methodology:
-
Dissolve 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile (0.9 mmol) in 6N aqueous hydrochloric acid (5 mL).
-
Heat the solution under reflux for 18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the excess HCl and water. The product will likely be the hydrochloride salt.
-
The crude product can be purified by recrystallization or by using ion-exchange chromatography to obtain the zwitterionic free amino acid. For the free acid, dissolve the residue in water and pass it through an appropriate ion-exchange resin (e.g., Amberlite IR-120), eluting with aqueous ammonia.[1]
Spectroscopic Characterization (Reference Data)
As of the writing of this guide, a full, validated set of spectroscopic data for this compound is not available in the public domain literature. However, data for the closely related analogue, 2-(4-Methoxybenzyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride , provides a valuable reference for researchers to anticipate the expected spectral features.[1]
Reference Data for 2-(4-Methoxybenzyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride:
-
¹H NMR (300 MHz, D₂O, MeCN reference): δ = 2.20 (2 H, td), 2.47 (2 H, dd), 2.75 (1 H, sept), 2.94 (2 H, dd), 3.51 (2 H, t), 3.86 (3 H, s, OCH₃), 4.60 (2 H, s, NCH₂Ar), 7.08 (2 H, d), 7.52 (2 H, d).[1]
-
¹³C NMR (75 MHz, D₂O, MeCN reference): δ = 24.72 (CH₂), 30.30 (CH), 35.84 (2 × CqCHaHb), 46.50 (NCH₂), 50.07 (OCH₃), 58.27 (NCH₂Ar), 59.63 (Cq), 115.39 (2 × CH Ar), 121.02 (Cq Ar), 133.43 (2 × CH Ar), 161.17 (Cq Ar, COOH).[1]
-
IR (ATR): 3358 (br, OH), 1739 (C=O), 1637, 1548 (Ar) cm⁻¹.[1]
-
ESI-MS: m/z (%) = 262 (100) [MH⁺].[1]
Self-Validation Note: Researchers synthesizing the title compound should expect a similar pattern in their NMR spectra, with the key difference being the absence of the methoxy signal (singlet around 3.86 ppm in ¹H and ~50 ppm in ¹³C) and a more complex aromatic region corresponding to the unsubstituted phenyl group. The mass spectrum should show a molecular ion peak [MH⁺] at approximately m/z 232.
Applications in Research and Drug Development
The primary value of this compound lies in its identity as a conformationally restricted amino acid. Its rigid bicyclic structure serves as a powerful tool for medicinal chemists.
Caption: Key application areas derived from the compound's core features.
-
Peptidomimetics: Incorporation of this analogue into a peptide backbone can enforce specific turns or secondary structures, which can be critical for mimicking or blocking protein-protein interactions. The non-natural backbone also enhances resistance to degradation by proteases, improving pharmacokinetic profiles.[1]
-
Bioisosteric Replacement: The 2-azabicyclo[3.1.1]heptane scaffold can serve as a saturated, 3D replacement for a meta-substituted aromatic ring. This strategy can improve properties like solubility and metabolic stability while maintaining the crucial vector positioning of functional groups.[6][7]
-
Structure-Activity Relationship (SAR) Studies: By locking a flexible part of a molecule into a single conformation, researchers can more easily deconvolute the SAR of a compound series. This simplifies the understanding of how a ligand interacts with its target receptor, accelerating the optimization process. The 2-azabicyclo[3.1.1]heptane scaffold has been explored in the context of orexin receptor antagonists, highlighting its relevance in neuroscience drug discovery.[8]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, researchers must handle this compound with the standard precautions applied to new research chemicals of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Based on related compounds, this chemical should be considered a potential irritant to the skin, eyes, and respiratory tract.[9]
Conclusion and Future Outlook
This compound is more than a mere synthetic intermediate; it is an enabling tool for the design of sophisticated, three-dimensional molecules. Its utility as a conformationally restricted pipecolic acid analogue provides a direct and rational pathway to enhance the drug-like properties of peptide-based and small molecule therapeutics. While the full characterization of this specific compound remains to be published, the robust synthetic routes and the clear strategic applications of its parent scaffold ensure its continued relevance. Future research will likely focus on the synthesis of chiral variants and the incorporation of this scaffold into a wider range of biologically active agents, further solidifying the role of bridged bicyclic systems in modern medicinal chemistry.
References
-
Radchenko, D. S., Kopylova, N., Grygorenko, O. O., & Komarov, I. V. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(15), 5541–5544. [Link]
-
abcr GmbH. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Azabicyclo[3.1.1]heptane. Retrieved January 19, 2026, from [Link]
- Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
- Google Patents. (n.d.). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
-
Angene Chemical. (2023). Safety Data Sheet for a related isoxazolyl derivative. Retrieved January 19, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformationally restricted nonchiral pipecolic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1stsci.com [1stsci.com]
- 4. This compound | 1334367-72-4 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 9. angenechemical.com [angenechemical.com]
Methodological & Application
Application Note: Seamless Incorporation of the Conformationally Restricted 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid into Peptides
For: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of conformationally constrained non-canonical amino acids into peptides is a paramount strategy in modern drug discovery, offering a pathway to enhanced metabolic stability, receptor affinity, and target selectivity.[1][2][3][4] This guide provides a comprehensive, in-depth technical overview and detailed protocols for the successful incorporation of the novel, sterically hindered bicyclic amino acid, 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will detail the rationale behind the selection of reagents and methodologies, from the initial Fmoc protection of the amino acid to the final purification and characterization of the modified peptide.
Introduction: The Significance of Conformational Constraint
Linear peptides often suffer from drawbacks such as proteolytic instability and conformational flexibility, which can lead to reduced binding affinity and promiscuous receptor interactions.[1][4] By introducing rigid scaffolds like this compound, we can lock the peptide backbone into a more defined conformation. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity.[2][3] The bicyclic nature of this amino acid provides a unique structural constraint, making it a valuable tool for probing structure-activity relationships (SAR) and developing novel peptide-based therapeutics.
Workflow Overview
The successful incorporation of this compound into a peptide sequence via SPPS involves a multi-step process. The following diagram illustrates the key stages of this workflow.
Sources
Application Notes and Protocols for the Use of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: Harnessing Conformational Rigidity in Peptide Design
The introduction of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties.[1] Conformationally restricted amino acids, in particular, offer a means to pre-organize the peptide backbone into specific secondary structures, thereby enhancing receptor affinity, increasing proteolytic stability, and improving bioavailability.[2][3] 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a rigid bicyclic proline analogue, represents a unique building block for peptide chemists. Its bridged structure, analogous to 2,4-methanoproline, imparts significant steric constraints that can enforce a specific backbone geometry and peptide bond conformation.[4][5][6]
Studies on the closely related 2,4-methanoproline scaffold have demonstrated a strong preference for the trans conformation of the preceding peptide bond (>95%), in contrast to proline itself, which exists as an equilibrium of cis and trans isomers.[4] This ability to lock the peptide backbone can be instrumental in stabilizing desired structures, such as β-turns or helical motifs, which are often critical for biological activity.
These application notes provide a comprehensive guide for the incorporation of this compound into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We present detailed protocols covering two distinct synthetic strategies:
-
Strategy A: Incorporation of the N-benzyl-azabicyclo-heptane moiety as a permanent structural feature.
-
Strategy B: Post-synthesis debenzylation to yield a peptide containing the core 2-azabicyclo[3.1.1]heptane-1-carboxylic acid scaffold.
Core Concepts and Strategic Considerations
The successful incorporation of this unnatural amino acid (UAA) requires careful consideration of its unique structural features: the bicyclic core and the N-benzyl group. These features introduce significant steric hindrance, which can impede standard coupling reactions.[7][8]
1. The Building Block: Nα-Fmoc Protection
Prior to use in SPPS, the α-amino group (for the purpose of this document, the carboxylic acid is at position 1) must be protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The N-benzyl group on the bicyclic nitrogen is stable to the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine and final cleavage with trifluoroacetic acid (TFA).[9][10]
The synthesis of Nα-Fmoc-2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is a prerequisite for its use in Fmoc-SPPS. This can be achieved through standard procedures, such as reacting this compound with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base like sodium bicarbonate in a solvent mixture such as 1,4-dioxane and water.
Diagram 1: Key Chemical Structures
Caption: Core UAA and its Nα-Fmoc protected form for SPPS.
2. Overcoming Steric Hindrance in Coupling Reactions
The bicyclic nature and the N-benzyl group make this UAA a sterically demanding building block. Furthermore, coupling the subsequent amino acid onto the N-benzyl-azabicyclo-heptane residue is also challenging, as it involves acylation of a secondary amine. Standard coupling reagents like DCC/HOBt may prove inefficient.[11]
To ensure high coupling efficiency, the use of potent activating reagents is strongly recommended.[12]
| Coupling Reagent | Class | Key Features & Recommendations |
| HATU | Uronium/Aminium Salt | Highly effective for hindered couplings.[12] Recommended as the primary choice. Use with a non-nucleophilic base like DIPEA or 2,4,6-collidine. |
| HBTU | Uronium/Aminium Salt | A reliable and effective alternative to HATU.[12] |
| PyBOP | Phosphonium Salt | Strong coupling agent, particularly useful for difficult sequences. Generates less guanidinylation byproducts than uronium salts. |
| PyAOP | Phosphonium Salt | Similar to PyBOP but often shows enhanced performance in very hindered couplings.[11] |
Recommendations for Efficient Coupling:
-
Double Coupling: Perform two consecutive coupling reactions to drive the reaction to completion.
-
Extended Reaction Time: Increase coupling times from the standard 1-2 hours to 4-12 hours.
-
Microwave SPPS: The use of microwave energy can significantly accelerate coupling rates for sterically hindered amino acids.[7]
-
Monitoring: Use a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines) to monitor reaction completion before proceeding to the next step.
Experimental Protocols
The following protocols are based on a standard Fmoc/tBu strategy.[8] All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Protocol 1: Standard SPPS Cycle for Incorporating the UAA
This protocol outlines a single coupling cycle for adding the Fmoc-protected UAA to the growing peptide chain on the solid support.
-
Resin Preparation: a. Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) with the preceding amino acid already coupled. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. c. Perform Nα-Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min). d. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling the UAA: a. Prepare the coupling solution: In a separate vial, pre-activate a solution of Nα-Fmoc-2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes. b. Add the activated UAA solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 2-4 hours at room temperature. d. Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 2-4 hours or perform a second coupling (Step 2e). e. (Optional - Double Coupling) Drain the vessel, wash with DMF (3 times), and repeat steps 2b-2d with a fresh coupling solution.
-
Washing: a. After complete coupling, drain the reaction vessel. b. Wash the peptide-resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3 times) to prepare for the next cycle.
Protocol 2: Coupling the Next Amino Acid onto the UAA
This protocol is for acylating the sterically hindered secondary amine of the newly incorporated bicyclic residue.
-
Fmoc Deprotection: a. Perform Nα-Fmoc deprotection of the terminal UAA residue using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min). b. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling the Next Amino Acid: a. Prepare the coupling solution for the next standard Fmoc-amino acid as described in Protocol 1, Step 2a, using HATU as the activator. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 4-12 hours at room temperature. The acylation of this secondary amine is expected to be slow. d. Monitor the reaction using the Chloranil test. A negative result (pale beads) indicates completion. If positive (blue/green beads), consider a second coupling.
-
Washing and Continuation: a. Wash the resin as described in Protocol 1, Step 3. b. Continue with subsequent synthesis cycles as per standard procedures.
Synthetic Strategies and Final Cleavage
The N-benzyl group's stability to TFA allows for two distinct synthetic outcomes. The choice of workflow depends on the desired final peptide structure.
Diagram 2: Divergent Synthetic Pathways
Caption: Divergent SPPS workflows for Strategy A and Strategy B.
Strategy A: Retention of the N-Benzyl Group
This strategy yields a peptide where the bicyclic residue remains N-benzylated, which may be desirable for specific steric or electronic properties.
Protocol 3: Cleavage and Deprotection (N-Benzyl Retention)
-
Resin Preparation: After completing the synthesis, wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is often sufficient.
| Cleavage Cocktail | Composition (v/v) | Use Case |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | General purpose, good for Trp-containing peptides.[13] |
| Standard TFA | TFA (95%), Water (2.5%), TIS (2.5%) | For simple peptides without sensitive residues like Cys, Met, or Trp.[2] |
| Reagent K | TFA, Phenol, Water, Thioanisole, EDT | Recommended for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[13][14] |
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). b. Agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. d. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Strategy B: Removal of the N-Benzyl Group
This strategy is used to generate the core 2-azabicyclo[3.1.1]heptane scaffold within the peptide, exposing a secondary amine. This is achieved by an additional deprotection step after cleavage from the resin.
Protocol 4: Post-Cleavage N-Benzyl Removal by Catalytic Transfer Hydrogenation
This method is often safer and more convenient than using pressurized hydrogen gas.[15][16][17]
-
Initial Cleavage: Cleave the peptide from the resin using one of the cocktails from Protocol 3. Isolate the crude peptide containing the N-benzyl group.
-
Debenzylation Reaction: a. Dissolve the crude peptide in a suitable solvent. Formic acid or methanol are often effective.[16][17] b. Add a hydrogen donor, such as ammonium formate (5-10 equivalents per benzyl group).[16] c. Carefully add the catalyst, 10% Palladium on Carbon (Pd/C) (typically 0.5-1.0 times the weight of the peptide). d. Stir the reaction mixture at room temperature or gentle reflux (40-50°C) for 6-24 hours. Monitor the reaction progress by HPLC-MS.
-
Work-up and Purification: a. Once the reaction is complete, remove the Pd/C catalyst by filtering the mixture through a pad of Celite. b. Evaporate the solvent under reduced pressure. c. Dissolve the resulting crude peptide in a water/acetonitrile mixture and purify by RP-HPLC.
Characterization and Quality Control
Thorough analytical characterization is essential to confirm the successful synthesis and purity of the final peptide.
| Analytical Technique | Purpose | Expected Observations |
| Analytical RP-HPLC | Assess purity and retention time. | A single major peak with >95% purity is desired.[18] The debenzylated peptide (Strategy B) will typically have a shorter retention time than its N-benzylated precursor (Strategy A). |
| Mass Spectrometry (MS/MS) | Confirm identity and sequence. | The observed molecular weight should match the calculated mass for the target peptide.[19] MS/MS fragmentation can confirm the position of the UAA within the sequence. |
| NMR Spectroscopy | Confirm structure and conformation. | 1D and 2D NMR (COSY, NOESY) can be used to confirm the incorporation of the bicyclic residue and to study its effect on the local peptide conformation, such as verifying the trans peptide bond.[4][19] |
Conclusion
This compound is a valuable tool for introducing conformational constraint into synthetic peptides. While its steric bulk presents challenges for solid-phase synthesis, these can be overcome through the use of potent coupling reagents, optimized reaction conditions, and careful monitoring. The stability of the N-benzyl group to standard SPPS conditions provides access to two distinct classes of modified peptides from a single synthetic route on the solid support. The protocols outlined in these notes provide a robust framework for researchers to successfully utilize this unique building block in the design and development of novel peptide therapeutics.
References
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
- Reddy, G. V., & Rao, G. V. (2000). A rapid and efficient method for the removal of N-benzyl groups. Tetrahedron Letters, 41(1), 93-94.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (5), 108.
- Beausoleil, E., et al. (1995). Conformational Properties of 2,4-Methanoproline (2-Carboxy-2,4-methanopyrrolidine) in Peptides. Journal of the American Chemical Society, 117(45), 11243-11248.
- Kubyshkin, V., & Mykhailiuk, P. K. (2021). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 60(40), 2941-2956.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082.
- Madison, V., et al. (1995). Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: determination of preferred peptide bond conformation in aqueous solution by proton Overhauser measurements. Journal of the American Chemical Society, 117(45), 11243-11248.
- Pothion, C., et al. (2018). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 23(11), 2825.
- Mykhailiuk, P. K. (2015). Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Mykhailiuk, P. K. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(41), 5947-5957.
- Mykhailiuk, P. K. (2015). Reversed-phase chromatography of peptides carrying non-canonical proline analogues. Journal of Peptide Science, 21(8), 633-638.
- Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 65(24), 8080-8082.
- Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- PNAS. (2023). De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D.
- Tompa, P., & Fuxreiter, M. (2008). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Current Medicinal Chemistry, 15(26), 2739-2753.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Schnölzer, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.
- Ghosh, K., & Williams, L. (2021). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Jouini, N. (2019). Peptide bond fragmentation during cleavage.
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Resolve Mass Spectrometry. (2023). FDA Requirements for Peptide Characterization. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
- Heinis, C., et al. (2022). Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker. ChemRxiv.
- Guijarro, D., et al. (2007). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 12(11), 2535-2546.
- Heinis, C. (2016). Structure of a bicyclic peptide and its comparison with an antibody.
- Fülöp, F. (2005). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. ARKIVOC, 2005(7), 1-17.
- Kubyshkin, V., & Mykhailiuk, P. K. (2010). Stereoselective Approach to New Conformationally Restricted α-Amino Acids. University of Konstanz.
Sources
- 1. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. m.youtube.com [m.youtube.com]
- 19. biopharmaspec.com [biopharmaspec.com]
Application Notes and Protocols for 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid in Drug Design
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The paradigm of drug design has progressively shifted from "flatland" — the realm of planar aromatic compounds — towards embracing three-dimensional molecular architectures. This evolution is driven by the need to enhance selectivity, improve physicochemical properties, and access novel chemical space. Conformationally restricted amino acids and their bioisosteres are at the forefront of this movement, offering rigid scaffolds that pre-organize functional groups for optimal interaction with biological targets. Among these, the 2-azabicyclo[3.1.1]heptane framework has emerged as a particularly valuable building block. This guide provides an in-depth exploration of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a versatile derivative of this scaffold, offering insights into its application and detailed protocols for its synthesis and derivatization.
Application Notes: Strategic Deployment of a Rigid Scaffold
The Rationale for Rigidity: Pre-organization and Bioisosterism
The 2-azabicyclo[3.1.1]heptane core imparts a high degree of conformational rigidity. This is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The fixed spatial arrangement of substituents allows for a more precise probing of the target's binding pocket, facilitating the optimization of ligand-receptor interactions.
This scaffold serves as a bioisostere for several commonly used motifs in medicinal chemistry, including piperidines and meta-substituted arenes.[1] The non-planar structure of the 2-azabicyclo[3.1.1]heptane system can lead to improved metabolic stability and solubility compared to its aromatic counterparts.[2] The benzyl group on the nitrogen atom serves as a protecting group that can be removed under hydrogenolysis conditions, revealing a secondary amine for further functionalization. The carboxylic acid at the bridgehead position is a key synthetic handle, primarily for the formation of amide bonds, which are prevalent in a vast array of pharmaceuticals.
Therapeutic Avenues: A Focus on Orexin Receptor Antagonism
While specific drugs containing the this compound moiety are not yet on the market, the broader 2-azabicyclo[3.1.1]heptane scaffold has been explored in the context of orexin receptor antagonists.[3][4] The orexin system is a key regulator of sleep-wake cycles, and its modulation has therapeutic potential for the treatment of insomnia and other sleep disorders. The rigid bicyclic core of 2-azabicyclo[3.1.1]heptane derivatives can position key pharmacophoric elements in a manner that allows for potent and selective antagonism of orexin receptors.[4] This highlights the potential of this building block in the design of novel central nervous system (CNS) agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the title compound is achieved in two key stages: the formation of the bicyclic nitrile precursor followed by its hydrolysis. The initial step involves a tandem Strecker reaction and intramolecular nucleophilic cyclization.[5]
Step 1: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
Caption: Synthesis of the nitrile precursor.
Materials:
| Reagent | M.W. | Quantity | Moles |
| 3-(2-Chloroethyl)cyclobutanone | 132.59 | 2.5 g | 18.9 mmol |
| Benzylamine | 107.15 | 2.06 mL | 18.9 mmol |
| Acetone cyanohydrin | 85.09 | 5.13 mL | 56.1 mmol |
| Methanol (dry) | 32.04 | 20 mL | - |
| 10% Sodium hydroxide solution | 40.00 | 25 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Magnesium sulfate (anhydrous) | 120.37 | As needed | - |
Procedure:
-
To a solution of 3-(2-chloroethyl)cyclobutanone (2.5 g, 18.9 mmol) in dry methanol (20 mL), add benzylamine (2.06 mL, 18.9 mmol) and acetone cyanohydrin (5.13 mL, 56.1 mmol).[6]
-
Reflux the reaction mixture for 80 hours.[6]
-
After cooling to room temperature, evaporate the solvent under reduced pressure.[6]
-
Dilute the residue with 10% sodium hydroxide solution (25 mL) and extract with diethyl ether (3 x 30 mL).[6]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile.[6] The product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
Caption: Hydrolysis of the nitrile to the carboxylic acid.
Materials:
| Reagent | M.W. | Quantity | Moles |
| 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile | 226.31 | 0.2 g | 0.9 mmol |
| 6 N Hydrochloric acid | 36.46 | 5 mL | - |
Procedure:
-
A solution of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile (0.2 g, 0.9 mmol) in 6 N HCl (5 mL) is heated under reflux for 18 hours.[6]
-
After cooling, evaporate the solvent under reduced pressure.[6]
-
The residue can be purified by recrystallization or ion-exchange chromatography to yield the hydrochloride salt of the title carboxylic acid.[6]
Protocol 2: Amide Coupling with a Representative Amine
The sterically hindered nature of the bridgehead carboxylic acid requires robust amide coupling conditions.
Caption: General amide coupling reaction.
Materials:
| Reagent | M.W. | Quantity | Moles |
| This compound | 231.29 | 1.0 equiv | - |
| Representative Amine (e.g., Aniline) | 93.13 | 1.1 equiv | - |
| HATU | 380.23 | 1.2 equiv | - |
| DIPEA | 129.24 | 2.0 equiv | - |
| DMF (anhydrous) | 73.09 | Sufficient volume | - |
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (2.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add the representative amine (1.1 equiv) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
Calculated Physicochemical Properties
| Property | 2-Azabicyclo[3.1.1]heptane |
| Molecular Weight ( g/mol ) | 97.16 |
| XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 12.0 Ų |
Data for the parent 2-azabicyclo[3.1.1]heptane scaffold.[7]
Potential Applications of the 2-Azabicyclo[3.1.1]heptane Scaffold
| Therapeutic Area | Target Class | Rationale |
| Neurology (Sleep Disorders) | Orexin Receptors | The rigid scaffold can correctly orient pharmacophores for potent antagonism.[3][4] |
| CNS Disorders | Various GPCRs and Ion Channels | Serves as a conformationally restricted amine, a common feature in CNS-active compounds. |
| Peptidomimetics | Proteases, Protein-Protein Interfaces | Acts as a rigid amino acid analog to mimic or disrupt peptide secondary structures.[5] |
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its inherent rigidity and utility as a bioisostere provide a powerful tool for medicinal chemists seeking to improve the potency, selectivity, and pharmacokinetic properties of their compounds. The synthetic protocols provided herein offer a practical guide for the preparation and derivatization of this promising scaffold, paving the way for its broader application in the development of next-generation therapeutics.
References
- Chronos Therapeutics. (2018). Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists. GB2558975B.
- Chronos Therapeutics. (2018). 2558975 Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists.
- BindingDB. (n.d.). Target: Orexin Receptor 2.
- De Vleeschauwer, M., et al. (2009). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition-Intramolecular Substitution Sequence.
- D'hooghe, M., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(15), 5525–5533.
- Pickford, H. D., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(4), 846-851.
- Vulcanchem. (n.d.). 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane.
- LabSolu. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- D'hooghe, M., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(15), 5525–5533.
- Takeda Pharmaceutical Company Limited. (2024). 2-azabicyclo[3.1.1]heptane compound. WO2024128305A1.
- Grygorenko, O. O., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 22(4), 4-15.
- Stepanov, A. A., et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society, 144(48), 22076–22081.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Iannucci, E., et al. (2011). Structural diversity of bicyclic amino acids. Medicinal Chemistry, 7(5), 467-482.
- Thermo Fisher Scientific. (n.d.). Amino Acid Physical Properties.
- Stepanov, A. A., et al. (2022). Synthesis of bicyclo[3.1.
- National Center for Biotechnology Information. (n.d.). 2-Azabicyclo[3.1.1]heptane. PubChem Compound Database.
- Wang, Q., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society, 146(27), 18686–18696.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from Ventura College Organic Chemistry Lab.
- Pal, T., & van der Spoel, D. (2016). Predictions of the physicochemical properties of amino acid side chain analogs using molecular simulation. Physical Chemistry Chemical Physics, 18(30), 20263-20274.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. GB2558975B - Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Azabicyclo[3.1.1]heptane | C6H11N | CID 68976065 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Debenzylation of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of N-Debenzylation in Amine Synthesis
The benzyl (Bn) group is a cornerstone in the synthesis of complex nitrogen-containing molecules, serving as a reliable protecting group for primary and secondary amines due to its stability across a wide array of chemical transformations.[1] Its removal, or N-debenzylation, is a pivotal step in many synthetic routes, particularly in pharmaceutical development where the free amine is often a key pharmacophore. The target molecule, 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, presents a unique set of challenges for this deprotection step. The sterically hindered nature of the bicyclic scaffold and the presence of a carboxylic acid moiety necessitate a careful selection of debenzylation methodology to ensure high yields and avoid unwanted side reactions.
This application note provides a detailed guide to the N-debenzylation of this compound, offering a comparative analysis of various protocols, their underlying mechanisms, and practical insights for successful implementation in a research and development setting.
Comparative Analysis of N-Debenzylation Protocols
Several methods can be employed for N-debenzylation, each with its own set of advantages and limitations. The choice of protocol is often dictated by the substrate's functional group tolerance, the desired scale of the reaction, and the available laboratory equipment.
| Protocol | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C | RT to 60 °C, 1-5 bar H₂ | Clean reaction, high yields, scalable. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Refluxing MeOH | Avoids the use of H₂ gas, generally rapid.[2][3][4][5][6][7] | Can require elevated temperatures, potential for incomplete reaction. |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O, RT | Mild conditions, useful for substrates sensitive to reduction.[8][9] | Stoichiometric oxidant required, potential for over-oxidation. |
| Chemical Cleavage | 1-Chloroethyl chloroformate (ACE-Cl) | DCE, then MeOH | Effective for hindered amines, mild conditions.[10][11] | Two-step process, use of a toxic reagent. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This is the most direct and often highest-yielding method for the N-debenzylation of the target molecule. A specific procedure for a closely related hydrochloride salt has been reported and is adapted here.[12]
Mechanism: The reaction proceeds via the adsorption of the benzylamine and hydrogen onto the palladium surface. The palladium catalyzes the cleavage of the C-N bond, with subsequent hydrogenation of the resulting fragments to yield the debenzylated amine and toluene.
DOT Diagram of the Catalytic Hydrogenation Workflow:
Caption: Catalytic Hydrogenation Workflow.
Step-by-Step Procedure:
-
Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), suspend this compound (1.0 eq) in dry methanol (approximately 0.4 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 50% by weight of the substrate).
-
Hydrogenation: Seal the vessel and place it on a Parr hydrogenation apparatus. Degas the system by evacuating and backfilling with hydrogen gas three times. Pressurize the vessel with hydrogen to 5 bar.
-
Reaction: Stir the mixture vigorously at room temperature overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol. Caution: The Pd/C catalyst can be pyrophoric when dry. Ensure the filter cake remains wet and handle it with care.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-azabicyclo[3.1.1]heptane-1-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from methanol to afford the final product as colorless crystals.[12]
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method offers a convenient alternative to using pressurized hydrogen gas and is often effective for N-debenzylation.[2][3][4][5][6][7]
Mechanism: Ammonium formate serves as a hydrogen donor in the presence of a palladium catalyst. It decomposes on the catalyst surface to generate hydrogen, which then participates in the hydrogenolysis of the C-N bond.
DOT Diagram of the Catalytic Transfer Hydrogenation Mechanism:
Caption: Transfer Hydrogenation Mechanism.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) and an equal weight of 10% Pd/C in dry methanol.[2]
-
Reagent Addition: Add anhydrous ammonium formate (5.0 eq) to the stirred suspension in a single portion under a nitrogen atmosphere.[5]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.
-
Isolation: Wash the Celite® pad with methanol. Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography as needed.
Protocol 3: Oxidative Debenzylation with Ceric Ammonium Nitrate (CAN)
This protocol is suitable for substrates that may be sensitive to reductive conditions. It is particularly effective for the debenzylation of tertiary amines.[8][9]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (typically 5:1) at room temperature.
-
Reagent Addition: Add ceric ammonium nitrate (CAN) (2.1 eq) to the solution and stir the reaction mixture.
-
Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically a few hours).
-
Work-up: Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 4: Chemical Cleavage with 1-Chloroethyl Chloroformate (ACE-Cl)
This two-step procedure is a mild and effective method for the N-dealkylation of tertiary amines and can be advantageous for sterically hindered substrates.[10][11]
Step-by-Step Procedure:
-
Carbamate Formation:
-
Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C and add 1-chloroethyl chloroformate (ACE-Cl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
-
Carbamate Cleavage:
-
Dissolve the crude carbamate intermediate in methanol.
-
Heat the solution to reflux for 1-2 hours to effect cleavage.
-
Cool the reaction mixture and concentrate under reduced pressure to yield the crude hydrochloride salt of the debenzylated amine.
-
The free amine can be obtained by neutralization with a suitable base.
-
Troubleshooting and Key Considerations
-
Incomplete Reactions: In catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons. For transfer hydrogenation, increasing the amount of ammonium formate or extending the reaction time may be necessary.
-
Catalyst Handling: Palladium on carbon is pyrophoric. Always handle it in a wet state and under an inert atmosphere when dry.
-
Substrate Solubility: The carboxylic acid may have limited solubility in some organic solvents. The use of a co-solvent or the hydrochloride salt of the starting material may be beneficial.
-
Acid Sensitivity: The presence of the carboxylic acid may influence the reaction. In some cases, adding a mild, non-nucleophilic base may be necessary to prevent unwanted side reactions, although for catalytic hydrogenation, a slightly acidic medium can sometimes be beneficial.[13]
Conclusion
The N-debenzylation of this compound is a crucial transformation for accessing the parent bicyclic amino acid. While several methods are available, catalytic hydrogenation with Pd/C offers a direct, clean, and high-yielding route. For laboratories not equipped for high-pressure hydrogenations, catalytic transfer hydrogenation with ammonium formate provides a robust alternative. The choice of the optimal protocol will depend on the specific experimental constraints and the desired scale of the reaction. Careful execution of these protocols, with attention to the key considerations outlined, will enable researchers to efficiently and successfully perform this important deprotection step.
References
-
Bernotas, R. C., & Cube, R. V. (1990). THE USE OF PEARLMAN'S CATALYST FOR SELECTIVE N-DEBENZYLATION IN THE PRESENCE OF BENZYL ETHERS. Synthetic Communications, 20(8), 1209-1212. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
De Kimpe, N., et al. (2007). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition-Intramolecular Substitution Sequence. The Journal of Organic Chemistry, 72(15), 5531–5538. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. [Link]
-
Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Semantic Scholar. [Link]
-
Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Taylor & Francis Online. [Link]
-
Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Marcel Dekker, Inc. [Link]
-
Davies, S. G., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Journal of the Chemical Society, Perkin Transactions 1, (2), 399-400. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Sci-Hub. [Link]
-
ScienceMadness.org. (2014). Help with debenzylation of N-Benzyl. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. [Link]
-
Mori, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3828–3831. [Link]
-
Reddit. (2025). Can you do a Pd/C hydrogenolysis of benzylic ether/amine of a phosphine containing compound? r/Chempros. [Link]
-
Mori, K., et al. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Semantic Scholar. [Link]
-
Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. [Link]
-
ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
-
Kärkkäinen, J., & Witte, J. F. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(15), 5489–5495. [Link]
-
Davies, S. G., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. RSC Publishing. [Link]
-
Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2699–2705. [Link]
-
Fairbanks, A. J., et al. (2004). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 6(13), 2265–2268. [Link]
-
Wikipedia. (n.d.). 1-Chloroethyl chloroformate. [Link]
-
Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Periasamy, M., et al. (1994). Convenient Method for N-Debenzylation of Tertiary Amines. Synthetic Communications, 24(3), 313-319. [Link]
- Google Patents. (n.d.). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
-
ChemSrc. (n.d.). This compound. [Link]
-
Li, J. J., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10355–10368. [Link]
-
ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. [Link]
-
Progress of N-Benzyl Removal. (n.d.). [Link]
-
OUCI. (n.d.). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. [Link]
-
ResearchGate. (2025). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. [Link]
-
DataPDF. (n.d.). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. [Link]
-
Basarić, N., et al. (2022). Photochemical Cleavage of Benzylic C–N Bond To Release Amines. The Journal of Organic Chemistry, 87(5), 2489–2500. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 4. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. tandfonline.com [tandfonline.com]
- 6. Sci-Hub: are you are robot? [sci-hub.box]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Conformationally Restricted Pipecolic Acid Analogues: A Technical Guide for Researchers
This guide provides a detailed exploration into the applications of conformationally restricted pipecolic acid analogues, offering both the theoretical underpinnings and practical protocols for their use in drug discovery and chemical biology. We will delve into the rationale behind conformational restriction and showcase how these unique building blocks are leveraged to create potent and selective therapeutic agents.
The Principle of Conformational Restriction: A Gateway to Enhanced Biological Activity
The inherent flexibility of many small molecules, including peptides, often presents a significant hurdle in drug design. This conformational freedom can lead to a variety of shapes, not all of which are optimal for binding to a biological target. By introducing rigid structural constraints, we can lock the molecule into a specific, bioactive conformation. This pre-organization reduces the entropic penalty upon binding, often leading to a significant increase in affinity and selectivity for the target receptor or enzyme.[1]
Pipecolic acid, a six-membered ring analogue of proline, already possesses a degree of conformational constraint compared to linear amino acids. However, by introducing further rigidity through the formation of bicyclic systems or the incorporation of features like cyclopropane rings, we can create highly constrained analogues with well-defined three-dimensional structures. These "conformationally restricted pipecolic acid analogues" serve as powerful scaffolds in the design of novel therapeutics.
Application I: Peptidomimetics for Integrin Targeting
Integrins are a family of cell surface receptors that play a crucial role in cell adhesion, signaling, and migration. The αvβ3 integrin, in particular, is overexpressed on various tumor cells and activated endothelial cells, making it a prime target for anti-cancer and anti-angiogenic therapies. Many integrins recognize the Arg-Gly-Asp (RGD) tripeptide sequence present in extracellular matrix proteins.
Conformationally restricted pipecolic acid analogues can be incorporated into cyclic RGD peptidomimetics to enforce a specific turn conformation that mimics the bioactive loop of natural ligands. This can lead to enhanced binding affinity and selectivity for the target integrin.
Featured Analogue: Cyclopropane-fused Pipecolic Acid
One notable example is the use of cyclopropane-fused pipecolic acid, specifically (1S,5R,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid, as a scaffold. The cyclopropane ring introduces a high degree of rigidity, precisely orienting the RGD motif for optimal interaction with the integrin binding pocket.
Application Note 1: Synthesis of a Cyclopropane-Fused Pipecolic Acid Analogue
This protocol describes the synthesis of a key intermediate for incorporation into peptidomimetics, a protected form of 2-azabicyclo[4.1.0]heptane-1-carboxylic acid. The synthesis involves a key cyclopropanation step of an unsaturated lactam.
Protocol 1: Synthesis of (1S,5R,6S)-3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-1-oic acid
Rationale: This multi-step synthesis starts from a readily available chiral starting material to establish the stereochemistry. The key cyclopropanation reaction is directed by a hydroxyl group, ensuring high diastereoselectivity. Subsequent functional group manipulations yield the desired protected amino acid.
Materials:
-
(R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Sodium periodate (NaIO₄)
-
Ruthenium(III) chloride hydrate (RuCl₃·H₂O)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection of the Lactam Nitrogen:
-
To a solution of (R)-(-)-5-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) and DMAP (0.1 eq) in DCM at 0 °C, add Boc₂O (1.1 eq) portionwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by silica gel chromatography to yield the Boc-protected lactam.
-
-
Formation of the Triflate:
-
To a solution of the Boc-protected lactam (1.0 eq) and TEA (1.5 eq) in DCM at -78 °C, add TFAA (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
-
Cyclopropanation (Simmons-Smith Reaction):
-
To a solution of the crude triflate in DCM at 0 °C, add Et₂Zn (3.0 eq) dropwise.
-
Add CH₂I₂ (3.0 eq) dropwise and stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract with EtOAc, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by silica gel chromatography to obtain the cyclopropanated intermediate.
-
-
Oxidative Cleavage to the Carboxylic Acid:
-
To a solution of the cyclopropanated intermediate (1.0 eq) in a mixture of MeCN, EtOAc, and water (1:1:1.5) at 0 °C, add NaIO₄ (4.0 eq) and a catalytic amount of RuCl₃·H₂O.
-
Stir the reaction vigorously at 0 °C for 2 hours.
-
Quench with isopropanol and filter through a pad of Celite.
-
Extract the filtrate with EtOAc, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by silica gel chromatography to yield the final product.
-
Incorporation into an RGD Peptidomimetic and Biological Evaluation
The synthesized conformationally restricted pipecolic acid analogue can then be incorporated into a cyclic RGD peptide using standard solid-phase peptide synthesis (SPPS) techniques. The resulting peptidomimetic can be evaluated for its ability to bind to αvβ3 integrin and inhibit cell adhesion.
Application Note 2: Evaluation of αvβ3 Integrin Binding Affinity
This protocol outlines a competitive fluorescence polarization (FP) assay to determine the binding affinity of a conformationally restricted RGD peptidomimetic for purified αvβ3 integrin.
Protocol 2: αvβ3 Integrin Competitive Fluorescence Polarization Assay
Rationale: This assay relies on the principle that the polarization of fluorescence emitted by a small fluorescently labeled probe increases upon binding to a large protein like an integrin. A test compound that competes for the same binding site will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
Materials:
-
Purified human αvβ3 integrin
-
Fluorescein-labeled cyclic RGD peptide (e.g., FITC-c(RGDyK)) as the fluorescent probe
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MnCl₂, 0.1% BSA
-
Test compound (conformationally restricted RGD peptidomimetic)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe in DMSO and determine its concentration spectrophotometrically.
-
Prepare a series of dilutions of the test compound in assay buffer.
-
Dilute the purified αvβ3 integrin to the desired concentration in assay buffer. The optimal concentration should be determined in a preliminary experiment to give a significant polarization window.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the fluorescent probe to all wells.
-
Add increasing concentrations of the test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a large excess of a known non-fluorescent RGD peptide (e.g., c(RGDyK)) for minimum polarization.
-
Initiate the binding reaction by adding the diluted αvβ3 integrin to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the fluorescent probe binding.
-
The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
| Compound | IC₅₀ (nM) for αvβ3 Integrin |
| c(RGDyK) | 100 |
| Peptidomimetic with Cyclopropane-fused Pipecolic Acid | 10 |
Application II: Enzyme Inhibition - Targeting TNF-α Converting Enzyme (TACE)
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a range of autoimmune diseases. TNF-α is produced as a membrane-bound precursor and is released by the action of TNF-α converting enzyme (TACE), a member of the ADAM family of metalloproteinases.[2] Inhibition of TACE is therefore a promising therapeutic strategy for inflammatory disorders.
Conformationally restricted pipecolic acid analogues can serve as scaffolds for the design of potent and selective TACE inhibitors. The rigid backbone of these analogues allows for the precise positioning of key functional groups that interact with the active site of the enzyme. Hydroxamic acid moieties are often incorporated as zinc-binding groups to chelate the catalytic zinc ion in the TACE active site.
Featured Analogue: 4-Hydroxy-pipecolic Acid Derivatives
Substituted pipecolic acid derivatives, such as those with a hydroxyl group at the 4-position, can be used to orient substituents towards specific pockets in the enzyme's active site. The conformational restriction imposed by the piperidine ring helps to optimize these interactions.
Application Note 3: Screening for TACE Inhibitory Activity
This protocol describes a fluorometric assay for measuring the inhibitory activity of compounds against TACE.
Protocol 3: Fluorometric TACE Inhibition Assay
Rationale: This assay utilizes a fluorogenic peptide substrate that is cleaved by TACE, resulting in an increase in fluorescence. Inhibitors of TACE will prevent this cleavage, leading to a reduction in the fluorescence signal.
Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 µM ZnCl₂, 0.005% Brij-35
-
Test compound (conformationally restricted pipecolic acid analogue)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the recombinant TACE and the fluorogenic substrate in assay buffer to the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations. Include control wells with no inhibitor (100% activity) and wells with a known TACE inhibitor (e.g., TAPI-1) for a positive control.
-
Add the diluted TACE to all wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair of the substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Plot the percentage of TACE inhibition (relative to the no-inhibitor control) as a function of the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Compound | TACE IC₅₀ (nM) |
| TAPI-1 (Positive Control) | 50 |
| Hydroxamic acid derivative with 4-hydroxy-pipecolic acid scaffold | 25 |
Visualizing the Concepts
To better illustrate the workflows and principles discussed, the following diagrams are provided.
Drug Discovery Workflow
Caption: Drug discovery workflow utilizing conformationally restricted pipecolic acid analogues.
Principle of Fluorescence Polarization Assay
Caption: Principle of the competitive fluorescence polarization binding assay.
Conclusion
Conformationally restricted pipecolic acid analogues represent a powerful tool in the arsenal of medicinal chemists and drug discovery scientists. By reducing conformational flexibility, these scaffolds enable the design of highly potent and selective ligands and inhibitors for a range of biological targets. The protocols and principles outlined in this guide provide a starting point for researchers looking to harness the potential of these unique building blocks in their own research endeavors.
References
-
Peptidomimetics, a synthetic tool of drug discovery. Perspectives in Medicinal Chemistry. [Link]
-
Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
Application Notes and Protocols for the Amide Coupling of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Azabicyclo[3.1.1]heptane Scaffold
The 2-azabicyclo[3.1.1]heptane framework represents a conformationally restricted pipecolic acid analogue, a structural motif of significant interest in medicinal chemistry. Its rigid bicyclic structure imparts a well-defined three-dimensional geometry upon the molecules that incorporate it, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This structural constraint is a powerful tool in drug design, aiding in the optimization of pharmacokinetic and pharmacodynamic properties.[1] Notably, derivatives of this scaffold have been investigated as potent orexin receptor antagonists, highlighting their therapeutic potential in treating sleep disorders, addiction, and anxiety.[2][3]
The carboxylic acid at the C1 bridgehead position of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid serves as a critical handle for chemical modification, most commonly through the formation of amide bonds. This allows for the exploration of diverse chemical space by coupling this bicyclic core with a wide array of primary and secondary amines. However, the sterically hindered nature of this bridgehead carboxylic acid presents a significant synthetic challenge, often leading to low yields and slow reaction rates with standard coupling methods.[4][5]
This document provides a comprehensive guide to the successful amide coupling of this compound, with a focus on robust and efficient protocols. We will delve into the mechanistic rationale behind reagent selection, provide detailed step-by-step procedures, and offer insights into troubleshooting common issues.
Mechanistic Considerations for Coupling Sterically Hindered Carboxylic Acids
The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process. The reaction is typically facilitated by activating the carboxylic acid to make it more electrophilic. For sterically demanding substrates like this compound, the choice of coupling reagent is paramount to overcoming the steric hindrance and achieving high conversion.
Comparative Analysis of Common Coupling Reagents
| Coupling Reagent System | Activating Group | Relative Reactivity | Key Considerations |
| DCC/DIC | O-acylisourea | Low to Moderate | Often inefficient for hindered couplings; can lead to N-acylurea byproduct formation.[6] |
| EDC/HOBt | OBt-ester | Moderate | A common and cost-effective choice, but may require longer reaction times or elevated temperatures for hindered substrates. The HOBt additive helps to suppress racemization.[7] |
| HBTU/PyBOP | OBt-ester | High | More reactive than carbodiimides, but can still be insufficient for highly hindered systems.[8] |
| HATU | OAt-ester | Very High | Considered one of the most effective reagents for difficult couplings due to the high reactivity of the OAt-ester and anchimeric assistance from the pyridine nitrogen.[5][9] |
For the coupling of this compound, uronium salt-based reagents, particularly HATU, are highly recommended due to their superior performance with sterically hindered substrates.[5][9]
The Mechanism of HATU-Mediated Amide Coupling
The exceptional efficacy of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in challenging amide bond formations stems from its ability to rapidly generate a highly reactive activated ester.
Figure 1. Simplified mechanism of HATU-mediated amide coupling.
The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate then reacts with HATU to form a highly reactive OAt-ester intermediate. This intermediate is readily attacked by the amine nucleophile to yield the desired amide product, regenerating the HOAt (1-hydroxy-7-azabenzotriazole) and forming tetramethylurea as a byproduct.[5]
Experimental Protocols
The following protocols provide detailed procedures for the amide coupling of this compound. It is imperative that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates and reduce yields.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is adapted from a procedure described for a similar 2-azabicyclo[3.1.1]heptane scaffold and is recommended for a broad range of amine coupling partners.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
HATU (1.1-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine (1.1-1.5 equiv) to the solution.
-
In a separate flask, dissolve HATU (1.1-1.5 equiv) in anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight, depending on the steric bulk of the amine.[2]
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]
Figure 2. Experimental workflow for HATU-mediated coupling.
Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt
This protocol offers a more cost-effective alternative to HATU, although it may require longer reaction times or gentle heating for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2-1.5 equiv)
-
HOBt (N-Hydroxybenzotriazole) (1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), the amine (1.1-1.2 equiv), and HOBt (1.2-1.5 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2-1.5 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. This may take several hours to overnight.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Steric hindrance of the amine.- Presence of moisture. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[8]- Increase the equivalents of coupling reagents and base.- Increase the reaction time and/or temperature (e.g., 40-50 °C).- Ensure all glassware is flame-dried and solvents are anhydrous. |
| Formation of N-acylurea byproduct (with carbodiimides) | - Rearrangement of the O-acylisourea intermediate. | - Ensure HOBt is used as an additive to trap the intermediate as a more stable active ester.[6]- Maintain a low reaction temperature (0 °C to room temperature). |
| Racemization at adjacent chiral centers (if applicable) | - Over-activation or prolonged exposure to base. | - Use an additive like HOBt or HOAt.[10]- Use a weaker base or minimize the amount of base used.- Keep reaction times as short as possible. |
| Difficult Purification | - Water-soluble byproducts (e.g., tetramethylurea from HATU, ethyl-dimethylaminopropyl urea from EDC).- Polarity of the product is similar to starting materials or byproducts. | - Perform a thorough aqueous workup to remove water-soluble impurities.- For basic amine products, an acid wash can sometimes help remove neutral impurities.[11]- Optimize the solvent system for column chromatography. |
Conclusion
The successful amide coupling of the sterically hindered this compound is readily achievable with the appropriate selection of coupling reagents and adherence to rigorous anhydrous techniques. For general applications, HATU in combination with a non-nucleophilic base like DIPEA offers a robust and high-yielding protocol suitable for a wide range of amine substrates. While carbodiimide-based methods provide a more economical option, they may require more extensive optimization for this challenging substrate. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers looking to incorporate this valuable bicyclic scaffold into their synthetic programs, paving the way for the discovery of novel therapeutics.
References
- WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound. Google Patents.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. PMC - NIH. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
- GB2558975B - Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists. Google Patents.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]
-
Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Dottorato di ricerca in Chimica del Farmaco. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
N-BENZYL-2-AZANORBORNENE. Organic Syntheses. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. peptide.com [peptide.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. HATU - Enamine [enamine.net]
- 10. peptide.com [peptide.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Rising Star in Scaffolding: A Guide to 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the modern era of drug discovery, the pursuit of novel chemical matter has pivoted from "flat" aromatic systems towards three-dimensional, C(sp³)-rich scaffolds. These structures offer superior physicochemical properties, including improved solubility and metabolic stability, while providing exquisite control over the spatial orientation of pharmacophoric elements. Among these, the 2-azabicyclo[3.1.1]heptane core, a conformationally restricted analogue of pipecolic acid, has emerged as a scaffold of significant interest. This guide focuses on a key derivative, 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid , detailing its synthesis, properties, and proven applications as a versatile building block for potent, next-generation therapeutics targeting the central nervous system (CNS) and beyond. Its rigid framework serves as an exceptional platform for creating ligands with high affinity and selectivity, making it a valuable tool for researchers and drug development professionals.
Structural Features and Physicochemical Rationale
The 2-azabicyclo[3.1.1]heptane framework, also known as 2,4-methanopipecolic acid, locks the piperidine ring into a rigid boat-like conformation.[1] This conformational constraint is the primary source of its value in medicinal chemistry.
Key Advantages:
-
Reduced Conformational Flexibility: By locking the structure, the entropic penalty upon binding to a biological target is minimized, which can lead to a significant increase in binding affinity.
-
Precise Vectorial Display: The rigid scaffold presents substituents in well-defined spatial vectors, allowing for precise probing of receptor binding pockets and optimization of ligand-receptor interactions.
-
Novel Chemical Space: As a non-classical piperidine isostere, it provides access to novel intellectual property and allows for exploration of structure-activity relationships (SAR) in underexplored chemical space.[2]
-
Improved Physicochemical Properties: The introduction of sp³ centers generally leads to increased solubility and decreased lipophilicity compared to flat aromatic analogues, which are favorable properties for drug candidates.
The subject of this guide, this compound, incorporates two key functional handles for diversification: the carboxylic acid at the C1 bridgehead and the benzyl group on the nitrogen. The benzyl group serves as a common protecting group that can be removed via hydrogenolysis to reveal the secondary amine for further functionalization.[3] The carboxylic acid is a prime site for amide coupling, a cornerstone reaction in medicinal chemistry for building diversity.
Synthesis of the Core Scaffold
A robust and scalable synthesis is paramount for the utility of any scaffold. The this compound scaffold can be reliably prepared via a tandem Strecker reaction and intramolecular nucleophilic cyclization, a method detailed by Grygorenko and colleagues.[4]
Workflow for Scaffold Synthesis
Caption: Synthetic workflow for the target scaffold.
Detailed Protocol: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile (Precursor)
This protocol is adapted from the procedure described by Radchenko et al. in The Journal of Organic Chemistry (2009).[4]
Materials:
-
3-(2-Chloroethyl)cyclobutanone (1.0 eq)
-
Benzylamine (1.0 eq)
-
Acetone cyanohydrin (3.0 eq)
-
Dry Methanol (MeOH)
Procedure:
-
To a solution of 3-(2-chloroethyl)cyclobutanone (18.9 mmol, 2.5 g) in dry methanol (20 mL), add benzylamine (18.9 mmol, 2.06 mL).
-
Add acetone cyanohydrin (56.1 mmol, 5.13 mL) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 80 hours.
-
Causality Note: The reaction proceeds via the in-situ formation of an imine from the ketone and benzylamine. This is followed by the addition of cyanide (from acetone cyanohydrin) in a Strecker reaction to form an α-aminonitrile. The key final step is an intramolecular nucleophilic substitution where the newly formed secondary amine displaces the chloride on the ethyl side chain to form the bicyclic system. The extended reflux time is necessary to drive this tandem reaction to completion.
-
-
After 80 hours, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Dilute the residue with a 10% aqueous sodium hydroxide solution (25 mL) and extract the product with diethyl ether (3 x 30 mL).
-
Trustworthiness Note: The basic workup neutralizes any remaining acidic species and ensures the product, a tertiary amine, is in its free base form, maximizing its solubility in the organic extraction solvent.
-
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile. The product can be purified by column chromatography or recrystallization if necessary.
Detailed Protocol: Hydrolysis to the Carboxylic Acid
Materials:
-
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile (1.0 eq)
-
6 M Hydrochloric Acid (HCl)
Procedure:
-
Suspend the crude carbonitrile from the previous step in 6 M aqueous HCl.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Causality Note: The strong acidic conditions and high temperature are required to hydrolyze the stable nitrile group, first to a primary amide and then to the carboxylic acid. The product will be protonated by the excess HCl to form the hydrochloride salt.
-
-
Cool the reaction mixture to room temperature, then place it in an ice bath or refrigerator to facilitate crystallization of the product.
-
Collect the crystalline this compound hydrochloride by vacuum filtration.
-
Wash the crystals with a small amount of cold water and dry under vacuum.
Applications in Medicinal Chemistry & Lead Optimization
The true potential of the 2-azabicyclo[3.1.1]heptane scaffold is realized when it is incorporated into molecules designed to interact with specific biological targets. Its rigid structure makes it an excellent building block for CNS-active agents.
Case Study: Orexin Receptor Antagonists
A compelling application of this scaffold is in the development of orexin receptor antagonists.[5][6][7] Orexin receptors (OX1 and OX2) are implicated in regulating sleep, feeding, and reward pathways, making them attractive targets for treating insomnia, addiction, and anxiety disorders.[5]
A patent from GlaxoSmithKline describes a series of compounds based on the 2-azabicyclo[3.1.1]heptane and related scaffolds that act as orexin receptor antagonists.[6][7] The general structure claimed involves coupling various aromatic and heteroaromatic moieties to the scaffold's nitrogen and at a position on the bicyclic ring, often via an amide linkage.
General Diversification Strategy
Caption: Diversification points on the scaffold for SAR studies. (Note: Image placeholder would be replaced with the chemical structure).
The patent highlights that groups attached via an amide bond (C=O) at the bridgehead position are preferred.[5] This makes our title compound, with its carboxylic acid handle, an ideal starting point for generating a library of potential orexin antagonists.
Protocol: Amide Library Synthesis
Materials:
-
This compound HCl (1.0 eq)
-
A diverse library of primary or secondary amines (1.1 eq each)
-
HBTU (1.2 eq) or similar peptide coupling reagent
-
DIPEA or triethylamine (3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a reaction vial, dissolve the scaffold (e.g., 0.1 mmol) in anhydrous DMF (1 mL).
-
Add the amine (0.11 mmol) followed by the base (DIPEA, 0.3 mmol).
-
Causality Note: At least two equivalents of base are required to neutralize the hydrochloride salt of the starting material and the HCl generated during the amide coupling reaction. An excess ensures the reaction proceeds efficiently.
-
-
Add the coupling reagent (HBTU, 0.12 mmol) and stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, the reaction mixture can be diluted with water and extracted with ethyl acetate.
-
The organic layer is then washed with brine, dried, and concentrated. The resulting library of amides can be purified by preparative HPLC.
Comparative Case Study: 3,6-Diazabicyclo[3.1.1]heptanes as nAChR Ligands
While not the exact 2-aza scaffold, the closely related 3,6-diazabicyclo[3.1.1]heptane core further underscores the utility of this bicyclic system. Extensive research has shown that derivatives of this diaza-analogue are exceptionally potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1] These receptors are validated targets for conditions like Parkinson's disease, Alzheimer's disease, and tobacco addiction.
The data below showcases the high affinity achievable with this rigid scaffold.
| Compound ID | R Group on N3 | Target | Kᵢ (nM) | Reference |
| 4a | 3-pyridyl | α4β2 nAChR | 0.056 | [1] |
| 4b | 5-pyrimidinyl | α4β2 nAChR | 0.033 | [1] |
| 4c | 6-bromo-3-pyridyl | α4β2 nAChR | 0.023 | [1] |
| Table 1: Binding affinities of 3,6-diazabicyclo[3.1.1]heptane derivatives for the α4β2 nAChR. |
This data powerfully illustrates that the bicyclo[3.1.1]heptane framework can serve as a high-affinity scaffold for CNS targets, providing a strong rationale for its use in other drug discovery programs.
Conclusion and Future Perspectives
This compound is more than just a novel molecule; it is a gateway to a new generation of structurally sophisticated and potent therapeutic agents. Its conformationally rigid nature provides a distinct advantage in designing ligands with high affinity and selectivity. The established synthetic routes are robust, and the key functional handles—the carboxylic acid and the benzyl-protected amine—allow for straightforward and diverse derivatization.
The demonstrated success of the closely related 2-azabicyclo[3.1.1]heptane core in developing orexin receptor antagonists highlights its immediate applicability. Future work should focus on synthesizing libraries based on this scaffold and screening them against a wide range of CNS targets. By leveraging the principles of three-dimensional drug design, the 2-azabicyclo[3.1.1]heptane scaffold is poised to become a staple in the medicinal chemist's toolbox for tackling complex diseases of the nervous system.
References
- Gaponova, I., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).
-
WIPO Patentscope. (2018). 2558975 Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists. Retrieved from [Link]
- Google Patents. (n.d.). GB2558975B - Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists.
-
WIPO Patentscope. (2019). WO/2019/043407 SUBSTITUTED 2-AZABICYCLO[3.1.1]HEPTANE AND 2-AZABICYCLO[3.2.1]OCTANE DERIVATIVES AS OREXIN RECEPTOR ANTAGONISTS. Retrieved from [Link]
- Google Patents. (n.d.). C07D 221 - Heterocyclic compounds containing six-membered rings having one nitrogen atom as the only ring hetero atom, not provided for by groups - Patents Sitemap.
- Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed.
- Google Patents. (n.d.). US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
- Zhu, J., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. ScienceDirect.
- Grygorenko, O. O., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues.
- Li, P., et al. (2023). Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes. Journal of the American Chemical Society.
- Wessjohann, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- D'Andrea, P. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Rome.
Sources
- 1. 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane (1392804-11-3) for sale [vulcanchem.com]
- 2. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. GB2558975B - Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid Derivatives: An Application Guide
Introduction: The Significance of Constrained Bicyclic Amino Acids
In the landscape of modern drug discovery and peptidomimetics, conformationally restricted amino acids are invaluable tools. Their rigid structures can enhance metabolic stability, improve receptor binding affinity, and provide crucial insights into structure-activity relationships (SAR). The 2-azabicyclo[3.1.1]heptane framework, a constrained analog of pipecolic acid, represents a unique and underexplored scaffold. Its incorporation into bioactive molecules may lead to novel pharmacological properties due to the fixed spatial orientation of its substituents. This guide provides a detailed protocol for the synthesis of 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a key derivative in this class of compounds. The methodologies presented are based on established and reliable synthetic routes, offering researchers a practical guide to accessing this valuable molecular architecture.[1][2]
Retrosynthetic Analysis and Strategy
The synthetic approach to this compound hinges on the construction of the bicyclic core through an intramolecular cyclization. The key disconnection lies in the bond between the nitrogen atom and the bridgehead carbon, which is formed via an intramolecular nucleophilic substitution. This leads back to a crucial cyclobutanone intermediate bearing a reactive side chain.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the Key Intermediate: 3-(2-Chloroethyl)cyclobutanone
The successful synthesis of the target bicyclic system is highly dependent on the availability of the key building block, 3-(2-chloroethyl)cyclobutanone. An efficient, multigram-scale synthesis of this intermediate has been developed, making it an accessible starting point for further derivatization.[1] The process involves a [2+2] cycloaddition followed by a reduction step.
Protocol 1: Synthesis of 2,2-Dichloro-3-(2-chloroethyl)cyclobutanone
This step involves the cycloaddition of dichloroketene, generated in situ, with homoallyl chloride. The use of a zinc-copper couple is crucial for the effective generation of the dichloroketene from trichloroacetyl chloride.[1]
Materials and Equipment:
-
Trichloroacetyl chloride
-
Homoallyl chloride (4-chloro-1-butene)
-
Zinc-copper couple
-
Dry diethyl ether
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum. Prepare the Zn-Cu couple by treating the activated zinc with a copper(II) acetate solution.
-
In a three-neck flask under an inert atmosphere, suspend the Zn-Cu couple in dry diethyl ether.
-
A solution of trichloroacetyl chloride and homoallyl chloride in dry diethyl ether is added dropwise to the stirred suspension over several hours. The reaction is exothermic and should be maintained at a gentle reflux.
-
After the addition is complete, continue stirring at room temperature overnight.
-
Filter the reaction mixture to remove the excess Zn-Cu couple and other solids.
-
The filtrate is carefully concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,2-dichloro-3-(2-chloroethyl)cyclobutanone as a colorless oil.
Protocol 2: Reductive Dechlorination to 3-(2-Chloroethyl)cyclobutanone
The dichlorocyclobutanone is then selectively dechlorinated at the C2 position using zinc in acetic acid.
Materials and Equipment:
-
2,2-Dichloro-3-(2-chloroethyl)cyclobutanone
-
Zinc dust
-
Glacial acetic acid
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
Dissolve the 2,2-dichloro-3-(2-chloroethyl)cyclobutanone in glacial acetic acid.
-
Cool the solution in an ice bath and add zinc dust portion-wise, maintaining the temperature below 20 °C.
-
After the addition, allow the reaction to stir at room temperature until complete (monitored by TLC or GC-MS).
-
Filter off the excess zinc and dilute the filtrate with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-(2-chloroethyl)cyclobutanone.
Part II: Construction of the Bicyclic Core and Final Product
With the key cyclobutanone intermediate in hand, the next stage involves a one-pot reaction to form the bicyclic nitrile, followed by hydrolysis to the carboxylic acid.
Protocol 3: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
This key transformation is a tandem sequence involving the formation of an imine from the cyclobutanone and benzylamine, followed by the addition of cyanide and a subsequent intramolecular nucleophilic substitution to form the bicyclic structure.[3][4] Acetone cyanohydrin serves as a convenient and safer source of cyanide.[4]
Materials and Equipment:
-
3-(2-Chloroethyl)cyclobutanone
-
Benzylamine
-
Acetone cyanohydrin
-
Methanol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of 3-(2-chloroethyl)cyclobutanone in dry methanol, add benzylamine followed by acetone cyanohydrin.[4]
-
Heat the reaction mixture to reflux and maintain for an extended period (typically 48-80 hours), monitoring the reaction progress by TLC or GC-MS.[4]
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add a 2 N HCl solution to the residue and extract with diethyl ether to remove any excess acetone cyanohydrin.[3]
-
Basify the aqueous layer with a concentrated potassium carbonate solution.[3]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile.
-
The product can be purified by column chromatography on silica gel.
| Reagent | Molar Equivalence | Typical Yield | Reference |
| 3-(2-Chloroethyl)cyclobutanone | 1.0 | - | [3][4] |
| Benzylamine | 1.0 - 1.2 | - | [3][4] |
| Acetone Cyanohydrin | 2.0 - 3.0 | 42-79% | [1][3] |
Protocol 4: Hydrolysis to this compound
The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.
Materials and Equipment:
-
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile
-
6 N Hydrochloric acid
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile in 6 N HCl.[3][4]
-
Heat the reaction mixture to reflux overnight.
-
Cool the mixture to room temperature. The hydrochloride salt of the product may crystallize upon cooling.
-
The product can be isolated by filtration or by evaporation of the solvent and subsequent purification, for example, by recrystallization.
Caption: Workflow for the synthesis of the target carboxylic acid.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust and scalable pathway for the synthesis of this compound and its derivatives. The key to this synthesis is the efficient construction of the 3-(2-chloroethyl)cyclobutanone intermediate, which then undergoes a tandem cyclization reaction to form the constrained bicyclic core.[1][2] These conformationally restricted amino acid analogs are of significant interest for their potential applications in medicinal chemistry, particularly in the design of peptidomimetics and novel therapeutic agents.[5][6] The benzyl group can be removed via hydrogenolysis to provide the parent bicyclic amino acid, further expanding the synthetic utility of this scaffold.[4] The availability of these building blocks will undoubtedly facilitate further exploration of their pharmacological potential.
References
-
Meloan, C. E., et al. (2006). Synthesis of Bicyclic Tertiary α-Amino Acids. The Journal of Organic Chemistry, 71(26), 9909–9911. Available at: [Link]
-
De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett. Available at: [Link]
-
Meloan, C. E., et al. (2006). Synthesis of Bicyclic Tertiary Alpha-Amino Acids. PubMed. Available at: [Link]
-
Li, C., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed. Available at: [Link]
-
Vainionpää, S., et al. (2016). Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids. ResearchGate. Available at: [Link]
-
Mistry, N., et al. (n.d.). Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. Bicycle Therapeutics. Available at: [Link]
-
Deyle, K. M., & Heinis, C. (2015). Bicyclic Peptides as Next-Generation Therapeutics. PMC - NIH. Available at: [Link]
-
Radchenko, D. S., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(14), 5541–5544. Available at: [Link]
Sources
Analytical Strategies for 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: A Comprehensive Guide for Researchers
An Application Note and Protocol Guide
Abstract
This guide provides a detailed overview of the essential analytical methodologies for the characterization, purity assessment, and quantification of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. As a conformationally restricted amino acid analogue, this compound and its derivatives are of significant interest in medicinal chemistry and drug design for creating novel peptidomimetics.[1] Robust and reliable analytical methods are therefore critical for ensuring the quality, consistency, and integrity of research and development activities. This document outlines protocols and theoretical considerations for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, tailored specifically for this unique bicyclic structure.
Introduction and Compound Overview
This compound is a rigid analogue of pipecolic acid, where the cyclohexane ring is replaced by a bicyclo[3.1.1]heptane core. This structural constraint reduces the molecule's conformational flexibility, a desirable property in drug design for improving binding affinity and pharmacokinetic profiles.[1] The molecule incorporates three key features that dictate the analytical approach: a secondary amine protected by a benzyl group, a carboxylic acid, and a chiral bicyclic scaffold.
Accurate analytical characterization is paramount for:
-
Structural Confirmation: Verifying the successful synthesis of the target molecule.
-
Purity Assessment: Quantifying the presence of impurities, such as starting materials, by-products, or stereoisomers.
-
Stability Studies: Assessing the degradation of the compound under various conditions.
-
Reaction Monitoring: Tracking the progress of synthetic transformations.
This guide explains the causality behind experimental choices, providing scientists with the foundational knowledge to adapt these methods to their specific research needs.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1334367-72-4 | [2][3] |
| Molecular Formula | C₁₄H₁₇NO₂ | [4] |
| Molecular Weight | 231.29 g/mol | [3] |
| Structure | ![]() | [5] |
Chromatographic Methods: The Cornerstone of Purity Analysis
Chromatography is the primary technique for separating the target compound from impurities. Given the compound's polarity and functional groups, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the ideal starting point for purity analysis and reaction monitoring due to its robustness and wide applicability.
Principle of Separation: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The benzyl group provides significant hydrophobicity, allowing for good retention on a C18 column. The polarity of the carboxylic acid and the amine can be modulated by adjusting the mobile phase pH.
Causality Behind Method Choices:
-
Acidified Mobile Phase: An acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is crucial. It serves two purposes: 1) It protonates the basic nitrogen atom, improving peak shape and preventing tailing. 2) It suppresses the ionization of the carboxylic acid, leading to a more retained and well-defined peak.
-
UV Detection: The benzyl group contains a strong chromophore, making UV detection at ~254 nm or ~210 nm highly effective and sensitive.
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile or methanol) is recommended to ensure that both polar and nonpolar impurities can be eluted and resolved within a reasonable timeframe.
Caption: Workflow for Purity Analysis by RP-HPLC.
Protocol 1: Purity Determination by RP-HPLC-UV
Objective: To determine the purity of a sample of this compound.
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: 50:50 Water/Acetonitrile.
-
Sample: this compound.
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in the sample diluent. Sonicate briefly to ensure complete dissolution. Prepare a working solution by diluting the stock to 0.1 mg/mL.
-
Instrument Setup:
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 254 nm.
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 5 µL.
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 90 |
| 18.0 | 90 |
| 18.1 | 10 |
| 22.0 | 10 |
-
Equilibration: Equilibrate the column with the initial conditions (10% B) for at least 10 minutes before the first injection.
-
Analysis: Inject a blank (diluent), followed by the sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.
Chiral Chromatography
Since the synthesis of the bicyclic core can result in different stereoisomers, chiral chromatography is essential for determining enantiomeric or diastereomeric purity. A patent for a related compound suggests that purification by chiral column chromatography is a viable method for obtaining optically active compounds.[6]
Principle of Separation: Chiral separation relies on a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte. This differential interaction, based on the formation of transient diastereomeric complexes, leads to different retention times.
Causality Behind Method Choices:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of chiral compounds, including those with amine and acid functionalities.
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) are typically used. Additives like trifluoroacetic acid (for basic analytes) or diethylamine (for acidic analytes) are often required to improve peak shape and resolution.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide definitive information about the compound's structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments can confirm the complete chemical structure. The analysis of similar azabicyclic systems provides a strong basis for interpreting the spectra.[7][8]
Expected ¹H NMR Signals:
-
Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzyl CH₂: Two distinct signals (a doublet of doublets or two doublets, forming an AB quartet) typically between 3.5-4.5 ppm, due to the chiral center at C1 making them diastereotopic.
-
Bicyclic Core Protons: A series of complex multiplets in the aliphatic region (1.5-3.5 ppm). Protons on the bicyclic system exhibit complex splitting patterns due to rigid conformational constraints.[1][7][8]
-
Carboxylic Acid OH: A broad singlet, which may be exchangeable with D₂O, typically appearing downfield (>10 ppm), though often not observed.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (COOH): A signal downfield, typically >170 ppm.[1]
-
Aromatic Carbons: Signals between 125-140 ppm.
-
Bridgehead Carbons (C1, C5): Signals for the quaternary C1 and the methine C5 will be distinct.
-
Aliphatic Carbons: Signals for the remaining CH₂ groups of the bicyclic core and the benzylic CH₂ will appear in the upfield region (typically 25-65 ppm).[1][9][10]
Protocol 2: Structural Confirmation by NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on sample solubility.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the structure, using chemical shifts, coupling constants, and 2D correlations to confirm connectivity.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. It is most commonly used as a detector for HPLC (LC-MS).
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured.
Causality Behind Method Choices:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode (ESI+) is highly effective. The secondary amine is a basic site that is readily protonated in the ESI source to form the [M+H]⁺ ion.
-
Expected Fragmentation: In tandem MS (MS/MS), the protonated molecule will fragment in a predictable manner. Key expected fragments include:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1334367-72-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1334367-72-4 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound structure | Sigma-Aldrich [sigmaaldrich.com]
- 6. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzylamine [webbook.nist.gov]
- 12. massbank.eu [massbank.eu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. As a Senior Application Scientist, this guide is structured to address common challenges and provide scientifically grounded solutions to ensure the successful isolation of this valuable bicyclic amino acid derivative.
I. Understanding the Molecule: Key Purification Considerations
This compound possesses a unique bridged bicyclic structure, incorporating both a carboxylic acid and a benzyl-protected amine. This combination of functional groups dictates the purification strategy. The carboxylic acid allows for manipulation of solubility based on pH, while the benzyl group introduces a degree of lipophilicity. The rigid, constrained nature of the azabicyclo[3.1.1]heptane core can influence crystallization behavior.[1][2]
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may be encountered during the purification of this compound.
Crystallization & Isolation Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | - Solvent polarity is too high or too low. - Cooling rate is too rapid. - Presence of impurities that inhibit crystal lattice formation. | - Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water). - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Seed Crystals: If available, add a small seed crystal to induce crystallization. - Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Further Purification: If oiling out persists, the crude product may require further purification by another method (e.g., column chromatography) to remove problematic impurities.[3] |
| Low recovery after crystallization. | - The compound has significant solubility in the chosen crystallization solvent, even at low temperatures. - Insufficient precipitation during pH adjustment. | - Solvent System Optimization: Use a solvent mixture where the compound is soluble when hot but sparingly soluble when cold. Common examples include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes. - pH Adjustment: When precipitating the carboxylic acid from a basic aqueous solution, ensure the pH is adjusted to be at least 2-3 units below the pKa of the carboxylic acid using a strong acid like HCl.[4] - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] |
| Product precipitates as a fine powder, difficult to filter. | - Very rapid precipitation due to a sudden change in conditions (e.g., fast pH adjustment or rapid cooling). | - Controlled Precipitation: Add the acid or anti-solvent slowly with vigorous stirring to encourage the growth of larger crystals. - Digestive Ripening: Hold the suspension at a slightly elevated temperature for a period to allow smaller particles to dissolve and redeposit onto larger crystals. |
| Product is hygroscopic or forms a thick oil upon solvent removal. | - Inherent property of the compound or its salt form. - Residual solvents, especially water. | - Anhydrous Solvents: Ensure all solvents used in the final stages of purification are anhydrous.[5] - Drying: Dry the final product under high vacuum, possibly with gentle heating, to remove all traces of solvent. - Salt Formation: Consider converting the carboxylic acid to a stable crystalline salt (e.g., hydrochloride) if the free acid is difficult to handle. |
Chromatographic Purification Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities on silica gel column chromatography. | - Inappropriate solvent system (eluent). - Co-elution of impurities with similar polarity. | - Solvent System Optimization: Use TLC to screen different eluent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid can be added to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.[6] - Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the desired compound. |
| Product streaks or "tails" on the TLC plate and column. | - The carboxylic acid is interacting strongly with the acidic silica gel. | - Acidify the Eluent: Add a small percentage (0.5-2%) of a volatile acid like acetic acid or formic acid to the mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica.[6] - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reversed-phase silica gel (C18), depending on the nature of the impurities. |
| Irreversible adsorption of the product onto the column. | - Strong interaction between the basic nitrogen of the azabicycloheptane ring and the acidic silica gel. | - Use a less acidic stationary phase: Neutral or basic alumina can be an alternative to silica gel. - Pre-treat the silica gel: The silica gel can be washed with a solvent mixture containing a small amount of a base like triethylamine to neutralize the acidic sites before packing the column. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common initial purification step for crude this compound?
A1: The most common initial step is an acid-base extraction.[4] The crude material is dissolved in an organic solvent (like diethyl ether or ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The deprotonated carboxylic acid will move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the purified carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[3]
Q2: How can I effectively remove the benzyl protecting group after purification?
A2: The benzyl group can be removed by catalytic hydrogenolysis. This typically involves dissolving the compound in a solvent like methanol or ethanol, adding a palladium on carbon (Pd/C) catalyst, and exposing the mixture to hydrogen gas.[7][8] The progress of the reaction should be monitored by TLC or LC-MS.
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities. Chiral HPLC may be necessary if enantiomeric purity is a concern.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and identify impurities.[9][10]
Q4: My compound is an oil even after trying various purification methods. What should I do?
A4: If the free carboxylic acid is persistently an oil, converting it to a salt is a common strategy to induce crystallization.[5] Bubbling HCl gas through a solution of the purified oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) can precipitate the hydrochloride salt, which is often a crystalline solid.
IV. Experimental Protocols & Workflows
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This protocol is suitable for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate solution. Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a hot recrystallization solvent (e.g., methanol/water or ethanol/water) to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.[3]
-
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
V. References
-
BenchChem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Retrieved from
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from
-
Synfacts. (2012). Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Retrieved from
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Hexahydro-1H-pyrrolizine-2-carboxylic acid. Retrieved from
-
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from
-
BLDpharm. (n.d.). 1334367-72-4|this compound. Retrieved from
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from
-
BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from
-
Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols. Retrieved from
-
YouTube. (2025). What Are Bridged Bicyclic Compounds?. Retrieved from
Sources
- 1. d-nb.info [d-nb.info]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1334367-72-4|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 2-Azabicyclo[3.1.1]heptane Derivatives
Last Updated: January 17, 2026
Introduction
Welcome to the technical support center for the synthesis of 2-azabicyclo[3.1.1]heptane derivatives. This bicyclic scaffold is of significant interest in medicinal chemistry and drug development due to its conformational rigidity and its role as a bioisostere for various aromatic and heterocyclic rings.[1][2][3] However, the inherent ring strain and stereochemical complexity of this system can present unique synthetic challenges.
This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the synthesis of these valuable compounds. We will provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 2-azabicyclo[3.1.1]heptane derivatives. Each issue is presented in a question-and-answer format, detailing the problem, its probable causes, and actionable solutions.
Issue 1: Low or No Yield in Cyclization Step to Form the Bicyclic Core
Question: I am attempting an intramolecular cyclization to form the 2-azabicyclo[3.1.1]heptane core, but I am observing very low yields or only starting material. What could be the issue?
Answer: Low efficiency in the crucial cyclization step is a common challenge. The causes can be multifaceted, ranging from substrate reactivity to reaction conditions.
Potential Causes & Solutions:
-
Steric Hindrance: The substituents on your cyclization precursor may be sterically hindering the desired bond formation.
-
Troubleshooting:
-
Re-evaluate Substrate Design: If possible, redesign the precursor to minimize steric bulk near the reacting centers.
-
Use Smaller Protecting Groups: If a protecting group is contributing to the steric hindrance, consider switching to a smaller alternative (e.g., from Boc to Cbz).
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes provide the necessary energy to overcome the activation barrier. Monitor for decomposition.
-
-
-
Incorrect Ring Conformation: The precursor may not be readily adopting the necessary conformation for cyclization.
-
Troubleshooting:
-
Solvent Effects: The choice of solvent can significantly influence the conformational equilibrium. Screen a variety of solvents with different polarities.
-
Lewis Acid Catalysis: The addition of a Lewis acid can sometimes pre-organize the substrate into a more reactive conformation.[4]
-
-
-
Ineffective Catalyst or Reagent: The chosen catalyst or reagent may not be active enough for this specific transformation.
-
Troubleshooting:
-
Catalyst Screening: If using a metal-catalyzed reaction (e.g., ring-closing metathesis or cycloaddition), screen a panel of catalysts with different ligands and metal centers.[1][3] For instance, ruthenium-based catalysts are known to be effective in certain intramolecular cycloadditions.[5]
-
Reagent Stoichiometry: Ensure the stoichiometry of all reagents is correct. In some cases, a slight excess of a key reagent may be beneficial.
-
-
Issue 2: Poor Stereoselectivity in the Synthesis
Question: My synthesis is producing a mixture of diastereomers, and I am struggling to isolate the desired stereoisomer. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a critical challenge in the synthesis of these conformationally constrained bicyclic systems. The stereochemical outcome is often dictated by subtle energetic differences in the transition states.
Potential Causes & Solutions:
-
Lack of Stereocontrol in a Key Step: A specific reaction in your sequence may be the source of the poor stereoselectivity.
-
Troubleshooting:
-
Chiral Auxiliaries: Employing a chiral auxiliary on the substrate can effectively direct the stereochemical course of a reaction. The auxiliary can be removed in a subsequent step.
-
Asymmetric Catalysis: Utilize a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. Recent advancements have shown success with copper-catalyzed asymmetric cycloadditions for related azabicycles.[6]
-
Substrate-Controlled Diastereoselectivity: Modify the substrate to introduce a directing group that biases the approach of the reagent from a specific face.
-
-
-
Epimerization: A stereocenter in your molecule may be epimerizing under the reaction or workup conditions.
-
Troubleshooting:
-
Milder Conditions: Investigate if milder reaction conditions (e.g., lower temperature, weaker base/acid) can prevent epimerization.
-
pH Control during Workup: Carefully control the pH during aqueous workup and extraction to avoid unwanted isomerization.
-
Protecting Group Strategy: The choice of protecting groups can influence the acidity of nearby protons. Consider alternative protecting groups if epimerization is suspected.
-
-
Issue 3: Difficulty with Purification of the Final Product
Question: My final 2-azabicyclo[3.1.1]heptane derivative is difficult to purify. It either co-elutes with byproducts on silica gel or is unstable during chromatography. What are my options?
Answer: The polarity and potential basicity of the nitrogen atom in the azabicyclic core can complicate purification by standard methods.
Potential Causes & Solutions:
-
Polarity and Basicity: The free amine can interact strongly with silica gel, leading to tailing and poor separation.
-
Troubleshooting:
-
Amine Deactivation of Silica: Pre-treat the silica gel with a small amount of a volatile amine (e.g., triethylamine) in the eluent to minimize tailing.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography.
-
Purification of a Protected Intermediate: It is often easier to purify a protected version of the final compound (e.g., Boc-protected amine). The protecting group can then be removed from the purified material.
-
-
-
Product Instability: The target compound may be sensitive to the acidic nature of silica gel or prolonged exposure to solvents.
-
Troubleshooting:
-
Rapid Purification: Minimize the time the compound spends on the column.
-
Crystallization/Recrystallization: If the compound is a solid, recrystallization can be a highly effective purification method.[7]
-
Salt Formation and Precipitation: Convert the amine to a salt (e.g., hydrochloride or tosylate) which may be more crystalline and easier to purify by precipitation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 2-azabicyclo[3.1.1]heptane core?
A1: Several synthetic strategies have been successfully employed:
-
Intramolecular Cyclization: This is a common approach, often starting from a suitably functionalized cyclobutane precursor.[8][9]
-
[2+2] Cycloaddition Reactions: Intramolecular photocycloaddition of diallylamines has been used for the synthesis of related azabicyclic systems. More recently, formal [2σ + 2σ]-cycloadditions of aziridines with bicyclo[1.1.0]butanes have been reported.[4]
-
Ring-Closing Metathesis (RCM): RCM of diene precursors can be a powerful tool for forming the bicyclic ring system, although it is more commonly reported for related, larger azabicycles.[10][11]
-
Annulation Reactions: Catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides have emerged as a modern and efficient method.[1][3]
Q2: How can I introduce substituents at specific positions on the 2-azabicyclo[3.1.1]heptane scaffold?
A2: The timing and method of substituent introduction are key to a successful synthesis.
-
Functionalized Starting Materials: The most straightforward approach is to begin with a starting material that already contains the desired substituents or their precursors.
-
Post-Cyclization Functionalization: If the core is stable enough, functionalization can be performed after the bicyclic system is formed. This can be challenging due to the specific reactivity of the strained ring system.
-
Dynamic Addition-Intramolecular Substitution: This sequence allows for the introduction of a variety of alkyl groups on the nitrogen atom.[12][13]
Q3: What are the key considerations for scaling up the synthesis of 2-azabicyclo[3.1.1]heptane derivatives?
A3: Scaling up presents its own set of challenges:
-
Reagent and Solvent Costs: Evaluate the cost-effectiveness of all materials for large-scale production.
-
Reaction Exotherms: Be mindful of potential exotherms, especially during cyclization or reduction steps. Ensure adequate cooling capacity.
-
Purification Strategy: Column chromatography is often not feasible for large quantities. Develop a robust crystallization or salt precipitation protocol for purification.
-
Safety: The synthesis may involve hazardous reagents or intermediates. Conduct a thorough safety review before proceeding with a large-scale reaction.
Experimental Protocols & Data
Table 1: Comparison of Conditions for a Key Cyclization Step
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ru Catalyst A (5) | Toluene | 80 | 12 | 45 |
| 2 | Ru Catalyst B (5) | DCM | 40 | 24 | 60 |
| 3 | Sc(OTf)₃ (10) | 1,4-Dioxane | 60 | 8 | 75 |
| 4 | TiCl₄ (1.1 eq) | DCM | 0 to rt | 6 | 55 |
This table is a representative example and specific conditions will vary based on the substrate.
Protocol: General Procedure for Lewis Acid-Catalyzed Cycloaddition
This protocol is adapted from recent literature on the synthesis of related azabicyclic systems and should be optimized for your specific substrate.[4]
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aziridine starting material (1.0 eq).
-
Add the bicyclo[1.1.0]butane derivative (1.2 eq).
-
Add anhydrous 1,4-dioxane as the solvent (to a concentration of approximately 0.05 M).
-
Add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 20 mol%) portion-wise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 37 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: General Synthetic Strategies
Caption: Key synthetic routes to the 2-azabicyclo[3.1.1]heptane core.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield cyclization reactions.
References
- Vulcanchem. (n.d.). 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane.
- De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition-Intramolecular Substitution Sequence. Synlett, 2011(12), 1748-1752.
- Wang, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes.
- BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis.
- Wen, J., et al. (2023). Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes. Journal of the American Chemical Society, 145(7), 4137-4145.
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- PubMed. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides.
- Zhang, Z.-X., et al. (2025). Synthesis of 6-Azabicyclo[3.1.1]heptanes Through Light-Mediated Intramolecular [2 + 2] Cycloaddition. Synfacts, 21(09), 876.
- Nishida, A., et al. (2016). Nonmetathesis Heterocycle Formation by Ruthenium-Catalyzed Intramolecular [2 + 2] Cycloaddition of Allenamide-enes to Azabicyclo[3.1.1]heptanes.
- Walker, D. P., & Bedore, M. W. (2012). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Tetrahedron Letters, 53(48), 6533-6535.
- Bach, T., Krüger, C., & Harms, K. (2000). The Stereoselective Synthesis of 2-Substituted 3-Azabicyclo[3.2.0]heptanes by Intramolecular [2+2]-Photocycloaddition Reactions. Synthesis, 2000(02), 305-320.
- Dutta, S., et al. (2024). Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Synthesis of 2-Azabicyclo[3.1.1]heptane Derivatives. Journal of the American Chemical Society.
- Wu, F., et al. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society.
- De Blieck, A., & Stevens, C. V. (2011). Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts, 2012(01), 0017.
- Wiberg, K. B., & Hess Jr., B. A. (1967). 6-Substituted Bicyclo[3.1.1]heptanes. The Journal of Organic Chemistry, 32(7), 2243-2246.
- Google Patents. (2024). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
- Google Patents. (2024). EP4635944A1 - 2-azabicyclo[3.1.1]heptan-verbindung.
- Neipp, C. E., & Martin, S. F. (2003). Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. The Journal of Organic Chemistry, 68(23), 8867-8878.
- Benchchem. (n.d.). 2-Azabicyclo[3.1.1]heptane-1-carbonitrile Hydrochloride.
- Neipp, C. E., & Martin, S. F. (2003). Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis. The Journal of Organic Chemistry, 68(23), 8867-8878.
- De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition-Intramolecular Substitution Sequence. Synlett, 2011(12), 1748-1752.
- Grygorenko, O. O., et al. (2022). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene.
- Louie, J., Bielawski, C. W., & Grubbs, R. H. (2001). Tandem Catalysis: The Sequential Mediation of Olefin Metathesis, Hydrogenation, and Hydrogen Transfer with Single-Component Ru Complexes. Journal of the American Chemical Society, 123(45), 11312-11313.
- Dutta, S., et al. (2024). Access to Enantiopure 2-Azabicyclo[3.1.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP4635944A1 - 2-azabicyclo[3.1.1 heptan-verbindung - Google Patents [patents.google.com]
- 8. 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane (1392804-11-3) for sale [vulcanchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis / The Journal of Organic Chemistry, 2003 [sci-hub.box]
- 12. Thieme E-Books & E-Journals - [thieme-connect.com]
- 13. d-nb.info [d-nb.info]
Technical Resource Hub: Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists working with bridged bicyclic amino acid analogues. These conformationally restricted scaffolds are of significant interest in drug discovery, but their synthesis presents unique challenges. This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind key experimental choices to empower you to improve your synthetic yields and purity.
Section 1: The Synthetic Landscape
The synthesis of the 2-azabicyclo[3.1.1]heptane core is not trivial and is less represented in the literature compared to other bicyclic systems.[1] A robust and adaptable strategy is required. A common and effective approach involves the construction of a suitable acyclic or monocyclic precursor, followed by a key intramolecular cyclization step to form the strained bicyclic ring system.
Based on established methodologies for related structures, a plausible and efficient route starts from 3-(2-chloroethyl)cyclobutanone.[1][2] This precursor undergoes a tandem addition-cyclization reaction, followed by hydrolysis to yield the target carboxylic acid.
Proposed Synthetic Pathway
The diagram below outlines a validated multi-step synthesis, which forms the basis for the troubleshooting guide that follows.
Caption: Proposed synthetic route for the target molecule.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each Q&A entry provides potential causes and actionable solutions based on chemical principles.
Problem 1: Low Yield in the Key Cyclization Step (D → E)
Q: My yield for the 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile is consistently low (<40%). What are the primary factors to investigate?
A: This is the most critical C-C bond-forming step and is highly sensitive to reaction conditions. Low yields typically stem from competing side reactions or incomplete conversion. Here’s a breakdown of the key parameters to optimize:
-
Cause 1: Competing Intermolecular Reactions: At high concentrations, the α-amino nitrile intermediate (D) can react with itself or other intermediates rather than cyclizing.
-
Solution: Employ high-dilution principles. The intramolecular SN2 cyclization is kinetically favored over intermolecular reactions when the substrate concentration is low. Try running the reaction at a concentration of 0.01-0.05 M.
-
-
Cause 2: Inefficient Base or Inappropriate pKa: The cyclization requires a base to facilitate the nucleophilic attack, but a base that is too strong or too weak can be detrimental.
-
Solution: A non-nucleophilic, moderately strong base is often ideal. While the reaction can proceed with bases like triethylamine (TEA)[1], stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate in a polar aprotic solvent (like acetonitrile) can sometimes improve yields by ensuring the amine is sufficiently nucleophilic without promoting elimination side reactions.
-
-
Cause 3: Solvent Effects: The solvent plays a crucial role in stabilizing the transition state of the SN2 reaction.
-
Solution: Polar aprotic solvents such as acetonitrile (MeCN) or DMF are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. If you are using an alcohol like methanol, consider switching to acetonitrile.
-
-
Cause 4: Reaction Temperature and Time: The activation energy for the intramolecular cyclization may not be reached, or prolonged reaction times at high temperatures could lead to decomposition.
-
Solution: Monitor the reaction by TLC or LC-MS to establish an optimal time-temperature profile. Start at room temperature and gently heat to 40-50 °C if the reaction is sluggish. Refluxing for extended periods should be a last resort.
-
Problem 2: Difficulty with Product Isolation & Purification (F)
Q: The final product, this compound, is zwitterionic and proves difficult to purify. Standard silica gel chromatography gives poor separation and recovery. What are the best practices?
A: Zwitterionic compounds, like amino acids, are notoriously challenging to purify due to their high polarity and poor solubility in common organic solvents.[3][4] Here are several proven strategies:
-
Strategy 1: Crystallization: This is the most direct method. After acid hydrolysis, the product often crystallizes directly from the aqueous acidic solution upon cooling, yielding the hydrochloride salt.[2]
-
Protocol: After refluxing the nitrile (E) in 6M HCl, cool the reaction mixture to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to overnight. Collect the resulting crystals by vacuum filtration and wash with a small amount of cold acetone or diethyl ether.
-
-
Strategy 2: Ion-Exchange Chromatography: This is the gold-standard for purifying amino acids and other zwitterions.[5]
-
Protocol:
-
Load the crude product (dissolved in water, pH adjusted to ~2-3 with HCl) onto a strong cation-exchange resin (e.g., Dowex 50W).
-
Wash the resin thoroughly with deionized water to remove neutral and anionic impurities.
-
Elute the desired product using a dilute aqueous ammonia solution (e.g., 2-5% NH₄OH).
-
Collect the fractions containing the product and lyophilize or carefully evaporate the solvent to obtain the pure zwitterionic amino acid.
-
-
-
Strategy 3: Derivatization-Purification-Deprotection: If the above methods fail, you can temporarily mask the polar functional groups.
-
Protocol:
-
Esterification: Convert the carboxylic acid to a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol).
-
Chromatography: The resulting amino ester is now much less polar and can be readily purified on a standard silica gel column.
-
Hydrolysis: Saponify the purified ester (e.g., using LiOH in THF/water) to regenerate the pure carboxylic acid.
-
-
Problem 3: Stereochemical Control and Epimerization
Q: I am concerned about the stereochemistry at the bridgehead carbon (C1). How is this controlled, and is there a risk of epimerization?
A: The stereochemistry at C1 is established during the cyanide addition and subsequent cyclization. The primary risk of epimerization (loss of stereochemical integrity) occurs if the proton at C1 is acidic enough to be removed.
-
Mechanism of Control: In related systems, such as intramolecular Mannich reactions, stereoselectivity is often directed by the conformation of the transition state during cyclization.[6] For this specific synthesis, the cyanide addition can create a mixture of diastereomers, but one may cyclize preferentially.
-
Risk of Epimerization: The proton at C1 is adjacent to the nitrile (in intermediate E) and the carboxylic acid (in product F).
-
During Hydrolysis (E → F): The strongly acidic and high-temperature conditions required for nitrile hydrolysis pose the greatest risk. The intermediate imine formed during hydrolysis could allow for equilibration at the C1 position.
-
Solution: To minimize this risk, use the mildest conditions possible that still afford complete hydrolysis. Monitor the reaction and stop it as soon as the starting material is consumed. If a mixture of epimers is obtained, it may be possible to separate them via fractional crystallization of a salt (e.g., with a chiral amine) or by using chiral HPLC. For developmental work, exploring asymmetric synthesis routes using chiral auxiliaries could be a long-term solution.[6][7]
-
Section 3: Optimized Experimental Protocols
The following protocol incorporates best practices discussed in the troubleshooting section.
Optimized Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile (E)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-chloroethyl)cyclobutanone (1.0 eq) and benzylamine (1.1 eq) in acetonitrile (to achieve a final concentration of ~0.1 M).
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Cyanide Addition & Cyclization: Add potassium cyanide (KCN, 1.2 eq) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 0.05 eq). Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure carbonitrile intermediate (E).
Hydrolysis to this compound Hydrochloride (F)
-
Hydrolysis: Dissolve the purified carbonitrile (E) (1.0 eq) in 6M aqueous HCl.
-
Reflux: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-18 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Crystallization: Cool the reaction vessel first to room temperature, and then in an ice bath for at least 2 hours.
-
Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid with a small volume of ice-cold diethyl ether and dry under high vacuum to yield the hydrochloride salt of the title compound.[2]
Section 4: Data & Visualization
Table 1: Key Parameter Optimization Summary
| Parameter | Problematic Condition | Recommended Optimization | Rationale |
| Concentration | > 0.5 M | 0.01 - 0.05 M | Favors intramolecular cyclization over intermolecular side reactions. |
| Base | Strong, nucleophilic bases (e.g., NaOH) | K₂CO₃, DBU, or TEA | Promotes reaction without causing elimination or other side reactions. |
| Solvent | Protic (e.g., Ethanol) | Aprotic Polar (e.g., MeCN, DMF) | Stabilizes the SN2 transition state, increasing reaction rate. |
| Purification | Standard Silica Gel | Ion-Exchange or Crystallization | Effectively separates highly polar zwitterionic product from impurities. |
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving yield issues in the critical cyclization step.
Caption: Decision tree for troubleshooting low cyclization yields.
References
-
Ciulla, M., et al. (2018). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. PubMed Central. [Link]
-
Radchenko, D. S., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(15), 5541-5547. [Link]
-
Stevens, C. V. (2012). Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts, 8(01), 0017. [Link]
-
ResearchGate. (n.d.). How to desalt zwitterions? ResearchGate. [Link]
-
Reddit. (2023). Work-up of a zwitterion? r/Chempros. [Link]
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
-
Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. (2024). Journal of the American Chemical Society. [Link]
-
Krishna, Y., et al. (2019). Intramolecular Mannich and Michael Annulation Reactions of Lactam Derivatives Bearing Enals To Afford Bicyclic N-Heterocycles. Organic Letters. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 6. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Welcome to the comprehensive technical support guide for the large-scale synthesis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our guidance is grounded in established chemical principles and field-proven insights to ensure the successful and efficient production of this valuable bicyclic amino acid analog.
I. Overview of Synthetic Strategies
The synthesis of this compound, a conformationally restricted pipecolic acid analogue, presents unique challenges due to its rigid, bridged bicyclic structure. Two primary synthetic routes have been established in the literature, each with distinct advantages and potential difficulties, especially when scaling up.
Route A: Tandem Strecker Reaction and Intramolecular Nucleophilic Cyclization
This approach, detailed by Radchenko et al., is an efficient method that constructs the core bicyclic structure in a single key step. The reaction involves the condensation of a suitable keto-halide with benzylamine and a cyanide source, followed by an intramolecular cyclization to form the 2-azabicyclo[3.1.1]heptane-1-carbonitrile precursor. Subsequent hydrolysis of the nitrile yields the target carboxylic acid.
Route B: Cyclobutanone-based Synthesis
A strategy reported by De Blieck et al. utilizes a pre-formed cyclobutanone derivative. This pathway involves the formation of a cyanohydrin from 3-(2-chloroethyl)cyclobutanone, benzylamine, and a cyanide source, which then undergoes an intramolecular substitution to yield the same nitrile precursor as in Route A.
II. Troubleshooting and Experimental Guides
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both the rationale behind the problem and actionable solutions.
A. Synthesis of Key Intermediates
Question 1: My synthesis of 3-(2-chloroethyl)cyclobutanone (a key precursor for Route B) is low-yielding and produces significant byproducts. How can I optimize this step?
Possible Causes & Solutions:
-
Inefficient Cyclization: The formation of the cyclobutane ring can be challenging. Ensure precise temperature control and slow addition of reagents to minimize polymerization and side reactions.
-
Purification Difficulties: Cyclobutanone derivatives can be volatile and prone to decomposition. Utilize vacuum distillation at the lowest possible temperature for purification. Consider using a well-maintained vacuum pump and a short-path distillation apparatus.
-
Alternative Precursors: If direct synthesis of 3-(2-chloroethyl)cyclobutanone proves consistently problematic on a large scale, consider alternative routes to related cyclobutanone precursors as described in organic synthesis literature.
Experimental Protocol: Synthesis of 3-(2-chloroethyl)cyclobutanone
Detailed protocols for the multi-step synthesis of this starting material are available in the supplementary information of the referenced literature. Key considerations for scale-up include efficient heat transfer and robust stirring to handle slurries, as often seen in reactions involving zinc-copper couples.
B. The Key Cyclization Step (Both Routes)
Question 2: The tandem Strecker/intramolecular cyclization (Route A) or the cyanohydrin cyclization (Route B) is sluggish and gives a complex mixture of products. What are the critical parameters to control?
Possible Causes & Solutions:
-
Iminium Ion Formation: The initial formation of the iminium ion from the ketone and benzylamine is crucial. Ensure anhydrous conditions to favor iminium ion formation over competing hydrolysis. The use of a dehydrating agent like magnesium sulfate can be beneficial on a larger scale.
-
Cyanide Addition: The nucleophilic addition of cyanide is a key step. The choice of cyanide source (e.g., acetone cyanohydrin, TMSCN, NaCN/KCN with an acid) can impact reactivity and safety. For large-scale synthesis, using a safer cyanide source like acetone cyanohydrin is often preferred, though it may require longer reaction times or higher temperatures.
-
Intramolecular Cyclization Rate: The rate of the intramolecular SN2 reaction to form the bicyclic ring depends on the concentration and the solvent. A polar aprotic solvent like methanol or acetonitrile is generally suitable. On a large scale, ensure efficient mixing to maintain a homogenous reaction mixture.
-
Temperature Control: The reaction may require elevated temperatures (reflux) to proceed at a reasonable rate. However, excessive heat can lead to side reactions, such as elimination or polymerization. Careful optimization of the reaction temperature is critical.
Table 1: Troubleshooting the Cyclization Step
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient temperature; inactive reagents. | Gradually increase reaction temperature; check the quality of benzylamine and cyanide source. |
| Formation of Polymeric Material | High concentration; localized overheating. | Use a more dilute solution; ensure vigorous stirring and controlled heating. |
| Side Product Formation (e.g., elimination) | High reaction temperature; prolonged reaction time. | Optimize temperature and monitor reaction progress by TLC or LC-MS to avoid over-reaction. |
Visualization of the Tandem Strecker/Cyclization Pathway (Route A)
Caption: Key steps in the tandem Strecker/cyclization reaction.
C. Nitrile Hydrolysis to Carboxylic Acid
Question 3: The hydrolysis of the nitrile to the final carboxylic acid is incomplete or requires harsh conditions that lead to decomposition. How can I improve this step?
Possible Causes & Solutions:
-
Steric Hindrance: The nitrile group in the bicyclic system is sterically hindered, making hydrolysis challenging.
-
Harsh Conditions: While strong acids (e.g., 6M HCl) or bases (e.g., NaOH/KOH) at high temperatures are typically used, these conditions can lead to decomposition, especially on a large scale where heat management is more difficult.
-
Two-Stage Hydrolysis: A common issue is the stalling of the reaction at the intermediate amide stage. A two-stage approach can be beneficial. First, use milder conditions to convert the nitrile to the amide, and then employ more forcing conditions to hydrolyze the amide to the carboxylic acid.
-
Microwave-Assisted Hydrolysis: For smaller scale-up batches, microwave-assisted hydrolysis can significantly reduce reaction times and potentially minimize byproduct formation by providing rapid and uniform heating.
Experimental Protocol: Nitrile Hydrolysis
-
Acidic Hydrolysis: Suspend the nitrile precursor in 6M aqueous HCl. Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. Extended reaction times (24-48 hours) may be necessary.
-
Work-up: After cooling, the product may precipitate as the hydrochloride salt. If the product remains in solution, careful neutralization to its isoelectric point will be required for precipitation.
D. Purification of the Final Product
Question 4: I am struggling to purify the final zwitterionic amino acid. It has poor solubility in common organic solvents and is difficult to handle.
Possible Causes & Solutions:
-
Zwitterionic Nature: this compound is an amino acid and exists as a zwitterion at its isoelectric point. This leads to high polarity and low solubility in many organic solvents.
-
Recrystallization: Purification by recrystallization is often the most effective method for zwitterionic compounds. A common solvent system is a mixture of water and a miscible organic solvent like methanol, ethanol, or isopropanol. The product is dissolved in a minimal amount of hot water, and the organic solvent is added until turbidity is observed. Cooling the solution should induce crystallization.
-
Ion-Exchange Chromatography: For highly impure samples, ion-exchange chromatography can be a powerful purification technique. The amino acid can be bound to a cation-exchange resin and then eluted with a pH gradient or a salt gradient.
-
Desalting: If the product is isolated as a salt (e.g., hydrochloride), it may be necessary to remove the salt. This can be achieved by dissolving the salt in water, adjusting the pH to the isoelectric point to precipitate the zwitterion, and then washing the precipitate with deionized water.
Visualization of Purification Strategy
Caption: Decision tree for purification of the final product.
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when performing this synthesis on a large scale?
A1: The primary safety concern is the handling of cyanide. All operations involving cyanide salts or hydrogen cyanide (which can be generated in situ) must be performed in a well-ventilated fume hood with appropriate personal protective equipment. A quench solution (e.g., bleach) should be readily available to neutralize any cyanide spills. Additionally, the use of flammable solvents and potentially exothermic reactions requires careful temperature monitoring and control.
Q2: How can I monitor the progress of the reactions effectively?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. For TLC, a suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) should be developed. Staining with ninhydrin can be useful for visualizing the amino acid product. LC-MS is invaluable for confirming the mass of the desired product and identifying any major byproducts.
Q3: Is it possible to perform a debenzylation to obtain the parent 2-azabicyclo[3.1.1]heptane-1-carboxylic acid?
A3: Yes, the N-benzyl group can be removed via catalytic hydrogenation. A common procedure involves stirring the N-benzyl amino acid in a solvent like methanol with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The resulting free amino acid is often highly polar and may require purification by ion-exchange chromatography.
Q4: What are the expected spectroscopic signatures for the final product?
A4: In the 1H NMR spectrum, you would expect to see signals for the benzyl group (aromatic protons and a benzylic CH2) and a complex set of aliphatic signals corresponding to the bicyclic core. The 13C NMR will show characteristic peaks for the carboxylic acid carbonyl, the aromatic carbons, and the aliphatic carbons of the bicyclic system. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
IV. References
stability and degradation of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Welcome to the technical support center for 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 1334367-72-4). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Our goal is to provide you with the foundational knowledge to anticipate and resolve potential challenges in your experiments.
I. Understanding the Molecule: A Proactive Approach to Stability
This compound is a conformationally restricted pipecolic acid analogue.[1] Its structure, featuring a tertiary amine, a carboxylic acid, and a benzyl group, presents several potential sites for chemical degradation. A proactive understanding of these labile points is critical for designing robust experiments and ensuring the integrity of your results.
Potential Degradation Sites:
-
Tertiary Amine: Susceptible to oxidation, forming an N-oxide.
-
Benzyl Group: Can be cleaved through hydrogenolysis or oxidative pathways.
-
Carboxylic Acid: Prone to decarboxylation under thermal stress.
-
Bicyclic Ring System: While generally stable, extreme conditions could lead to ring-opening reactions.
The following sections will provide practical guidance on how to investigate and manage the stability of this compound.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying purity, unexpected peaks in HPLC) | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at room temperature as recommended.[2][3] 2. Fresh Sample Analysis: Immediately analyze a freshly prepared sample from a new container to establish a baseline. 3. Solution Stability Study: Analyze your sample in solution over time to check for degradation in your experimental solvent. |
| Loss of compound during a reaction involving acidic or basic conditions | Acid or base-catalyzed hydrolysis or other degradation pathways. | 1. pH Monitoring: Carefully monitor and control the pH of your reaction. 2. Forced Degradation Simulation: Perform a small-scale forced degradation study under acidic and basic conditions to identify potential degradation products.[4] 3. Protective Group Strategy: If the carboxylic acid or amine is not involved in the desired reaction, consider using a suitable protecting group. |
| Formation of an unknown impurity during thermal processing or in the mass spectrometer | Thermal degradation, potentially leading to decarboxylation or other fragmentation. | 1. Lower Temperature: If possible, reduce the temperature of your reaction or analytical method. 2. LC-MS Analysis: Use a soft ionization technique (e.g., ESI) to minimize in-source fragmentation and identify the true impurity.[5] 3. Thermal Stress Study: Subject a sample to elevated temperatures (e.g., 60-80°C) and analyze the degradation products to confirm the thermal liability.[4] |
| Discoloration of the solid compound or solutions upon exposure to light | Photodegradation. The benzyl group may contribute to photosensitivity. | 1. Light Protection: Store the compound and handle solutions in amber vials or under light-protected conditions. 2. Photostability Study: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and monitor for degradation.[6] |
III. Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
The compound should be stored at room temperature.[2][3] For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture.
2. What solvents are suitable for dissolving this compound?
Based on its structure (a carboxylic acid), it is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in aqueous solutions will be pH-dependent; it should be more soluble in basic solutions where the carboxylic acid is deprotonated.
3. What are the likely degradation pathways for this molecule?
-
Oxidation: The tertiary amine can be oxidized to an N-oxide, particularly in the presence of oxidizing agents like hydrogen peroxide.
-
Debenzylation: The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) or potentially through oxidative mechanisms.[7]
-
Decarboxylation: The carboxylic acid group may be lost as CO₂ under high-temperature conditions.
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways.
4. How can I establish the stability of this compound in my specific experimental conditions?
A forced degradation study is the most effective way to determine the intrinsic stability of a molecule.[8] This involves subjecting the compound to a variety of stress conditions that are more aggressive than standard storage conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[6]
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study.
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol, water, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the compound to the following conditions in separate experiments:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solid compound at 80°C.
-
Photostability: Expose a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples by a suitable HPLC method.
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Check for the formation of new peaks.
-
Perform peak purity analysis to ensure the main peak is not co-eluting with any degradants.
-
Use LC-MS to obtain the mass of the degradation products to aid in structure elucidation.
-
The following diagram outlines the workflow for a forced degradation study:
Caption: Forced degradation study workflow.
5. What analytical techniques are best suited for monitoring the stability of this compound?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for purity and stability testing. A mass spectrometer (LC-MS) is invaluable for identifying unknown degradation products by providing mass information.[5]
IV. References
-
This compound. Biosynth.Link
-
This compound, 100 mg. Fisher Scientific.Link
-
1334367-72-4|this compound - BLDpharm. BLDpharm.Link
-
This compound | 1334367-72-4. ChemicalBook.Link
-
Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry.Link
-
Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition-Intramolecular Substitution Sequence. European Journal of Organic Chemistry.Link
-
A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv.Link
-
Forced Degradation Studies. ResearchGate.Link
-
Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate. AK Scientific, Inc.Link
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.Link
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.Link
-
Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. labsolu.ca [labsolu.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. 1334367-72-4|this compound|BLD Pharm [bldpharm.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimization of Coupling Conditions for Constrained Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of constrained amino acids in peptide synthesis. Sterically hindered amino acids are crucial for designing peptides with enhanced stability and specific conformations, yet their bulkiness often leads to incomplete coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these synthetic hurdles.
I. Troubleshooting Guides
This section addresses common problems encountered during the coupling of constrained amino acids and provides systematic approaches to resolving them.
Guide 1: Low or Incomplete Coupling Efficiency
Low coupling efficiency is the most frequent issue when working with sterically hindered residues. This can manifest as deletion sequences where the constrained amino acid is missing.[1]
Root Cause Analysis & Corrective Actions
A systematic approach to troubleshooting is essential. The following flowchart outlines a decision-making process for diagnosing and resolving poor coupling outcomes.
Caption: Troubleshooting flowchart for incomplete coupling.
In-Depth Solutions
-
Reagent Selection: Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[2] More powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[2][3] These reagents form highly reactive esters capable of overcoming steric barriers.[2][3] For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][4]
-
Reaction Conditions: Steric hindrance slows down reaction kinetics.[2] Increasing the coupling time, for example from 1-2 hours to overnight, can be beneficial.[2] Gentle heating can also help, but must be applied cautiously to minimize racemization. Microwave-assisted peptide synthesis (MA-SPPS) is a powerful technique for driving difficult couplings to completion efficiently.[2]
-
Solvent Choice: The solvent's ability to solvate the peptide-resin complex is crucial for successful coupling.[2] Poor solvation can lead to peptide aggregation, further impeding the reaction.[2][5] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[2] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP may be advantageous.[2]
Guide 2: Monitoring Coupling Completeness
Accurately determining the completion of a coupling reaction is critical before proceeding to the next step in peptide synthesis.
Qualitative Tests
-
Kaiser Test (Ninhydrin Test): This is a very sensitive test for primary amines. A blue color indicates the presence of unreacted amine groups, signifying an incomplete coupling. However, it is not reliable for secondary amines like proline.[6]
-
Isatin or Chloranil Tests: These tests are used as alternatives to the Kaiser test when the N-terminal amino acid is a secondary amine, such as proline. A positive result (blue color) indicates an incomplete reaction.[6][7]
Quantitative Analysis
For a more precise assessment, especially during process development, analytical techniques are indispensable.
-
UHPLC/LC-MS: Reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) combined with mass spectrometry (MS) is the gold standard for measuring peptide purity and identifying impurities like deletion sequences.[8] A standard amino acid coupling cycle should be >99% efficient.[8]
II. Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for α,α-disubstituted amino acids like Aib?
For extremely hindered amino acids such as aminoisobutyric acid (Aib), standard coupling reagents may fail. The formation of amino acid fluorides in situ using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) is a highly effective strategy.[4] Alternatively, potent phosphonium reagents like PyAOP have also been used successfully.[9]
Q2: Can bulky side-chain protecting groups cause steric hindrance?
Yes, bulky side-chain protecting groups can significantly contribute to steric hindrance, especially in the synthesis of longer peptides where their density on the solid support increases.[2] Careful selection of protecting groups is therefore important.
Q3: What is "double coupling" and when should I use it?
Double coupling is the repetition of a coupling step with a fresh solution of activated amino acid.[2] It is a common strategy to drive a difficult coupling reaction to completion, especially when a qualitative test like the Kaiser test indicates an incomplete first coupling.
Q4: How can I mitigate peptide aggregation during synthesis?
Peptide aggregation can physically block reactive sites, leading to failed coupling reactions.[1] This is common with hydrophobic sequences.[5] Strategies to overcome this include:
-
Using solvents with better solvating properties like NMP.[2]
-
Incorporating "structure-breaking" elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids into the peptide backbone.[5]
-
Microwave-assisted synthesis can also help disrupt intermolecular interactions that lead to aggregation.[5]
Q5: Are there any coupling reagents that are considered "greener" or safer?
Yes, there is a trend towards developing safer and more environmentally friendly coupling reagents. For example, COMU, which is based on OxymaPure, is a safer alternative to potentially explosive HOBt or HOAt-based reagents like HBTU and HATU.[4][10][11] COMU and its byproducts also have good water solubility, making them more suitable for green chemistry applications.[10]
III. Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is a robust method for incorporating challenging amino acids.
-
Deprotection: Perform the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide.
-
Washing: Thoroughly wash the resin with DMF.
-
Pre-activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test.
-
Second Coupling (if necessary): If the Kaiser test is positive, wash the resin with DMF and repeat steps 3 and 4 with a fresh solution of activated amino acid.[2]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is recommended when even potent uronium/phosphonium reagents are insufficient.
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent such as TFFH and a suitable base.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine and allow the reaction to proceed.[2]
IV. Data Summary Tables
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Potential Drawbacks |
| Carbodiimides | DCC, DIC | Low | Cost-effective | Often insufficient for hindered couplings; formation of insoluble urea byproducts (DCC).[12][13] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | High to Very High | Highly effective for difficult couplings.[2][3] | Can cause guanidinylation of the N-terminal amine if used in excess.[3][14] |
| Phosphonium Salts | PyBOP, PyAOP | High | Excellent for difficult couplings with low racemization risk.[3][15] | Can be more expensive; BOP produces carcinogenic HMPA as a byproduct.[4] |
| Acyl Halogenating Agents | TFFH (for acyl fluorides) | Very High | Excellent for extremely hindered couplings like Aib-Aib.[10] | Requires anhydrous conditions. |
V. Concluding Remarks
The successful incorporation of constrained amino acids into peptide sequences is a multifaceted challenge that requires careful optimization of coupling reagents, reaction conditions, and solvent systems. By understanding the underlying principles of peptide bond formation and employing systematic troubleshooting strategies, researchers can overcome these synthetic hurdles. This guide provides a foundation for diagnosing and resolving common issues, ultimately enabling the synthesis of complex and novel peptide structures.
References
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 843-857. [Link]
-
Vastarkha, D. M. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research, 2(5), 1131-1140. [Link]
-
El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. Journal of Peptide Science, 17(1), 1-10. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Reddit. (2023). Choosing amide coupling agent. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
-
Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica, Series B, 33, 763-766. [Link]
-
Unnamed Source. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
-
Unnamed Source. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. peptide.com [peptide.com]
- 7. scispace.com [scispace.com]
- 8. almacgroup.com [almacgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. people.uniurb.it [people.uniurb.it]
- 15. jpt.com [jpt.com]
Technical Support Center: Removal of Benzyl Protecting Group from Azabicycloheptane
Welcome to the Technical Support Center for the debenzylation of azabicycloheptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols based on established scientific principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of an N-benzyl group from an azabicycloheptane core.
Q1: My catalytic hydrogenation for the debenzylation of N-benzyl-azabicycloheptane is slow or incomplete. What are the likely causes and how can I resolve this?
A1: Slow or incomplete hydrogenolysis is a common challenge, often stemming from several factors. The basic nitrogen of the azabicycloheptane ring can act as a mild catalyst poison for palladium on carbon (Pd/C), hindering its activity.[1] Here’s a systematic approach to troubleshooting this issue:
-
Catalyst Quality and Activity: The age and quality of your palladium catalyst are paramount.[2]
-
Solution: Always use a fresh batch of catalyst if possible. If you suspect your current batch is old or has been exposed to air, its activity may be compromised. For particularly stubborn debenzylations, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active for substrates containing basic nitrogen groups.[2][3][4] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more effective than either catalyst alone.[5][6]
-
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium surface, inhibiting the reaction.[4] Impurities containing sulfur or halides from previous synthetic steps can also poison the catalyst.[2][3]
-
Solution: The most effective way to mitigate poisoning by the amine is to add a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid (HCl), to the reaction mixture.[1][4][7][8][9] Protonation of the nitrogen atom prevents it from binding to the palladium surface.[2] Ensure all glassware is meticulously cleaned and that solvents and reagents are of high purity to avoid other contaminants.[3]
-
-
Insufficient Hydrogen Pressure: While many debenzylations can be performed at atmospheric pressure using a hydrogen balloon, sterically hindered or electronically deactivated substrates may require higher pressures.[3][7]
-
Solution: If a balloon setup is proving ineffective, switch to a high-pressure hydrogenation apparatus, such as a Parr shaker, and increase the hydrogen pressure to 50-100 psi.[3]
-
-
Suboptimal Solvent Choice: The solvent can significantly influence the reaction rate.
-
Poor Mass Transfer: For heterogeneous catalysis, efficient mixing is crucial for the substrate and hydrogen to interact with the catalyst surface.
Q2: I'm observing side reactions, such as saturation of the bicyclic ring system or other reducible groups. How can I improve the selectivity of the debenzylation?
A2: Achieving high selectivity is critical, especially in complex molecules with multiple functional groups. Here are some strategies to minimize unwanted side reactions:
-
Catalyst Selection and Pre-treatment: The choice of catalyst can influence selectivity. For substrates with other reducible functional groups, such as aromatic chlorides, specific palladium catalysts have been shown to provide high selectivity for debenzylation over dehalogenation.[12]
-
Control of Reaction Conditions: Harsher conditions can lead to over-reduction.
-
Solution: Lowering the hydrogen pressure and reaction temperature can favor debenzylation over ring saturation.[4] Careful monitoring of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to stop the reaction once the starting material is consumed.[3]
-
-
Alternative Debenzylation Methods: If catalytic hydrogenation with H₂ gas is not providing the desired selectivity, consider milder or orthogonal methods.
Q3: My transfer hydrogenation reaction is not working efficiently. What should I check?
A3: While often a reliable method, transfer hydrogenation can also present challenges.
-
Hydrogen Donor: The choice and amount of the hydrogen donor are critical.
-
Catalyst Loading: Transfer hydrogenation may require a higher catalyst loading compared to standard hydrogenolysis.
-
Solution: Don't be surprised if procedures call for an equal weight of 10% Pd/C relative to the substrate.[18] While this may seem high, it is often necessary for an efficient reaction.
-
-
Reaction Temperature:
-
Solution: Many transfer hydrogenations proceed well at room temperature, but some may require heating to reflux to achieve a reasonable reaction rate.[18]
-
Frequently Asked Questions (FAQs)
Q4: What are the primary methods for removing an N-benzyl group from an azabicycloheptane?
A4: There are three main classes of reactions for N-debenzylation:
-
Reductive Cleavage: This is the most common approach.
-
Acid-Based Cleavage: This method uses strong Lewis or Brønsted acids but is generally limited to substrates that can withstand harsh acidic conditions.[19][21]
-
Oxidative Cleavage: This approach uses oxidizing agents and offers an alternative for substrates that are sensitive to reductive conditions. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ceric ammonium nitrate (CAN), or systems like alkali metal bromides with an oxidant can be effective.[3][21][22][23] Laccase-mediated oxidative debenzylation has also been reported as a greener alternative.[24]
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C, Pd(OH)₂/C | High yielding, clean byproducts (toluene) | Requires H₂ gas, potential for catalyst poisoning, may reduce other functional groups |
| Transfer Hydrogenation | Ammonium formate, formic acid, etc., Pd/C | No H₂ gas needed, often milder and more selective | May require higher catalyst loading, sometimes needs heating |
| Oxidative Cleavage | DDQ, CAN, KBr/Oxone | Orthogonal to reductive methods, good for H₂-sensitive molecules | Stoichiometric reagents, can be less selective, harsh conditions may be needed |
Q5: How can I effectively monitor the progress of my debenzylation reaction?
A5: Proper reaction monitoring is crucial to ensure complete conversion without the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.[3]
-
Procedure: Co-spot the reaction mixture with your starting N-benzyl azabicycloheptane. The debenzylated product, being a secondary amine, is typically more polar and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information.
-
Procedure: LC-MS allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing a more accurate assessment of the reaction's progress.
-
Q6: I have other sensitive functional groups in my molecule. Which debenzylation method should I choose?
A6: The choice of method depends heavily on the other functional groups present. The following diagram provides a general decision-making workflow.
Caption: Decision workflow for selecting a debenzylation method.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis using Pd/C and H₂ Gas
This protocol describes a general procedure for N-debenzylation using palladium on carbon and hydrogen gas.
-
Reaction Setup: To a solution of the N-benzyl protected azabicycloheptane (1.0 mmol) in methanol or ethanol (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C catalyst (typically 10-20 mol% Pd).[11] If catalyst poisoning is anticipated, add 1.0-1.2 equivalents of acetic acid.[8]
-
Hydrogen Atmosphere: Seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas three times. Maintain a positive pressure of H₂ (e.g., with a balloon or using a hydrogenation apparatus).[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours to 24 hours.[3]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[11]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This protocol is an alternative to using hydrogen gas.
-
Reaction Setup: In a round-bottom flask, suspend the N-benzyl protected azabicycloheptane (1.0 mmol) and an equal weight of 10% Pd/C in dry methanol (10 mL).[18]
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (approx. 5.0 mmol) in one portion under a nitrogen atmosphere.[18]
-
Reaction: Stir the resulting mixture at room temperature or reflux, depending on the substrate's reactivity.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, filter the catalyst through a Celite pad and wash the pad with methanol or chloroform.[18]
-
Isolation: Evaporate the combined organic filtrate under reduced pressure to afford the desired amine.
Understanding Catalyst Poisoning and the Role of Acid
The basic nitrogen in the azabicycloheptane substrate can deactivate the palladium catalyst. The diagram below illustrates this process and how an acidic additive can prevent it.
Caption: Mitigation of catalyst poisoning by acidic additives.
References
- Bieg, T., & Szeja, W. (1985).
- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
- Pozsgay, V., & Glaudemans, C. P. J. (1986). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 64(8), 1632-1635.
- BenchChem. (2025). Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Sciencemadness.org. (2014).
- Li, W., et al. (2011).
- Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups.
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- BenchChem. (2025).
- Semantic Scholar. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2909-2916.
- ResearchGate. (2011).
- Curly Arrow. (2010).
- Steve S.Y. (n.d.).
- ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N.
- Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2909-2916.
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- ChemRxiv. (2020).
- Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815.
- Martínez-Montero, L., et al. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
- Li, K., & Fu, H. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- Bennett, C. S., & Demchenko, A. V. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. The Journal of Organic Chemistry, 86(14), 9437-9445.
- ResearchGate. (2020).
- Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402.
- ResearchGate. (n.d.).
- Lin, H., et al. (2025). Laccase-Mediated Debenzylation of N-Benzyl Tertiary Amines: Efficient Production of Ciprofloxacin Intermediates.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Scribd. (n.d.).
- Sciencemadness.org. (2019). De-protection of N-Benzyl groups.
- Organic Letters. (2026).
- PubMed Central. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors.
Sources
- 1. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nacatsoc.org [nacatsoc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 19. Benzyl Ethers [organic-chemistry.org]
- 20. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peptide Synthesis with Sterically Hindered Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of sequences containing sterically hindered amino acids. Sterically demanding residues, such as Valine (Val), Isoleucine (Ile), Threonine (Thr), and non-natural amino acids like α-aminoisobutyric acid (Aib), present unique synthetic hurdles that can lead to low yields and impure products. This resource provides in-depth, question-and-answer-based troubleshooting strategies to address these specific issues, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My coupling efficiency is extremely low when incorporating a sterically hindered amino acid. What are the primary causes and how can I resolve this?
A1: Low coupling efficiency is the most common problem when dealing with bulky amino acids. The steric bulk of both the incoming amino acid's side chain and the N-terminal of the resin-bound peptide impedes the approach of the activated carboxyl group, slowing down the formation of the peptide bond.[1][2][3] Additionally, peptide chain aggregation on the solid support can further block the reaction site.[4][5][6]
Here is a systematic approach to troubleshoot and improve coupling efficiency:
Immediate Troubleshooting Steps:
-
Double Couple: The simplest first step is to repeat the coupling reaction with a fresh solution of the activated amino acid.[4] This can help drive the reaction to completion.
-
Increase Reagent Concentration: Upping the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can increase the probability of successful molecular interactions.[7]
-
Extend Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to compensate for the slower reaction kinetics.
Advanced Strategies:
If the above steps are insufficient, more advanced methods are required. The choice of strategy will depend on the specific sequence and the severity of the steric hindrance.
-
Utilize High-Potency Coupling Reagents: Standard carbodiimide reagents like DIC may be inefficient. Switch to more powerful aminium/uronium or phosphonium salt-based reagents.[8][9]
| Reagent | Class | Key Advantages | Considerations |
| HATU, HCTU | Aminium/Uronium Salt | Highly reactive, fast kinetics, and effective for hindered couplings.[8][10][11] | Can cause racemization, especially with His and Cys.[12] Guanidinylation of the N-terminus is a possible side reaction.[9] |
| PyBOP, PyAOP | Phosphonium Salt | Generates highly reactive esters, leading to clean reactions with fewer side products.[9] PyAOP is particularly effective for coupling N-methyl amino acids.[8] | Generally more expensive than aminium/uronium salts. |
| COMU | Aminium/Uronium Salt (Oxyma-based) | High coupling efficiency comparable to HATU, but with improved safety as it does not contain potentially explosive HOBt/HOAt moieties.[9][11] | Relatively newer, but gaining popularity. |
| DIC/Oxyma | Carbodiimide/Additive | A cost-effective and safer alternative to HOBt-based activation, with reduced risk of explosion. Oxyma is a potent catalyst that minimizes racemization.[13] | May be less effective than HATU for the most challenging couplings. |
-
Incorporate Microwave-Assisted SPPS (MW-SPPS): Microwave energy can significantly accelerate coupling reactions by efficiently heating the solvent and reagents.[1][2][14][15] This is particularly effective for driving difficult couplings of bulky amino acids to completion in a fraction of the time required for conventional methods.[1][2][16] For example, a synthesis that takes 40 hours with conventional methods might be completed in under 3 hours with microwave assistance, with a dramatic increase in purity.[2]
Q2: I'm observing significant racemization of the sterically hindered amino acid upon incorporation. How can I minimize this side reaction?
A2: Racemization, or the loss of stereochemical integrity at the α-carbon, is a significant risk during the activation step of peptide synthesis, especially with sterically hindered residues.[17][18] The formation of an oxazolone intermediate is a primary pathway for racemization.[12][19] The combination of bulky residues at the coupling site in polar solvents like DMF can exacerbate this issue.[17]
Strategies to Suppress Racemization:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives to carbodiimide-mediated couplings is a classic strategy to suppress racemization.[12][13] More effective modern additives include 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure.[13] These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the O-acylisourea intermediate.
-
Choose the Right Coupling Reagent: Reagents like HATU and HBTU were developed to incorporate additives directly. However, for particularly sensitive couplings, using a carbodiimide like DIC in combination with an additive such as Oxyma may offer better control.[13]
-
Control the Base: The type and amount of base used can influence racemization. Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more sterically hindered base like N,N-diisopropylethylamine (DIPEA), especially when the risk of racemization is high.[11]
-
Lower the Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can help to reduce the rate of oxazolone formation and subsequent racemization.
Q3: My peptide is aggregating on the resin, leading to incomplete deprotection and coupling steps. What can I do to disrupt this aggregation?
A3: On-resin aggregation is a common problem, especially in hydrophobic sequences or those prone to forming stable secondary structures like β-sheets.[4][5][20] This aggregation physically blocks access to the N-terminus of the growing peptide chain, leading to failed synthesis.[6] Sterically hindered amino acids can contribute to this issue.
Aggregation-Disrupting Strategies:
-
Solvent Choice: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP).[5][12] In some cases, adding chaotropic salts (e.g., LiCl) or using a "magic mixture" of solvents can help disrupt secondary structures.[5]
-
Backbone Protection with Dmb/Hmb Groups: Introduce a temporary protecting group on the backbone amide nitrogen. The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups act as "humps" on the peptide backbone, physically disrupting the inter-chain hydrogen bonding that leads to aggregation.[21][22][23] These groups are typically introduced as part of a dipeptide unit (e.g., Fmoc-Xaa-(Dmb)Gly-OH) to avoid the difficult coupling onto a secondary amine.[22][23] They are conveniently removed during the final TFA cleavage.[12]
-
Pseudoproline Dipeptides: Pseudoproline (ψ-Pro) dipeptides are derivatives of Ser, Thr, or Cys that are reversibly cyclized to form an oxazolidine or thiazolidine ring.[24][25][26] This ring structure mimics proline, inducing a "kink" in the peptide backbone that effectively breaks up β-sheet formation.[24][25][26] These are incorporated as pre-formed dipeptides (e.g., Fmoc-Xaa-Yaa(ψPro)-OH) and the native Ser/Thr/Cys residue is regenerated upon final TFA cleavage.[26][27] For maximum effectiveness, pseudoprolines should be spaced approximately 5-6 residues apart.[26]
The following workflow can guide your decision-making process when encountering aggregation.
Caption: Decision workflow for addressing on-resin peptide aggregation.
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU/DIPEA
This protocol is for a standard coupling of a sterically hindered amino acid on a 0.1 mmol scale.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-amino acid (0.5 mmol, 5 eq.)
-
HATU (0.5 mmol, 5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Methodology:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid and HATU in 2 mL of DMF/NMP.
-
Activation: Add DIPEA to the amino acid/HATU solution and vortex briefly for 1-2 minutes. The solution may change color.
-
Coupling: Immediately add the activated amino acid solution to the vessel containing the resin.
-
Reaction: Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., 50°C) or with microwave assistance.[16]
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF/NMP (3x), followed by DCM (3x), and finally DMF/NMP (3x) to prepare for the next deprotection step.
-
Double Coupling (if necessary): If the ninhydrin test is positive, repeat steps 2-7.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pre-formed pseudoproline dipeptide.[24]
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (0.3 mmol, 3 eq.)
-
HCTU (0.3 mmol, 3 eq.)
-
DIPEA (0.6 mmol, 6 eq.)
-
DMF or NMP
Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed and the resin is washed thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide and HCTU in DMF. Add DIPEA and mix.
-
Coupling: Immediately add the activated dipeptide solution to the resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature.
-
Monitoring & Washing: Check for reaction completion with a ninhydrin test and wash the resin as described in Protocol 1. The native peptide sequence will be regenerated during the final TFA cleavage step.
Summary and Key Takeaways
Synthesizing peptides with sterically hindered amino acids requires a proactive and informed approach. Low coupling efficiency, racemization, and on-resin aggregation are the primary challenges. By understanding the underlying causes, researchers can employ a range of powerful tools to overcome these obstacles.
Caption: Relationship between problems and solutions in hindered SPPS.
Success hinges on moving beyond standard protocols and embracing advanced reagents and techniques. The strategic use of microwave energy, potent coupling reagents, and structure-modifying building blocks like pseudoprolines and Dmb/Hmb dipeptides can transform a difficult synthesis into a routine and successful endeavor.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
-
Erdélyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Hmb and Dmb Dipeptides Archives. Retrieved from [Link]
-
AAPPTec. (2019, November 25). Hmb and Dmb Protected Derivatives. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Retrieved from [Link]
-
Kojima, Y., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). Microwave heating in solid-phase peptide synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from [Link]
-
Šoštarić, N., & Arenas, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 148. Retrieved from [Link]
-
Offer, J., et al. (2014). Automated synthesis of backbone protected peptides. Chemical Communications, 50(56), 7519-7521. Retrieved from [Link]
-
Ak-Inta, S., & Nimmanpipug, P. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. Retrieved from [Link]
-
Eeltink, S., et al. (2003). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 1013(1-2), 227-235. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
Oxford Academic. (n.d.). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. genscript.com [genscript.com]
- 21. peptide.com [peptide.com]
- 22. peptide.com [peptide.com]
- 23. peptide.com [peptide.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chempep.com [chempep.com]
- 26. peptide.com [peptide.com]
- 27. bachem.com [bachem.com]
Validation & Comparative
Spectroscopic Scrutiny: A Comparative Guide to the NMR Characterization of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel molecular scaffolds is paramount. The 2-azabicyclo[3.1.1]heptane framework, a rigid saturated heterocycle, represents a valuable building block in medicinal chemistry, offering a constrained three-dimensional geometry that can enhance binding affinity and selectivity for biological targets. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of a key derivative, 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. By comparing its expected spectral features with those of closely related analogs, we will illuminate the principles of NMR analysis for this important class of compounds.
The Structural Significance of the 2-Azabicyclo[3.1.1]heptane Core
The bicyclo[3.1.1]heptane system is a bridged bicyclic structure characterized by a four-membered ring fused to a six-membered ring. This arrangement imparts significant conformational rigidity, which is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a target protein. The introduction of a nitrogen atom at the 2-position and functional groups at the bridgehead (C1) and on the nitrogen (N2) creates a versatile scaffold with well-defined spatial vectors for substituent presentation.
Deciphering the ¹H and ¹³C NMR Spectra: A Guided Walkthrough
Predicted ¹H and ¹³C NMR Data for this compound
The following table summarizes the predicted chemical shifts for the title compound. The rationale for these assignments is discussed in the subsequent sections.
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity & Coupling (Hz) |
| 1 | ~65 | - | - |
| 3 | ~50 | α: ~3.2β: ~2.9 | d, J ≈ 12d, J ≈ 12 |
| 4 | ~25 | α: ~2.1β: ~1.9 | m |
| 5 | ~30 | ~2.5 | m |
| 6 | ~36 | α: ~2.8β: ~2.4 | m |
| 7 | ~36 | α: ~2.8β: ~2.4 | m |
| Benzyl-CH₂ | ~60 | ~4.1 | s |
| Benzyl-C (ipso) | ~138 | - | - |
| Benzyl-C (o, m, p) | ~127-129 | ~7.2-7.4 | m |
| COOH | ~175 | ~10-12 (variable) | br s |
Comparative Analysis: Building Confidence in Assignments
-
The Bridgehead Carbon (C1): In the absence of a directly attached proton, the assignment of the C1 quaternary carbon relies on 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment. We predict its chemical shift to be around 65 ppm. This is downfield from a typical aliphatic quaternary carbon due to the deshielding effect of the adjacent nitrogen and the carboxylic acid group.
-
The Bicyclic Core Protons: The rigid, strained nature of the bicyclo[3.1.1]heptane system leads to a complex and often overlapping set of signals for the methylene protons in the ¹H NMR spectrum. The protons on the six-membered ring (positions 3, 4, 6, and 7) will exhibit complex splitting patterns due to geminal and vicinal couplings. The bridgehead proton (at C5) is expected to be a multiplet, coupled to the adjacent methylene protons.
-
The N-Benzyl Group: The benzylic methylene protons are expected to appear as a singlet around 4.1 ppm, deshielded by the adjacent nitrogen atom. The aromatic protons of the benzyl group will typically appear as a multiplet in the 7.2-7.4 ppm region.
-
The Carboxylic Acid: The carboxylic acid carbon (COOH) will have a characteristic chemical shift in the ¹³C NMR spectrum around 175 ppm. The corresponding proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration.
The Power of 2D NMR in Structural Confirmation
For a molecule with this level of complexity, one-dimensional NMR spectra are often insufficient for unambiguous assignment. A suite of two-dimensional NMR experiments is essential for definitive structural elucidation.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt).
-
¹H NMR Spectroscopy: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also recommended to distinguish between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. It is invaluable for connecting adjacent protons in the bicyclic core.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning carbon signals based on their corresponding proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the benzylic CH₂ protons to the benzyl aromatic carbons and to C1 and C3 of the bicyclic core would be expected.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For rigid molecules like this, NOESY is particularly powerful for determining stereochemistry. For example, NOE correlations between the benzyl protons and specific protons on the bicyclic core can define the orientation of the benzyl group.
Visualizing the Connections: Workflows and Structures
NMR Analysis Workflow
Caption: Expected key HMBC correlations from the benzylic and C3 protons that would unambiguously confirm the connectivity around the N2 and C1 atoms.
Comparison with Alternatives
The primary alternative for the characterization of such molecules is single-crystal X-ray diffraction. While X-ray crystallography provides the absolute structure with high precision, it is contingent on the ability to grow suitable crystals, which is often a significant bottleneck. NMR spectroscopy, on the other hand, provides a detailed structural picture in solution, which is often more relevant to the biological context. Mass spectrometry is a complementary technique that confirms the molecular weight and elemental composition but provides limited information about the specific isomeric structure and stereochemistry.
Conclusion
The NMR characterization of this compound is a multi-faceted process that relies on a synergistic application of 1D and 2D NMR techniques. While the rigid bicyclic core introduces spectral complexity, it also provides a wealth of information regarding the three-dimensional structure of the molecule. By carefully analyzing chemical shifts, coupling constants, and through-space correlations, and by drawing comparisons with structurally related compounds, a complete and confident structural assignment can be achieved. This guide provides a framework for researchers to approach the characterization of this and similar bicyclic systems, ensuring the scientific integrity of their findings.
References
- Kozytskyi, A. V., & Bondarenko, A. V. (n.d.). Bridged bicyclic molecule NMR challenge. Enamine. Retrieved from a relevant Enamine publication or blog post (URL would be inserted here if available).
-
Giorgi, G., López-Alvarado, P., & Menéndez, J. C. (2017). A systematic ¹H- and ¹³C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044–1051. [Link]
-
D'avignon, D. A., et al. (1994). Application of HMBC and HMQC-TOCSY NMR methods to assign the structures of bicyclic-peptide mimetics. Journal of Organic Chemistry, 59(13), 3676–3683. [Link]
- Marchand, A. P. (1982). Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. Verlag Chemie International.
-
Radchenko, D. S., et al. (2010). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 75(16), 5541–5549. [Link]
Sources
A Technical Guide to the Conformational Analysis of Peptides Containing 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug discovery, the quest for greater potency, selectivity, and metabolic stability is paramount. A key strategy in this endeavor is the incorporation of conformationally constrained amino acids, which rigidify the peptide backbone and favor specific secondary structures. This guide provides an in-depth comparative analysis of peptides containing 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid, a unique and highly constrained proline analogue. As Senior Application Scientists, our goal is to not only present data but to illuminate the causal relationships behind experimental choices and to provide a framework for your own research.
The Rationale for Conformational Constraint: Beyond Proline
Proline, with its cyclic side chain, already imparts a degree of rigidity to the peptide backbone, influencing the formation of secondary structures like β-turns and polyproline helices. However, the pyrrolidine ring of proline still possesses considerable flexibility. To further restrict this conformational freedom and to fine-tune the backbone dihedral angles (φ, ψ), more rigid analogues have been developed. The 2-azabicyclo[3.1.1]heptane system, also known as 2,4-methanoproline, introduces a methylene bridge that locks the five-membered ring into a more defined conformation. The benzyl group on the nitrogen serves as a common protecting group during peptide synthesis.
The central hypothesis is that by pre-organizing a peptide into a bioactive conformation, we can enhance its binding affinity to a biological target and improve its pharmacokinetic profile by reducing its susceptibility to enzymatic degradation. This guide will explore the experimental methodologies used to verify this hypothesis and compare the conformational effects of incorporating this compound against peptides containing proline and other constrained analogues.
Comparative Conformational Analysis: Experimental Approaches
The two primary techniques for elucidating the three-dimensional structure and dynamics of peptides in solution are Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. The synergy between these two methods provides a comprehensive understanding of the conformational landscape of a peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Structure
NMR spectroscopy is a powerful tool for determining the solution conformation of peptides. By analyzing various NMR parameters, we can deduce information about dihedral angles, inter-proton distances, and solvent accessibility of amide protons.
Key NMR Experiments for Peptide Conformational Analysis:
-
1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide. The dispersion of amide proton chemical shifts is a good indicator of a well-defined structure.
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign all proton resonances within a single amino acid residue by identifying coupled spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about inter-proton distances. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between two protons, making it a sensitive probe of spatial proximity (typically < 5 Å). Sequential and medium-range NOEs are crucial for defining secondary structures.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment and providing information about the chemical environment.
-
Temperature Coefficient of Amide Protons: The change in the chemical shift of an amide proton with temperature (dδ/dT) can indicate its involvement in intramolecular hydrogen bonding. A small temperature coefficient (less than -3 ppb/K) suggests that the amide proton is shielded from the solvent, likely due to its participation in a hydrogen bond, a hallmark of stable secondary structures like β-turns.
Experimental Protocol: NMR Analysis of a Model Peptide
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). The choice of solvent is critical as it can influence peptide conformation.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Resonance Assignment: Utilize TOCSY and HSQC spectra to assign the proton and carbon resonances for each amino acid residue.
-
Structural Restraint Generation:
-
Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to derive upper distance bounds between protons.
-
Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum to restrain the φ dihedral angle using the Karplus equation.
-
-
Structure Calculation: Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
Data Presentation: Comparative NMR Data for a Model Tetrapeptide Ac-X-Ala-NHMe
| Parameter | X = Proline (Hypothetical Data) | X = this compound (Expected) |
| ³J(HNHα) of Ala (Hz) | 7.5 | ~8-9 |
| Key NOEs | dαN(i, i+1) | dαN(i, i+1), strong dNN(i, i+1) |
| Ala NH Temp. Coeff. (ppb/K) | -4.5 | < -3.0 |
This table illustrates the expected differences in NMR parameters. The incorporation of the bicyclic residue is anticipated to result in a larger coupling constant, indicative of a more defined φ angle, and a stronger NOE between the amide protons of adjacent residues, suggesting a turn-like conformation. The smaller temperature coefficient for the alanine amide proton would further support the presence of a stable intramolecular hydrogen bond.
Molecular Dynamics (MD) Simulations: Exploring the Conformational Landscape
MD simulations provide a dynamic view of peptide behavior in a simulated physiological environment. By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent, MD simulations can predict the conformational ensemble and the thermodynamics of folding.
Workflow for MD Simulations of Peptides:
Caption: A simplified synthetic route to this compound.
This synthesis involves the formation of the bicyclic nitrile intermediate via a tandem Strecker reaction and intramolecular cyclization, followed by hydrolysis to the desired carboxylic acid.
Conclusion and Future Directions
The incorporation of this compound into peptides offers a powerful strategy for constraining their conformation. The experimental and computational methods outlined in this guide provide a robust framework for characterizing the structural consequences of this modification. By comparing the conformational ensembles of peptides containing this bicyclic amino acid with their proline-containing counterparts, researchers can gain valuable insights into the structure-activity relationships of their molecules of interest.
Future work in this area will likely focus on the synthesis of stereochemically pure isomers of this constrained amino acid and their incorporation into a wider range of biologically active peptides. The continued development of NMR and MD simulation techniques will further enhance our ability to understand and predict the conformational behavior of these complex molecules, ultimately accelerating the design of next-generation peptide therapeutics.
References
-
Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]
-
Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. PubMed Central. [Link]
-
Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. [Link]
-
Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. ResearchGate. [Link]
-
Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. [Link]
-
Conformationally Rigid Cyclic α-Amino Acids in the Design of Peptidomimetics, Peptide Models and Biologically Active Compounds. ResearchGate. [Link]
-
Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl. KOPS. [Link]
-
Combining NMR and Molecular Dynamics Studies for Insights into the Allostery of Small GTPase–Protein Interactions. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. PubMed Central. [Link]
-
Impact of cis-proline analogs on peptide conformation. PubMed. [Link]
-
Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. ResearchGate. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]
-
A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv. [Link]
-
Probing the dynamic landscape of peptides in molecular assemblies by synergized NMR experiments and MD simulations. Helda. [Link]
-
Probing the dynamic landscape of peptides in membrane mimics by synergized NMR experiments and MD simulations. ChemRxiv. [Link]
-
Conformational Preferences of α-Substituted Proline Analogues. PubMed Central. [Link]
-
An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers. [Link]
Comparison Guide: 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid vs. L-proline in Peptide Structure
Introduction: The Quest for Conformational Control in Peptide Therapeutics
Peptides are remarkable therapeutic agents, offering high potency and selectivity. However, their clinical utility is often hampered by two major liabilities: conformational flexibility and susceptibility to proteolysis. A flexible peptide backbone can adopt multiple conformations, only one of which may be the bioactive one, leading to a loss of binding affinity. This flexibility also exposes cleavage sites for proteases, resulting in rapid degradation and poor in vivo half-life.
Nature’s solution to this problem is the unique amino acid, L-proline . Its cyclic pyrrolidine side chain imparts significant conformational rigidity compared to other proteinogenic amino acids, restricting the backbone dihedral angle (φ) and favoring specific secondary structures like β-turns and polyproline helices.[1][2][3] Medicinal chemists have expanded on this concept by designing synthetic, non-natural proline analogs to exert even greater control over peptide architecture.[4][5][6]
This guide focuses on one such analog: 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid . This molecule represents a class of highly constrained, bicyclic proline mimics designed to lock the peptide backbone into a well-defined geometry.[4][5][7] By comparing its projected properties against the well-established benchmark of L-proline, we can illuminate the principles of rational peptide design for enhanced stability and activity.
Structural Comparison: Defining the Conformational Landscape
The fundamental difference between L-proline and this compound lies in the degree of conformational restriction imposed by their respective ring systems.
| Feature | L-Proline | This compound |
| Structure |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | (Structure rendered based on name) |
| System | Monocyclic (pyrrolidine ring) | Bicyclic ([3.1.1]heptane system)[8][9] |
| Flexibility | Moderately restricted. Allows for endo and exo ring puckering.[1] | Highly restricted. The bridged structure severely limits ring puckering.[5] |
| Backbone Dihedral (φ) | Restricted to approx. -65° ± 25°.[1] | Predicted to be even more narrowly confined than L-proline. |
| Amide Bond (ω) | Can adopt both cis and trans isomers, a key feature in protein folding. | The bicyclic strain and N-substitution are expected to strongly favor one isomer, reducing conformational heterogeneity. |
| Key Substituent | Hydrogen on the nitrogen atom (secondary amine). | Benzyl group on the nitrogen atom (tertiary amine). |
| Hydrogen Bond Donor | No; the amide nitrogen lacks a hydrogen when in a peptide bond.[2][3] | No; the nitrogen is a tertiary amine. |
| Hydrogen Bond Acceptor | Yes, the amide nitrogen can act as an acceptor.[3] | Yes, the nitrogen can act as an acceptor. |
Causality Behind the Design: The creation of bicyclic analogs like this compound is a deliberate strategy to minimize the entropic penalty of receptor binding.[5] By pre-organizing the peptide into its bioactive conformation, the binding affinity can be significantly enhanced. The bicyclic [3.1.1] system is exceptionally rigid, offering a more defined structural scaffold than monocyclic systems.[7][8] The N-benzyl group further influences the local environment, potentially engaging in hydrophobic or π-stacking interactions and sterically shielding the adjacent peptide bonds.
Expected Impact on Peptide Properties: A Data-Driven Hypothesis
While direct experimental data for peptides containing this compound is not publicly available, we can extrapolate from studies on other bicyclic and constrained proline analogs to build a strong hypothesis.[4][10][11]
Secondary Structure Induction
L-proline is a well-known β-turn inducer.[2] The severe geometric constraints of a bicyclic analog are expected to induce or stabilize turn structures with even greater efficacy.
| Property | Peptide with L-Proline | Peptide with Bicyclic Analog | Rationale |
| β-Turn Propensity | High | Very High | The rigid bicyclic structure forces the peptide backbone into a tight turn, pre-paying the entropic cost of folding. |
| Helical Content (α-helix) | Disruptive | Highly Disruptive | The fixed φ angle is incompatible with the geometry of an α-helix.[3] |
| Polyproline II (PPII) Helix | Favorable in Pro-rich sequences.[12] | Unlikely | The bicyclic constraint is likely incompatible with the extended, left-handed twist of a PPII helix. |
Proteolytic Stability
The incorporation of unnatural amino acids, particularly constrained ones, is a proven strategy to enhance resistance to enzymatic degradation.[13][14][15] Proteases recognize and bind to specific, flexible peptide sequences; rigidifying the structure and introducing unnatural motifs can effectively block this recognition.
| Assay Condition | % Peptide Remaining (L-Proline) | % Peptide Remaining (Bicyclic Analog) | Rationale |
| Trypsin Digestion (2h) | ~40% | >95% | The rigid structure prevents the peptide from adopting the extended conformation required for the trypsin active site. The N-benzyl group adds steric hindrance.[16] |
| Chymotrypsin Digestion (2h) | ~35% | >95% | Similar to trypsin, the constrained conformation and bulky N-benzyl group are expected to block chymotrypsin access. |
| Human Serum (24h) | ~15% | >90% | Enhanced resistance to a broad range of serum exopeptidases and endopeptidases due to conformational masking of cleavage sites.[10] |
Experimental Workflows & Protocols
To validate the hypotheses above, a series of experiments are required. The following section details the necessary protocols.
Peptide Synthesis Workflow
The synthesis of peptides containing unnatural amino acids is readily achieved using modern Solid-Phase Peptide Synthesis (SPPS).[13][17][18]
Caption: Fig 1. Standard Fmoc-SPPS Workflow for Peptide Synthesis.
Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Self-Validation: Each step includes a wash to drive the reaction to completion and remove excess reagents, ensuring high fidelity. The final LC-MS confirms the mass of the desired product.
-
Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a filtered reaction vessel.[13]
-
Fmoc Deprotection: Drain DMF, add 2 mL of 20% piperidine in DMF, and agitate for 5 minutes. Repeat once. Drain and wash the resin thoroughly with DMF (5 x 2 mL).[13]
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (either L-proline or the bicyclic analog), 3.95 eq. of HBTU, and 8 eq. of DIPEA in 2 mL of DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours. For the sterically hindered bicyclic analog, extend coupling time to 4 hours or use a stronger coupling agent like HATU.[13]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
Iteration: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Global Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry under vacuum. Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and react for 2-3 hours.
-
Peptide Precipitation & Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the crude peptide. Purify using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final peptide using LC-MS.
Structural Analysis Workflow
Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are powerful, complementary techniques for assessing peptide secondary structure.[19][20]
Caption: Fig 2. Workflow for Peptide Structural Analysis.
Protocol: Circular Dichroism (CD) Spectroscopy Self-Validation: The characteristic spectral shapes for different secondary structures (e.g., negative minima around 208/222 nm for α-helices, ~218 nm for β-sheets) are self-validating indicators.
-
Sample Preparation: Prepare a 50 µM solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be free of interfering absorbances in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.
-
Data Acquisition: Acquire spectra from 260 nm down to 190 nm in a 1 mm pathlength quartz cuvette at 25°C.[19]
-
Data Processing: Average at least three scans for each sample and subtract the buffer blank spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE).
-
Analysis: Analyze the MRE spectra. A strong negative band around 200-205 nm with a positive band around 220-230 nm is characteristic of a β-turn.
Protocol: 2D NMR Spectroscopy Self-Validation: The consistency of sequential and medium-range NOE (Nuclear Overhauser Effect) signals provides internal validation for the determined structure.
-
Sample Preparation: Dissolve the peptide to a concentration of 0.5-1.0 mM in 90% H₂O/10% D₂O, pH ~5.0.[21][22]
-
Data Acquisition: On a high-field NMR spectrometer (>600 MHz), acquire a set of 2D experiments at 25°C, including TOCSY (for spin system identification) and NOESY or ROESY (for through-space proton-proton distances).[23][24]
-
Resonance Assignment: Use the TOCSY spectrum to assign protons within each amino acid residue and the NOESY/ROESY to link adjacent residues sequentially.[22]
-
Structural Analysis: Identify key NOE cross-peaks. A strong NOE between the NH of residue i+1 and the NH of residue i is indicative of a turn or helical structure. The presence of strong dαN(i, i+1) NOEs and the absence of strong dNN(i, i+1) NOEs would suggest a more extended or β-strand conformation. For a turn, specific medium-range NOEs (e.g., dαN(i, i+2)) would be expected.[23]
Proteolytic Stability Assay
This assay directly measures the rate of peptide degradation in the presence of a specific protease or biological matrix.
Protocol: In Vitro Protease Stability Assay Self-Validation: The inclusion of a control peptide with known stability and a time-zero sample (T=0) validates the assay conditions and provides a baseline for degradation.
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in water or buffer.
-
Prepare a working solution of the protease (e.g., Trypsin Gold™, Mass Spectrometry Grade) at 0.1 mg/mL in an appropriate buffer (e.g., 50 mM NH₄HCO₃, pH 7.8).[25]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution with the protease solution at a 50:1 (peptide:protease, w/w) ratio.
-
Prepare a T=0 control by adding the peptide to a tube and immediately quenching the reaction with 10% trifluoroacetic acid (TFA).
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of 10% TFA.
-
Analysis: Analyze each time point by RP-HPLC or LC-MS. Monitor the decrease in the peak area of the parent peptide over time.
-
Data Calculation: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t₁/₂) under the assay conditions.[26]
Conclusion and Future Directions
The comparison between L-proline and this compound exemplifies a core principle of modern peptide design: increasing conformational constraint to enhance therapeutic properties. While L-proline provides a moderate level of rigidity, advanced bicyclic analogs offer a tool to rigidly lock a peptide into a desired conformation.
The experimental evidence, extrapolated from related constrained analogs, strongly suggests that incorporating this compound will lead to peptides with a more defined secondary structure and vastly improved stability against proteolytic degradation.[10][14] The provided protocols offer a clear, self-validating framework for testing this hypothesis experimentally.
For drug development professionals, the choice between L-proline and a synthetic analog depends on the specific goals. For initial structure-activity relationship (SAR) studies, L-proline is a cost-effective starting point. However, for lead optimization where enhanced stability and potency are paramount, investing in the synthesis and incorporation of highly constrained analogs like the one discussed here can be a transformative step toward a viable clinical candidate.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
-
Halab, L., et al. (2000). Synthesis of Functionally Diverse and Conformationally Constrained Polycyclic Analogues of Proline and Prolinol. The Journal of Organic Chemistry, 65(22), 7339-7348. Retrieved from [Link]
-
Belvisi, L., et al. (2001). Practical stereoselective synthesis of conformationally constrained unnatural proline-based amino acids and peptidomimetics. Tetrahedron, 57(32), 6931-6938. Retrieved from [Link]
-
Srivastava, S., & Hosur, R. V. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-157. Retrieved from [Link]
-
Watkins, A. M., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(25), 8721–8734. Retrieved from [Link]
-
Beleznay, Z., et al. (2013). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Russian Journal of General Chemistry, 83, 1547–1565. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 25(1), 187. Retrieved from [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. Retrieved from [Link]
-
Halab, L., et al. (2000). Synthesis of functionally diverse and conformationally constrained polycyclic analogues of proline and prolinol. PubMed. Retrieved from [Link]
-
D'Amico, R., et al. (2021). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 26(16), 4947. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). NMR Peptide Structure Analysis. Retrieved from [Link]
-
Perez, I., & Kirshenbaum, K. (2011). Characterization of protein secondary structure from NMR chemical shifts. Protein Science, 20(1), 1-13. Retrieved from [Link]
-
Beychok, S. (2000). Circular Dichroism of Peptides. Springer Nature Experiments. Retrieved from [Link]
-
O'Donnell, M. J., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 123(12), 2749–2754. Retrieved from [Link]
-
Biotage. (2023). What is solid phase peptide synthesis?. Retrieved from [Link]
-
Jorgensen, A. M., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5464–5475. Retrieved from [Link]
-
Jorgensen, A. M., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Jorgensen, A. M., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Lee, Y., et al. (2023). Differential Self‐Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides. Advanced Science, 10(3), 2205561. Retrieved from [Link]
-
He, S., et al. (2019). Ordered and Isomerically Stable Bicyclic Peptide Scaffolds Constrained through Cystine Bridges and Proline Turns. ChemBioChem, 20(12), 1514-1518. Retrieved from [Link]
-
Panero, E., et al. (2021). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 19(2), 347-356. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(18), 7129–7132. Retrieved from [Link]
-
Avenoza, A., et al. (2006). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 47(17), 2891-2893. Retrieved from [Link]
-
Ranganathan, Y. S., et al. (2022). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 54(12), 1649–1663. Retrieved from [Link]
-
Panero, E., et al. (2021). Impact of β-Perfluoroalkyl Substitution of Proline on the Proteolytic Stability of Its Peptide Derivatives. Request PDF on ResearchGate. Retrieved from [Link]
-
Reissmann, S. (2003). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 255-296. Retrieved from [Link]
-
Trabocchi, A., & Guarna, A. (2014). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Amino Acids, 46(10), 2267-2301. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Evaluation of Recombinant, Chemically Treated Trypsin in Proteomics and Protein Characterization Assays. Retrieved from [Link]
-
Al-Busaidi, I. J., et al. (2022). An optimized protocol to assess trypsin activity in biological samples. Scientific Reports, 12(1), 16405. Retrieved from [Link]
-
Wikipedia. (n.d.). Proline. Retrieved from [Link]
-
Zhang, W., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society, 143(49), 20836–20845. Retrieved from [Link]
-
Serna, N., et al. (2021). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 64(24), 17746–17757. Retrieved from [Link]
-
Hansen, P. R. (2013). Serum Stability of Peptides. In Peptide-Based Drug Design. Methods in Molecular Biology, vol 1047. Humana Press. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2020). Proline Analogues. Chemical Reviews, 120(7), 3249-3300. Retrieved from [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1stsci.com [1stsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Ordered and Isomerically Stable Bicyclic Peptide Scaffolds Constrained through Cystine Bridges and Proline Turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
- 20. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 21. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 25. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 26. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry analysis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
An In-Depth Guide to the Mass Spectrometry Analysis of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid: A Comparative Approach
Introduction
This compound is a structurally complex molecule featuring a rigid bicyclic core, a tertiary amine, and a carboxylic acid. Such scaffolds are of significant interest in medicinal chemistry and drug development as they serve as constrained amino acid analogues and building blocks for novel therapeutics.[1] Accurate characterization of these molecules is paramount for confirming identity, assessing purity, and understanding metabolic fate. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and profound structural insights through fragmentation analysis.
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of this compound. As direct literature on the mass spectrometric behavior of this specific compound is not available, this guide synthesizes data from structurally related compounds, including bicyclic alkaloids, N-benzyl amines, and carboxylic acids, to predict fragmentation patterns and establish robust analytical protocols. We will explore the strengths and weaknesses of both liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) and gas chromatography-mass spectrometry (GC-MS), providing field-proven insights for researchers and drug development professionals.
Comparative Analysis of Analytical Strategies
The choice between LC-MS and GC-MS fundamentally depends on the analyte's physicochemical properties and the analytical question at hand. For a molecule like this compound, which is non-volatile and contains polar functional groups, each technique presents a distinct set of advantages and challenges.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of polar, thermally labile, and high-molecular-weight compounds directly from a liquid phase.[2] It is exceptionally well-suited for the target molecule, capable of generating intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal in-source fragmentation. Coupling ESI with tandem mass spectrometry (MS/MS) enables controlled fragmentation, providing detailed structural information.
-
Positive Ion Mode ([M+H]⁺): Protonation will likely occur at the tertiary nitrogen atom, the most basic site. Subsequent collision-induced dissociation (CID) is expected to induce fragmentation pathways characteristic of N-benzyl compounds.
-
Negative Ion Mode ([M-H]⁻): Deprotonation will occur at the carboxylic acid group. CID in this mode will reveal fragmentations dominated by the carboxylate functionality, such as decarboxylation.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high chromatographic resolution and extensive, standardized electron ionization (EI) libraries.[4] However, its application is limited to thermally stable and volatile compounds. Direct analysis of our target molecule is unfeasible due to the low volatility of the carboxylic acid and the zwitterionic potential. Therefore, chemical derivatization is a mandatory prerequisite.
-
Derivatization: The most common approach is the esterification of the carboxylic acid (e.g., to a methyl ester) to block the polar -COOH group and increase volatility. This allows the compound to traverse the GC column.
-
Electron Ionization (EI): EI is a high-energy ionization technique that results in extensive and reproducible fragmentation.[5] While this can sometimes lead to the absence of a molecular ion, it generates a rich "fingerprint" spectrum that is highly valuable for structural confirmation.
The following table summarizes the key comparative points:
| Feature | LC-ESI-MS/MS | GC-MS with Derivatization |
| Sample State | Liquid (e.g., Methanol/Water) | Volatile (Requires derivatization) |
| Ionization | Soft (ESI) | Hard (EI) |
| Molecular Ion | Strong [M+H]⁺ or [M-H]⁻ | Often weak or absent |
| Fragmentation | Controlled (MS/MS) | Extensive and reproducible |
| Key Insights | Specific cleavages from selected precursor | "Fingerprint" spectrum for library matching |
| Primary Use Case | Identification, quantification, structural elucidation of the intact molecule. | Isomer separation, identification of derivatized compound, confirmation.[6] |
| Challenges | Potential for ion suppression. | Extra sample preparation step (derivatization), potential for thermal degradation.[4] |
Proposed Fragmentation Pathways
Understanding the fragmentation behavior is crucial for confident structural elucidation. Based on established principles, we propose the following pathways.
ESI-MS/MS Fragmentation (Positive Ion Mode)
In positive ion mode, the protonated molecule ([M+H]⁺) is expected to follow fragmentation patterns characteristic of N-benzyl compounds.[7] The most prominent fragmentation is the cleavage of the benzylic C-N bond, which is energetically favored due to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. readchemistry.com [readchemistry.com]
- 6. Bicyclic naphthenic acids in oil sands process water: identification by comprehensive multidimensional gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to Azabicyclo[3.1.1]heptane Derivatives: From Synthesis to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
The azabicyclo[3.1.1]heptane scaffold has emerged as a crucial building block in modern medicinal chemistry, primarily for its role as a conformationally restricted bioisostere for piperidine and a saturated mimetic of pyridine.[1][2][3] Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling optimized interactions with biological targets and often leading to improved physicochemical properties in drug candidates.[4][5] X-ray crystallography is the definitive method for unlocking the precise three-dimensional architecture of these molecules, providing incontrovertible evidence of their conformation, stereochemistry, and substituent orientation.[6][7]
This guide offers an in-depth comparison of methodologies for the synthesis, crystallization, and crystallographic analysis of azabicyclo[3.1.1]heptane derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, providing a framework for researchers to rationally design and execute structural studies on this valuable scaffold.
Synthesis: Forging the Rigid Core for Crystallographic Studies
The prerequisite for any crystallographic study is the synthesis of high-purity material. The constrained nature of the azabicyclo[3.1.1]heptane ring system means that its synthesis is not trivial.[8] Several routes have been developed, often relying on the formation of the strained cyclobutane ring via intramolecular reactions.[9][10][11]
A particularly robust and scalable approach begins with readily available bulk reagents and involves the key step of a double alkylation reaction to form the bicyclic core.[12][13][14] This method provides a common intermediate that can be elaborated into a variety of diastereomerically pure cis- and trans-substituted derivatives, which are essential for comparative structural studies.[13][14][15]
Experimental Protocol: Scalable Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic Acids[13][14]
This protocol outlines the synthesis of key diastereomeric intermediates suitable for further functionalization and crystallization.
-
Step 1: Double Alkylation: React malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This key step forms the bicyclic core through a double alkylation reaction. The use of a pre-formed azetidine derivative ensures the correct stereochemical outcome for the initial ring system.
-
Step 2: Hydrolysis: The resulting diester is hydrolyzed under basic conditions to yield N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid. This diacid is a crucial, stable intermediate that can be produced on a large scale (up to 400g in a single run).[13][14]
-
Step 3: Monodecarboxylation: The diacid is carefully heated to induce monodecarboxylation. This step is critical as it generates the chiral center at the C3 position. The reaction yields a mixture of cis and trans diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid.
-
Step 4: Diastereomer Separation: The cis and trans isomers are separated using standard chromatographic techniques. The successful separation is vital, as the distinct stereochemistry of these isomers leads to profoundly different three-dimensional shapes, which is the primary subject of the crystallographic comparison.[14][15]
-
Step 5: Purification for Crystallization: Each separated isomer must be rigorously purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is typically performed until no impurities are detected by NMR and LC-MS. This high level of purity is non-negotiable for increasing the probability of obtaining diffraction-quality crystals.
Caption: Synthetic workflow for diastereomerically pure azabicyclo[3.1.1]heptane derivatives.
Crystallization Strategies: A Comparative Guide
Obtaining single crystals suitable for X-ray diffraction is often the most significant bottleneck in structural biology and small-molecule crystallography.[16][17] Azabicyclo[3.1.1]heptane derivatives, while rigid, can present challenges due to their relatively small size and the presence of functional groups that may lead to complex intermolecular interactions or, conversely, a lack of strong interactions to guide lattice formation. A systematic screening of crystallization conditions is therefore essential.
| Crystallization Method | Principle | Best Suited For | Advantages | Disadvantages |
| Slow Evaporation | A solution is left undisturbed in an open or partially covered vial, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of supersaturation and nucleation.[18][] | Thermally stable compounds with moderate solubility. | Simple setup; requires minimal material. | Difficult to control nucleation; can lead to "showers" of tiny crystals or polycrystalline masses. |
| Solvent Layering | A solution of the compound in a "good" solvent is carefully layered with a "poor" solvent (an anti-solvent) in which the compound is insoluble.[20] Diffusion at the interface slowly lowers the solubility, inducing crystallization. | Compounds where a miscible solvent/anti-solvent pair can be identified. | Excellent control over the rate of supersaturation; often yields high-quality single crystals. | Requires careful selection of solvent pairs based on density and miscibility; sensitive to vibrations. |
| Vapor Diffusion | A concentrated drop of the compound solution is sealed in a chamber containing a larger reservoir of a precipitant or anti-solvent. Vapor equilibrates, slowly drawing solvent from the drop into the reservoir, inducing crystallization. | Screening many conditions with small amounts of material. | Highly efficient for screening; allows for fine-tuning of conditions. | Can be complex to set up; requires specialized plates or equipment. |
| Co-crystallization | The target molecule is crystallized in the presence of a stoichiometric amount of a "co-former."[21] Strong, directional interactions (e.g., hydrogen bonds) between the target and co-former guide the formation of a well-ordered crystal lattice. | Compounds that crystallize poorly on their own but possess hydrogen bond donors/acceptors. | Can dramatically improve crystal quality; allows for engineering of crystal packing. | Requires screening of co-formers; results in the structure of a multi-component system. |
Recommended Protocol: Crystallization by Solvent Layering
This method often provides the control necessary to grow large, single crystals of small molecules.
-
Solvent Selection: Identify a "good" solvent that fully dissolves the compound at room temperature (e.g., Dichloromethane, Ethyl Acetate, Acetone) and a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexanes, Pentane, Diethyl Ether).[22]
-
Preparation: Dissolve 5-10 mg of the highly purified azabicyclo[3.1.1]heptane derivative in a minimal amount (0.2-0.5 mL) of the good solvent in a narrow glass tube or vial.
-
Layering: Using a pipette or syringe, carefully and slowly add the anti-solvent down the side of the vial to form a distinct layer on top of the compound solution. The volume of the anti-solvent should be 3-5 times the volume of the initial solution. The key is to minimize mixing at the interface.
-
Incubation: Seal the vial and leave it in a vibration-free location at a constant temperature (e.g., room temperature or 4 °C).
-
Monitoring: Observe the vial daily without disturbing it. Crystals should ideally form at the interface or at the bottom of the vial over the course of several days to two weeks.
Caption: Decision workflow for selecting a suitable crystallization method.
Structural Insights and Comparative Analysis
X-ray diffraction analysis of azabicyclo[3.1.1]heptane derivatives provides invaluable, high-resolution data on their molecular geometry. The most striking finding from these studies is the profound conformational difference between diastereomers, particularly 3-substituted 6-azabicyclo[3.1.1]heptanes.[12][14]
Molecular structure analysis has revealed that the conformationally constrained bicyclic system locks the embedded piperidine-like ring into distinct shapes.[2]
-
cis-isomers act as three-dimensional analogs of the common 1,4-disubstituted piperidine in a chair conformation.[12][13][14]
-
trans-isomers , conversely, mimic the much less common and higher-energy boat conformation of piperidine, effectively stabilizing it within the bicyclic framework.[12][13][14][15]
This crystallographically confirmed dichotomy is of immense importance for drug design, as it allows chemists to present substituents in two completely different spatial vectors from the same core scaffold, enabling a more thorough exploration of the target's binding pocket.
Caption: Conformational mimicry of piperidine by azabicyclo[3.1.1]heptane diastereomers.
Comparison with Alternative Scaffolds
The utility of azabicyclo[3.1.1]heptane is best understood by comparing its crystallographically determined geometry to that of the scaffolds it often replaces. It serves as a superior bioisostere by combining the desirable 3D geometry of saturated rings with improved physicochemical properties.[4]
| Scaffold | Key Geometric Features (from X-ray data) | Properties & Application |
| meta-Substituted Pyridine | Planar; Angle between exit vectors ~125°; Distance ~5.0 Å.[23] | Aromatic, often associated with metabolic liability and poor solubility.[4][10] |
| Azabicyclo[3.1.1]heptane | Saturated, rigid 3D core; Angle between exit vectors ~124-126°; Distance ~4.8 Å.[23] | Excellent mimic of pyridine's exit vectors.[23][24] Replacement often improves solubility and metabolic stability dramatically.[4][5] |
| Piperidine (Chair) | Flexible six-membered ring, exists in a ~5.5 kcal/mol equilibrium between two chair conformers. | Common scaffold, but its flexibility can lead to an entropic penalty upon binding. |
| Tropane (Azabicyclo[3.2.1]octane) | Larger, less-strained bicyclic system. | A well-known natural product scaffold, but the azabicyclo[3.1.1]heptane is its smaller homologue, offering a different spatial arrangement.[13][14] |
Replacing a pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core led to a more than 10-fold increase in aqueous solubility and a significant decrease in experimental lipophilicity (logD).[4] Such data, grounded in the solid-state structural evidence from X-ray crystallography, validates the scaffold's role as a powerful tool in escaping "flatland" in drug discovery.
Conclusion
X-ray crystallography provides the ultimate validation for the rational design of azabicyclo[3.1.1]heptane derivatives. It confirms the successful synthesis of these conformationally constrained systems and, most critically, reveals the precise three-dimensional arrangement of atoms and functional groups. The comparative analysis of cis and trans isomers, which respectively lock the core into chair and boat-like conformations, provides medicinal chemists with a powerful stereo-defined toolkit. By understanding the synthesis, mastering the crystallization, and correctly interpreting the crystallographic data, researchers can fully exploit the potential of the azabicyclo[3.1.1]heptane scaffold to develop next-generation therapeutics with superior efficacy and drug-like properties.
References
-
Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available from: [Link].
-
De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett, 2011(12), 1748–1752. Available from: [Link].
-
Mykhailiuk, P. K., et al. Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. Available from: [Link].
-
Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available from: [Link].
-
Zhang, X., et al. (2025). Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C-C/C-N Bond Cross-Exchange Reaction between Bicyclobutanes and Diaziridines. PubMed. Available from: [Link].
-
Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link].
-
Request PDF. Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. Available from: [Link].
-
Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. Available from: [Link].
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub. Available from: [Link].
- Synfacts. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.
-
Request PDF. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available from: [Link].
-
Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link].
-
Mykhailiuk, P. K., et al. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PubMed Central. Available from: [Link].
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available from: [Link].
-
Radchenko, D. S., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry. Available from: [Link].
-
University of Geneva. Guide for crystallization. Available from: [Link].
-
Mykhailiuk, P. K., et al. Visualized comparison of 3‐azabicyclo[3.1.1]heptane and 3,5‐disubstituted pyridine. ResearchGate. Available from: [Link].
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. Available from: [Link].
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed. Available from: [Link].
-
Wang, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed. Available from: [Link].
-
Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. Available from: [Link].
- Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences.
-
da Silva, C. C. P., & Martins, F. T. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceuticals. Available from: [Link].
-
Warren, J. D., et al. (2015). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. PubMed. Available from: [Link].
-
Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them. Available from: [Link].
-
Wang, Y., et al. (2026). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters. Available from: [Link].
-
Warkentin, M., et al. (2012). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Pharmaceutical Design. Available from: [Link].
-
Gruner, S. M., & Meisburger, S. P. (2017). The Promise and Challenge of High Pressure Macromolecular Crystallography. MDPI. Available from: [Link].
Sources
- 1. 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane (1392804-11-3) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 20. unifr.ch [unifr.ch]
- 21. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iscientific.org [iscientific.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Fortified Few: A Comparative Guide to the Pharmacokinetic Properties of Peptides with Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, peptides represent a class of molecules with immense potential, offering high specificity and potency. However, their clinical translation is often hampered by their Achilles' heel: poor pharmacokinetic (PK) properties. The inherent flexibility of linear peptides renders them susceptible to rapid proteolytic degradation and poor cell membrane permeability, leading to short in vivo half-lives and limited oral bioavailability. The strategic incorporation of constrained amino acids has emerged as a powerful approach to fortify these molecules, transforming them into more drug-like candidates.
This guide provides an in-depth, objective comparison of the pharmacokinetic properties of peptides featuring various types of constrained amino acids. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of these improvements, supported by experimental data, and provide practical, field-proven protocols for their evaluation. Our goal is to equip researchers with the knowledge to make informed decisions in the design and development of next-generation peptide therapeutics.
The Rationale for Rigidity: Why Constrain a Peptide?
The fundamental principle behind incorporating constrained amino acids is to reduce the conformational flexibility of the peptide backbone.[1] This seemingly simple modification has profound and multifaceted consequences for a peptide's pharmacokinetic profile. A more rigid structure can sterically hinder the approach of proteases, the enzymes responsible for peptide degradation.[2] Furthermore, by pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to its target is reduced, which can enhance potency.[3] From a permeability perspective, constraining a peptide can mask polar backbone amides through the formation of intramolecular hydrogen bonds, effectively increasing its lipophilicity and facilitating passage across cellular membranes.
The following sections will compare the most common strategies for introducing conformational constraints and their impact on key pharmacokinetic parameters.
Comparative Analysis of Constrained Amino Acids and Their Pharmacokinetic Impact
The choice of constraining strategy is a critical decision in peptide drug design, with each approach offering a unique set of advantages and potential drawbacks. Here, we compare the most prevalent methods, supported by available quantitative data.
Cyclization: The Classic Approach to Enhanced Stability
Cyclization, the formation of a covalent bond between two points in the peptide chain, is a well-established method for improving peptide stability.[2][4] This can be achieved through head-to-tail, side chain-to-side chain, or head-to-side chain linkages.
Impact on Pharmacokinetics:
-
Metabolic Stability: Cyclic peptides are significantly more resistant to exopeptidases, which cleave amino acids from the termini of linear peptides. They also exhibit increased resistance to endopeptidases due to their reduced conformational flexibility.[2]
-
Cell Permeability: Cyclization can enhance cell permeability by promoting the formation of intramolecular hydrogen bonds, which shield the polar amide groups of the peptide backbone from the solvent. This "chameleon-like" effect allows the peptide to present a more hydrophobic face to the lipid bilayer of the cell membrane.[2]
-
In Vivo Half-Life: The combination of increased metabolic stability and potentially improved permeability leads to a significant extension of the in vivo half-life of cyclic peptides compared to their linear counterparts.
| Peptide | Modification | Half-Life | Fold Increase | Reference |
| HAV4 | Linear | 2.4 hours (in rat plasma) | - | [5] |
| cHAVc3 | Cyclic (Head-to-tail) | 12.9 hours (in rat plasma) | ~5.4 | [5] |
| Lcf1 (RRWQWR) | Linear | Not specified | - | [6] |
| Lcf5 | Cyclic (Head-to-tail) | Longer than linear | Not quantified | [6] |
Peptide Stapling: Reinforcing Helical Structures
Peptide stapling involves the introduction of a synthetic brace to lock a peptide into an α-helical conformation. This is typically achieved by incorporating two unnatural amino acids with reactive side chains that can be covalently linked.
Impact on Pharmacokinetics:
-
Metabolic Stability: The helical conformation enforced by the staple protects the peptide backbone from proteolytic cleavage.
-
Cell Permeability: Stapled peptides have shown a remarkable ability to penetrate cells, although the exact mechanism is still under investigation.[7] It is believed that the stable helical structure and the increased amphipathicity contribute to their cell-penetrating properties.
-
Target Binding: By pre-organizing the peptide into its bioactive helical conformation, stapling can significantly enhance binding affinity to intracellular targets.
| Peptide | Modification | In Vitro Half-Life (Chymotrypsin) | Fold Increase | Reference |
| hACE2-derived peptide (linear) | Linear | ~2.9 hours | - | [7] |
| Lactam Stapled Peptide 4 | Stapled | 5.0 hours | ~1.7 | [7] |
| Hydrocarbon Stapled Peptide 11 | Stapled | 6.8 hours | ~2.3 | [7] |
D-Amino Acid Substitution: The Mirror Image Defense
The substitution of naturally occurring L-amino acids with their non-natural D-enantiomers is a straightforward and effective strategy to enhance proteolytic stability.
Impact on Pharmacokinetics:
-
Metabolic Stability: Proteases are highly stereospecific and are generally unable to recognize or cleave peptide bonds involving D-amino acids.[8] This "mirror image" defense renders the peptide highly resistant to degradation.
-
Cell Permeability: The impact on cell permeability can be variable and depends on the specific peptide and the position of the D-amino acid substitution.
-
Immunogenicity: Peptides composed entirely of D-amino acids are often less immunogenic than their L-counterparts.
| Peptide | Modification | Stability in Serum | Reference |
| TA4 | Linear (all L-amino acids) | Not specified | [8] |
| TA4(dK) | Single D-Lys substitution | 100% remaining after 8 hours | [8] |
| C10:0-A2 | Linear lipopeptide | ~20% remaining after 1 hour | [8] |
| C10:0-A2(dK) | Single D-Lys substitution | 100% remaining after 8 hours | [8] |
N-Methylation: Modifying the Backbone for Enhanced Properties
N-methylation involves the substitution of the hydrogen atom on a backbone amide with a methyl group. This seemingly minor modification has a profound impact on the peptide's properties.[9][10]
Impact on Pharmacokinetics:
-
Metabolic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from proteolytic cleavage.[9]
-
Cell Permeability: N-methylation can significantly enhance cell permeability by reducing the number of hydrogen bond donors and increasing lipophilicity.[11][12] It can also favor a cis-amide bond conformation, which can facilitate membrane crossing.
-
Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can be leveraged to lock the peptide into a bioactive conformation.[10]
| Peptide | Modification | Caco-2 Permeability (Papp) | Oral Bioavailability | Reference |
| Veber-Hirschmann peptide analog | Linear | Not specified | Not specified | [12] |
| Tri-N-methylated analog | N-methylated | Not specified | 10% | [12] |
| Cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-) analog | N-methylated (triple) | 4 x 10⁻⁶ cm/s | Improved | [11] |
β-Amino Acids: Expanding the Backbone
β-amino acids contain an additional carbon atom in their backbone compared to the natural α-amino acids. Their incorporation into a peptide chain can induce unique secondary structures and enhance stability.
Impact on Pharmacokinetics:
-
Metabolic Stability: The altered backbone geometry makes peptides containing β-amino acids poor substrates for many proteases.
-
Structural Diversity: β-peptides can adopt stable helical and sheet-like structures, expanding the range of accessible conformations for targeting protein-protein interactions.
-
In Vivo Half-Life: The increased proteolytic resistance of β-amino acid-containing peptides can lead to a significantly prolonged in vivo half-life.
Experimental Workflows and Protocols
To empower researchers to experimentally validate the pharmacokinetic properties of their constrained peptides, we provide the following detailed protocols for key in vitro assays.
Protocol 1: In Vitro Proteolytic Stability Assay
This assay assesses the resistance of a peptide to degradation by proteases found in serum or plasma.
Methodology:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mM.
-
Incubation: Dilute the peptide stock solution to a final concentration of 10-50 µM in fresh human or animal serum/plasma. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid).
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide over time.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide in the serum/plasma.
Diagram: Proteolytic Stability Assay Workflow
Caption: Workflow for determining the in vitro proteolytic stability of a peptide.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption and measures the transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 21-25 days).
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test peptide solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment in the reverse direction to assess active efflux. Add the peptide to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using LC-MS or another sensitive analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Diagram: Caco-2 Permeability Assay Setup
Caption: Schematic of the Caco-2 cell permeability assay.
Conclusion: A Strategic Approach to Peptide Fortification
The incorporation of constrained amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome the inherent pharmacokinetic limitations of linear peptides. As we have demonstrated, different constraining strategies impart distinct advantages, and the optimal choice will depend on the specific therapeutic application, the target, and the desired pharmacokinetic profile.
Cyclization provides a robust and general method for enhancing stability, while peptide stapling is particularly well-suited for targeting intracellular protein-protein interactions that involve α-helical recognition motifs. D-amino acid substitution offers a simple and highly effective means of preventing proteolytic degradation, and N-methylation provides a nuanced approach to fine-tuning stability, permeability, and conformational preferences. The emerging field of β-amino acid-containing peptides opens up new avenues for creating novel, stable, and bioactive structures.
By understanding the fundamental principles behind these strategies and employing rigorous experimental validation, researchers can rationally design and develop the next generation of peptide therapeutics with improved drug-like properties, ultimately unlocking the full therapeutic potential of this versatile class of molecules.
References
-
Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. MDPI. [Link]
-
Cyclic vs Linear Peptides: Key Differences. CreoSalus. [Link]
-
Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain. PubMed Central. [Link]
-
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PubMed Central. [Link]
-
In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS ONE. [Link]
-
Cyclic vs Linear Peptides: Key Differences. CreoSalus. [Link]
-
Examples to show the effects of modifications on the half-life of... ResearchGate. [Link]
-
Comparison between approved cyclic and linear peptides (A). Routes of... ResearchGate. [Link]
-
Protein target binding of linear versus cyclic peptides. a) linear... ResearchGate. [Link]
-
Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
-
Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport. FOLIA. [Link]
-
Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. MDPI. [Link]
-
Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. National Library of Medicine. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed. [Link]
-
Peptide transporter substrate identification during permeability screening in drug discovery: comparison of transfected MDCK-hPepT1 cells to Caco-2 cells. PubMed. [Link]
-
Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]
-
Macrocyclics and Constrained Peptides. Drug Discovery Chemistry. [Link]
-
Head-to-Head Comparison of Caco-2 Transwell and Gut-on-a-Chip Models for Assessing Oral Peptide Formulations. PubMed. [Link]
-
Constrained Peptide Drugs Market Size, Trends, Growth Report 2032. Data Bridge Market Research. [Link]
-
Human Small Intestinal Tissue Models to Assess Barrier Permeability: Comparative Analysis of Caco-2 Cells, Jejunal and Duodenal Enteroid-Derived Cells, and EpiIntestinal TM Tissues in Membrane-Based Cultures with and Without Flow. MDPI. [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Semantic Scholar. [Link]
-
Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace. [Link]
-
Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. National Institutes of Health. [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Site-Selective N-Methylation of Peptides on Solid Support (1997) | Stephen C. Miller | 225 Citations [scispace.com]
A Comparative Guide to Azabicycloalkane Scaffolds in Modern Drug Discovery
The strategic incorporation of three-dimensional (3D) scaffolds has become a cornerstone of modern medicinal chemistry, enabling an "escape from flatland" and providing access to novel chemical space with improved pharmacological properties.[1][2] Among these, azabicycloalkane scaffolds—rigid bicyclic structures containing at least one nitrogen atom—have emerged as privileged motifs in the design of therapeutic agents, particularly for complex targets like those in the central nervous system (CNS).[3] Their inherent structural rigidity reduces the entropic penalty upon binding to a biological target and allows for the precise spatial orientation of substituents, which can significantly enhance binding affinity and selectivity.[2][4]
This guide provides a comparative analysis of three prominent azabicycloalkane scaffolds: quinuclidine, tropane, and indolizidine. We will delve into their unique structural features, comparative physicochemical properties, and diverse pharmacological applications, supported by experimental data and established protocols.
The Azabicycloalkane Advantage: A Structural Overview
Azabicycloalkanes are a class of bicyclic organic compounds where a nitrogen atom is part of the ring system. This structural feature imparts a basic character and a fixed three-dimensional geometry, which are highly desirable in drug design.[5][6] The rigidity of these scaffolds helps to pre-organize the molecule into a conformation that is complementary to the binding site of a target protein, thus minimizing the conformational entropy loss upon binding.
Below is a diagram illustrating the core structures of the azabicycloalkane scaffolds discussed in this guide.
Caption: Workflow for a radioligand binding assay.
Indolizidine and Quinolizidine: Privileged Structures in Nature and Medicine
Indolizidine (1-azabicyclo[4.3.0]nonane) and its homolog quinolizidine (1-azabicyclo[4.4.0]decane) are bicyclic alkaloids found in a wide variety of natural sources, including plants, amphibians, and microorganisms. [7]These scaffolds are recognized as "privileged structures" due to their ability to serve as ligands for a diverse range of biological targets. [8]
The synthesis of functionalized indolizidine and quinolizidine derivatives is an active area of research, with various strategies developed to construct these bicyclic systems. [9][10]Domino metathesis reactions and cycloaddition reactions are powerful tools for creating these complex scaffolds. [9][11]The ability to introduce substituents at various positions allows for the fine-tuning of their pharmacological properties.
Indolizidine and quinolizidine alkaloids exhibit a remarkable array of biological activities, including antiviral, anticancer, and neuroprotective effects. [7][12]For example, the indolizidine alkaloid securinine has been identified as a promising scaffold for the development of neuroprotective and antitumor drugs. [12]The quinolizidine alkaloid cytisine and its derivatives are known for their activity as partial agonists at nicotinic acetylcholine receptors and have been investigated for smoking cessation. [13]
| Scaffold | Core Structure | Key Features | Prominent Drug Examples | Therapeutic Areas |
| Quinuclidine | 1-azabicyclo[2.2.2]octane | Symmetrical, chemically stable, strong base | Solifenacin, Aceclidine [14] | Urology, Ophthalmology |
| Tropane | 8-azabicyclo[3.2.1]octane | Natural product-derived, stereochemically rich | Atropine, Scopolamine, Cocaine [15][16] | Anticholinergic, Anesthetic |
| Indolizidine | 1-azabicyclo[4.3.0]nonane | Privileged structure, diverse biological activity | Securinine (natural product) [12] | Oncology, Neurology (investigational) |
| Quinolizidine | 1-azabicyclo[4.4.0]decane | Natural product-derived, nAChR activity | Cytisine (natural product) [13] | Smoking cessation (investigational) |
Conclusion and Future Perspectives
Azabicycloalkane scaffolds represent a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics. The inherent rigidity and three-dimensionality of quinuclidine, tropane, indolizidine, and quinolizidine scaffolds offer distinct advantages in achieving high affinity and selectivity for a wide range of biological targets. The choice of a particular scaffold depends on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. [17][18][19] Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse azabicycloalkane derivatives. [20][21][22]Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these scaffolds with their biological targets will continue to drive the design of the next generation of safer and more effective drugs. [23][24][25][26]The continued exploration of the chemical space around these privileged structures holds immense promise for addressing unmet medical needs. [27][28][29]
References
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link] [15][30]2. Pohlit, A. M., et al. (2021). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 26(9), 2467. [Link] [16]3. Kohn, R., & Heydenreich, M. (2017). Important tropane alkaloids and derivatives used in therapeutics. In Pharmacognosy. IntechOpen. [Link] [31]4. Mikhlina, E. E., et al. (1969). Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. Progress in Drug Research, 13, 293-339. [Link] [32]5. Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]
-
Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link] [22]17. Klochkov, S. G., et al. (2021). Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs. RSC Advances, 11(52), 32968-32983. [Link] [12]18. Serra, M., et al. (2017). Synthesis of Variously Functionalized Azabicycloalkane Scaffolds by Domino Metathesis Reactions. The Journal of Organic Chemistry, 82(20), 11091–11101. [Link] [11]19. Awale, M., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Chemical Neuroscience, 14(10), 1836–1846. [Link] [27]20. Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 19(6), 719-741. [Link] [7]21. Wang, Q., et al. (2023). Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights. ChemistrySelect, 8(23), e202301031. [Link] [10]22. Cuevas-Agulló, E., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(34), 30453–30479. [Link] [13]23. Serra, M., et al. (2015). Synthesis of Easy-to-Functionalize Azabicycloalkane Scaffolds as Dipeptide Turn Mimics en Route to cRGD-Based Bioconjugates. European Journal of Organic Chemistry, 2015(1), 135-143. [Link]
-
Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link] [8]25. Serra, M., et al. (2023). Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. European Journal of Organic Chemistry, 26(20), e202300185. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Open Medicinal Chemistry Journal, 16. [Link] 27. QSAR, Q. S. A. R. (2023). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 11, 1222444. [Link] [17]28. Physicochemical properties. (n.d.). In Medicinal Chemistry Class Notes. Fiveable. [Link] [18]29. Weimann, A. (2023). Structure-Activity Relationship Studies in Novel Analgesic Compounds: An Overview. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(4). [Link] [23]30. Waring, M. J. (2019). Physical Properties in Drug Design. In Comprehensive Medicinal Chemistry III (pp. 52-67). Elsevier. [Link] [19]31. A Review on Medicinally Important Heterocyclic Compounds. (2022). Open Medicinal Chemistry Journal, 16. [Link] [5]32. Special Issue “Advances in Drug Discovery and Synthesis”. (2023). Molecules, 28(1), 31. [Link]
-
El-Damasy, A. K., et al. (2020). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Molecules, 25(21), 5032. [Link] [25]34. Kim, H., et al. (2011). A Comparative Study of Successful Central Nervous System Drugs Using Molecular Modeling. Journal of Chemical Education, 88(10), 1392-1396. [Link] [3]35. Raevsky, O. A., & Schaper, K. J. (2004). Physicochemical Descriptors in Property-Based Drug Design. In Molecular Drug Properties (pp. 255-274). Wiley-VCH. [Link]
-
Research in the Field of Drug Design and Development. (2022). Molecules, 27(19), 6640. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Open Medicinal Chemistry Journal, 16. [Link] [6]42. Bajorath, J. (2013). Exploration of Structure-Activity Relationship Determinants in Analogue Series. Journal of Medicinal Chemistry, 56(5), 1779–1790. [Link] [26]43. Miller, D. C., et al. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm, 8(3), 613-619. [Link]
-
Advances of Artificial Intelligence in Anti-Cancer Drug Design: A Review of the Past Decade. (2023). Pharmaceuticals, 16(8), 1094. [Link]
-
Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (2021). Current Organic Synthesis, 18(5), 450-466. [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). Pharmaceuticals, 17(9), 1146. [Link]
Sources
- 1. Divergent Synthesis of 1‑Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 3. ERIC - EJ946452 - A Comparative Study of Successful Central Nervous System Drugs Using Molecular Modeling, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 4. nbinno.com [nbinno.com]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Variously Functionalized Azabicycloalkane Scaffolds by Domino Metathesis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinuclidine - Wikipedia [en.wikipedia.org]
- 15. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. frontiersin.org [frontiersin.org]
- 18. fiveable.me [fiveable.me]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. rroij.com [rroij.com]
- 24. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Feature Reviews in Medicinal Chemistry | MDPI [mdpi.com]
- 29. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]
- 30. semanticscholar.org [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS No. 1334367-72-4). As a research chemical, the toxicological and environmental properties of this compound are not extensively documented. Therefore, a cautious approach, treating the substance as hazardous waste, is mandatory to ensure personnel safety and environmental protection.
Chemical Profile and Presumed Hazard Assessment
This compound is a complex organic molecule containing a bicyclic amine structure and a carboxylic acid functional group.[1][2][3] In the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from its structural components:
-
Bicyclic Amine Core: Nitrogen-containing heterocyclic compounds can exhibit biological activity and may be toxic. Amines can be corrosive and harmful to aquatic life if released into the environment.[4]
-
Carboxylic Acid Group: This functional group can impart corrosive properties.
-
Benzyl Group: Aromatic compounds can have varying levels of toxicity.
Given these characteristics, this compound must be handled as a hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical can be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Without specific data, it is prudent to assume potential toxicity and handle it accordingly.
Core Principles of Disposal
The following principles form the foundation for the safe disposal of this compound and are derived from established best practices in laboratory waste management.[6][7][8][9]
-
Waste Avoidance and Minimization: The most effective disposal strategy is to minimize waste generation. This can be achieved by carefully planning experiments, ordering only the necessary quantities of the chemical, and considering less hazardous alternatives where possible.[7]
-
Segregation: Do not mix this waste with other waste streams.[4][6][8] Improper mixing can lead to dangerous chemical reactions or complicate the disposal process. It should be collected separately from halogenated solvents, strong oxidizers, and inorganic acids and bases.
-
Proper Labeling and Containerization: All waste containers must be clearly labeled with the full chemical name and associated hazard warnings.[8][10] Containers must be chemically compatible, in good condition, and kept tightly sealed to prevent leaks or spills.[6][11]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound from the point of generation to its final removal by a certified waste handler.
Step 1: Waste Identification and Collection
-
Solid Waste: Collect solid this compound waste in a designated, compatible container. This includes unused pure compounds and contaminated consumables like weigh boats or filter paper.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not pour any amount of this chemical down the drain.[12][13] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category this research compound could fall under in a drug development setting.[12][13]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that is grossly contaminated should be collected as solid hazardous waste.
Step 2: Container Selection and Labeling
-
Container Type: Use high-density polyethylene (HDPE) or glass containers for both solid and liquid waste. Ensure the container material is compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of initial waste accumulation.
-
An indication of the hazards (e.g., "Toxic," "Corrosive").
-
Step 3: Segregated Storage
-
Store the waste container in a designated satellite accumulation area within or near the laboratory.
-
The storage area must be under the control of the laboratory personnel.
-
Use secondary containment, such as a spill tray, to capture any potential leaks.[6][8]
-
Store away from incompatible materials, heat sources, and direct sunlight.[4]
Step 4: Arranging for Disposal
-
Engage a Licensed Professional: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[4][8][9] These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.
-
Documentation: Maintain detailed records of the waste generated and its disposal, as this is often required for regulatory audits.[8]
-
Primary Disposal Method: The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Disposal Procedures
| Aspect | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste (Assumed Toxic, Corrosive) | Lack of specific safety data necessitates a cautious approach based on chemical structure.[4][5] |
| Recommended Container | Tightly sealed, compatible container (e.g., HDPE, Glass). | To prevent leaks, spills, and reactions between the waste and the container material.[6][11] |
| Labeling Requirements | "Hazardous Waste," full chemical name, accumulation start date, hazard warnings. | Ensures proper identification for safe handling and compliance with regulations.[8][10] |
| Storage Conditions | Segregated, in a designated and ventilated area with secondary containment. | To prevent accidental release and dangerous reactions with incompatible materials.[4][6] |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal service for incineration. | Ensures environmentally sound management and regulatory compliance.[9][14] |
| Forbidden Practices | DO NOT dispose of down the drain or in regular trash. | To prevent environmental contamination and potential damage to plumbing infrastructure.[8][12] |
References
- This compound | 1stsci.com. (n.d.). 1st Scientific.
- Pharmaceutical Hazardous Waste Management Guide from MLI. (2025, November 26). MLI Environmental.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Chemical Waste Management Best Practices. (2025, January 1). Enva.
- Waste Handling Best Practices for New Chemists. (n.d.). CP Lab Safety.
- Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
- This compound | 1334367-72-4. (n.d.). ChemicalBook.
- 2-benzyl-2-aza-bicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride. (n.d.). Echemi.
- 1334367-72-4|this compound. (n.d.). BLDpharm.
- Amine Disposal For Businesses. (n.d.). Collect and Recycle.
- Disposing Amine Waste. (n.d.). Technology Catalogue.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency.
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
Sources
- 1. 1stsci.com [1stsci.com]
- 2. This compound | 1334367-72-4 [m.chemicalbook.com]
- 3. 2-Benzyl-2-azabicyclo 3.1.1 heptane-1-carboxylic acid Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1334367-72-4 [sigmaaldrich.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. epa.gov [epa.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Chemical Waste Management Best Practices | Enva [enva.com]
- 8. calpaclab.com [calpaclab.com]
- 9. actenviro.com [actenviro.com]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. ethz.ch [ethz.ch]
- 12. epa.gov [epa.gov]
- 13. ashp.org [ashp.org]
- 14. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Comprehensive Safety and Handling Guide for 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling of 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS No. 1334367-72-4).[1][2][3] As a specialized bicyclic carboxylic acid, this compound requires a nuanced approach to laboratory safety that extends beyond standard procedures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure both personal safety and experimental integrity.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, the following guidance is synthesized from the safety profiles of structurally similar bicyclic carboxylic acids and established principles of chemical hazard management.[4][5][6] The core principle of this guide is proactive risk mitigation based on the compound's structural motifs—a bicyclic amine and a carboxylic acid—which inform its potential reactivity and toxicological profile.
Hazard Analysis: Understanding the Compound's Profile
This compound is a complex organic molecule. Its hazard profile is inferred from its constituent functional groups:
-
Carboxylic Acid Moiety: Like most carboxylic acids, it is expected to be a skin and eye irritant.[5][7] Inhalation of dust or aerosols can lead to respiratory tract irritation.[5][7]
-
Tertiary Amine (Azabicycloalkane Core): Tertiary amines can vary in their toxicity, but many are irritants and can be harmful if absorbed through the skin.
-
Solid Form: As a solid, the primary routes of exposure are inhalation of dust and direct contact with skin and eyes.
Given these characteristics, a comprehensive personal protective equipment (PPE) strategy is paramount.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental context. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (minimum); safety goggles recommended.[8] | Nitrile gloves (double-gloving recommended).[8] | Laboratory coat. | N95 dust mask if weighing small quantities in a well-ventilated area. Use a respirator with a particulate filter for larger quantities or if ventilation is inadequate.[7] |
| Dissolving in Solvents | Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes (>100 mL).[7][8] | Nitrile gloves. Consider thicker, chemical-resistant gloves (e.g., butyl rubber) for prolonged handling or with aggressive solvents. | Chemical-resistant laboratory coat. | Work in a certified chemical fume hood. Respirator with appropriate cartridges may be necessary for spills or emergencies. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield.[8] | Chemical-resistant gloves appropriate for all chemicals in the procedure. | Chemical-resistant laboratory coat or apron. | All operations must be conducted in a chemical fume hood. |
| Cleaning and Decontamination | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant laboratory coat or apron. | Dependent on the cleaning agents used; typically conducted in a well-ventilated area or fume hood. |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond wearing the correct PPE. The following procedural steps are critical for minimizing exposure and ensuring a safe laboratory environment.
Handling and Storage
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any dust or vapors.
-
Ventilation: Ensure adequate ventilation at all times.[5][6] Local exhaust ventilation is crucial when handling the solid material outside of a fume hood.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills of the solid, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
PPE: Wear the appropriate PPE, including respiratory protection, during cleanup.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Disposal Protocol: Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[5][6]
-
Contaminated Materials: Any materials used for cleanup (e.g., paper towels, absorbent pads) and contaminated disposable PPE (e.g., gloves) must also be disposed of as hazardous waste.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can create a secure environment that fosters both scientific innovation and personal well-being. Always consult your institution's specific safety protocols and the available safety data for analogous compounds.
References
-
ChemSrc. (n.d.). CAS NO. 1334367-72-4 | this compound. Retrieved from [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Accela ChemBio Inc. (n.d.). Material Safety Data Sheet: 2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid. Retrieved from [Link]
Sources
- 1. 1stsci.com [1stsci.com]
- 2. This compound | 1334367-72-4 [m.chemicalbook.com]
- 3. arctomsci.com [arctomsci.com]
- 4. accelachem.com [accelachem.com]
- 5. aksci.com [aksci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. leelinework.com [leelinework.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

